Product packaging for p-NH2-CHX-A

p-NH2-CHX-A"-DTPA

Katalognummer: B12399243
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: VFIMOMHTMFXXPG-AABGKKOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

P-NH2-CHX-A"-DTPA is a useful research compound. Its molecular formula is C25H36N4O10 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36N4O10 B12399243 p-NH2-CHX-A

Eigenschaften

Molekularformel

C25H36N4O10

Molekulargewicht

552.6 g/mol

IUPAC-Name

2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid

InChI

InChI=1S/C25H36N4O10/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)/t18-,19+,20+/m1/s1

InChI-Schlüssel

VFIMOMHTMFXXPG-AABGKKOBSA-N

Isomerische SMILES

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Kanonische SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Bifunctional Chelator "p-NH2-CHX-A"-DTPA" for Advanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radionuclide therapy and molecular imaging, the choice of a bifunctional chelator is paramount to the successful development of effective and stable radiopharmaceuticals. Among the array of chelating agents, "p-NH2-CHX-A"-DTPA" has emerged as a significant contender, offering robust coordination chemistry for a variety of medically relevant radionuclides. This technical guide provides an in-depth overview of this chelator, its chemical identity, and its application in the development of targeted radiopharmaceuticals, with a focus on experimental methodologies and quantitative data.

The full chemical name of "this compound" is (R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . This molecule is a derivative of diethylenetriaminepentaacetic acid (DTPA), engineered to enhance the in vivo stability of its radiometal complexes.

Core Characteristics and Applications

"this compound" is a bifunctional chelating agent, meaning it possesses two key functional domains: a polyaminocarboxylate core that strongly binds to metal ions (radionuclides), and a reactive functional group (the p-amino group) that allows for covalent conjugation to biomolecules, such as monoclonal antibodies (mAbs). The presence of a cyclohexane ring in the backbone of the molecule imparts rigidity, which contributes to the kinetic inertness of the resulting radiometal complexes, a critical factor for minimizing the release of free radionuclides in vivo.

The para-amino group on the phenyl ring serves as a versatile handle for chemical modification. It is often converted to an isothiocyanate group (-N=C=S) to create p-SCN-Bn-CHX-A"-DTPA, which readily reacts with primary amines (e.g., the ε-amino group of lysine residues) on proteins to form stable thiourea linkages. This conjugation strategy is widely employed to attach the chelator to monoclonal antibodies for targeted radioimmunotherapy and radioimmunoimaging.

Experimental Protocols

Conjugation of p-SCN-Bn-CHX-A"-DTPA to Monoclonal Antibodies (e.g., Trastuzumab)

This protocol outlines the general steps for conjugating the isothiocyanate derivative of "this compound" to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • p-SCN-Bn-CHX-A"-DTPA.

  • Sodium bicarbonate buffer (0.1 M, pH 9.0).

  • PD-10 desalting column (or equivalent size-exclusion chromatography system).

  • Sterile, metal-free reaction vials.

Procedure:

  • Antibody Preparation: The antibody solution is buffer-exchanged into 0.1 M sodium bicarbonate buffer (pH 9.0) using a desalting column to a final concentration of 5-10 mg/mL.

  • Chelator Preparation: A stock solution of p-SCN-Bn-CHX-A"-DTPA is prepared in a small volume of anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: The chelator solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 chelator:antibody). The reaction mixture is incubated at room temperature for 1-2 hours with gentle mixing.

  • Purification: The resulting immunoconjugate (e.g., CHX-A"-DTPA-Trastuzumab) is purified from unconjugated chelator using a PD-10 desalting column equilibrated with a suitable buffer for storage (e.g., 0.1 M sodium acetate, pH 6.0).

  • Characterization: The number of chelators conjugated per antibody molecule (chelate-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or a colorimetric assay with a known metal ion.

Radiolabeling of CHX-A"-DTPA-Antibody Conjugates with Lutetium-177

This protocol describes the radiolabeling of the immunoconjugate with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • CHX-A"-DTPA-antibody conjugate in 0.1 M sodium acetate buffer (pH 6.0).

  • ¹⁷⁷LuCl₃ solution in dilute HCl.

  • Gentisic acid solution (50 mg/mL).

  • Sterile, metal-free reaction vial.

  • Instant thin-layer chromatography (ITLC) system for quality control.

Procedure:

  • Reaction Setup: In a sterile vial, the CHX-A"-DTPA-antibody conjugate is mixed with a small volume of gentisic acid solution, which acts as a radioprotectant.

  • Radiolabeling: The required activity of ¹⁷⁷LuCl₃ is added to the vial. The reaction mixture is incubated at room temperature for 15-30 minutes.[1]

  • Quality Control: The radiochemical purity of the resulting ¹⁷⁷Lu-CHX-A"-DTPA-antibody is determined by ITLC. A high radiochemical purity (>95%) is typically achieved.[1][2]

  • Purification (if necessary): If the radiochemical purity is below the desired level, the product can be purified using a PD-10 desalting column.

Quantitative Data

The performance of "this compound" and its derivatives in forming stable radiopharmaceutical agents has been quantitatively evaluated in numerous studies. The following tables summarize key data from the literature.

ParameterValueReference
Radiochemical Purity of ¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab >95%[1][2]
In Vitro Stability in Saline Good
Immunoreactivity of ¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab Maintained
Binding Affinity (Kd) to HER2-positive cells (SKBR3) 1.01 ± 0.13 nM
Time Point¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab¹⁷⁷Lu-DOTATATEReference
24 hours High stability23% ± 5% intact in plasma
96 hours High stability1.7% ± 0.9% intact in plasma

Visualizations

Experimental Workflow for Radioimmunoconjugate Preparation and Evaluation

Caption: Experimental workflow for the preparation and evaluation of a radioimmunoconjugate.

Conceptual Diagram of Targeted Radioimmunotherapy

Caption: Conceptual overview of targeted radioimmunotherapy using a CHX-A"-DTPA conjugate.

Conclusion

"this compound" and its derivatives represent a class of highly effective bifunctional chelators for the development of next-generation radiopharmaceuticals. Their ability to form stable complexes with a range of therapeutic and diagnostic radionuclides, coupled with well-established conjugation chemistries, makes them a valuable tool for researchers and drug developers in the field of nuclear medicine. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this technology for the creation of novel targeted radiopharmaceutical agents.

References

The Bifunctional Chelator p-NH2-CHX-A"-DTPA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of p-NH2-CHX-A"-DTPA and its derivatives in research, focusing on its application as a bifunctional chelator for the development of radioimmunoconjugates for targeted imaging and therapy.

Introduction to this compound

p-Aminobenzyl-cyclohexyl-diethylenetriaminepentaacetic acid, commonly abbreviated as this compound, is a highly effective bifunctional chelating agent (BFC). Its chemical structure is based on a DTPA (diethylenetriaminepentaacetic acid) backbone, which is a powerful chelator for a variety of radiometals, modified with a cyclohexyl group for increased stability and a p-aminobenzyl group for conjugation to biomolecules. The full chemical name for a common variant is [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid[1].

The primary role of this compound in research is to securely bind a therapeutic or diagnostic radionuclide and covalently attach it to a targeting molecule, most commonly a monoclonal antibody (mAb). This creates a radioimmunoconjugate that can be used for:

  • Radioimmunotherapy (RIT): Delivering a cytotoxic radiation dose directly to cancer cells.

  • Radioimmunoimaging (RII): Visualizing the location and extent of disease through techniques like SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography).

The p-amino (-NH2) group on the benzyl ring can be readily converted to other reactive functional groups, such as isothiocyanate (-NCS) or maleimide, to facilitate conjugation to proteins. The isothiocyanate derivative, p-SCN-Bn-CHX-A"-DTPA, is frequently used to react with primary amine groups (e.g., lysine residues) on antibodies.

Advantages of CHX-A"-DTPA Derivatives

CHX-A"-DTPA is often considered a "gold standard" chelator for certain radiometals and offers several advantages over other chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid):

  • Mild Radiolabeling Conditions: Unlike DOTA, which often requires heating (60–90 °C) for efficient radiolabeling, CHX-A"-DTPA can be effectively radiolabeled at room temperature[2]. This is a significant advantage when working with temperature-sensitive biomolecules like antibodies.

  • Faster Radiolabeling Kinetics: Radiolabeling with CHX-A"-DTPA is typically faster than with DOTA, with high radiochemical yields achieved in as little as 15-30 minutes at ambient temperatures[2].

  • High In Vivo Stability: The cyclohexyl backbone enhances the rigidity of the DTPA structure, leading to radioimmunoconjugates with excellent in vivo stability, minimizing the premature release of the radionuclide[1].

Experimental Protocols

The following sections provide generalized experimental protocols for the conjugation of this compound derivatives to antibodies and subsequent radiolabeling. It is important to note that specific parameters may need to be optimized for different antibodies and radionuclides.

Antibody Conjugation with p-SCN-Bn-CHX-A"-DTPA

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Chelate-free buffer (e.g., 0.5 M ammonium acetate, pH 7.0)

Procedure:

  • Antibody Preparation: Dialyze the mAb against bicarbonate buffer (0.1 M, pH 8.5-9.0) to ensure the availability of deprotonated amine groups for reaction.

  • Chelator Solution Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the p-SCN-Bn-CHX-A"-DTPA solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting immunoconjugate (mAb-CHX-A"-DTPA) using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a chelate-free buffer to remove unconjugated chelator.

  • Characterization: Determine the average number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or a colorimetric assay (e.g., Arsenazo III assay).

Radiolabeling of mAb-CHX-A"-DTPA Conjugates

This protocol outlines the radiolabeling of the immunoconjugate with a trivalent radiometal, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).

Materials:

  • mAb-CHX-A"-DTPA immunoconjugate in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.5-6.5)

  • Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in 0.05 M HCl)

  • Quenching solution (e.g., 50 mM DTPA or EDTA solution)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

  • Reaction Setup: In a sterile, metal-free microcentrifuge tube, combine the mAb-CHX-A"-DTPA conjugate with the radionuclide solution. The final pH of the reaction mixture should be adjusted to 5.5-6.5.

  • Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes.

  • Quenching: Add a small volume of the quenching solution (e.g., 50 mM DTPA) to chelate any unbound radionuclide.

  • Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled antibody using ITLC. A high RCP (>95%) indicates successful labeling.

  • Purification: If necessary, purify the radiolabeled immunoconjugate from unbound radionuclide and quenched chelator using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., saline or PBS).

  • Final Characterization: Determine the specific activity of the final product (e.g., in MBq/mg or mCi/mg) and assess its immunoreactivity using an in vitro binding assay.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing CHX-A"-DTPA-based radioimmunoconjugates.

Table 1: Radiolabeling Efficiency and In Vitro Stability
RadioimmunoconjugateRadionuclideRadiolabeling ConditionsRadiochemical Purity (%)In Vitro Stability (Human Serum)Reference
¹⁷⁷Lu-CHX-A"-DTPA-Nimotuzumab¹⁷⁷LuRoom Temp, 30 min>98Good stability up to 4 days at 37°C[3]
⁹⁰Y-CHX-A"-DTPA-Trastuzumab⁹⁰YRoom Temp, 15 min>9587.1 ± 0.9% intact after 96h at 37°C
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C¹¹¹InRoom Temp, 10 min>99Not specified
¹⁷⁷Lu-CHX-A"-DTPA-Rituximab¹⁷⁷LuNot specified>95Not specified
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-CHX-A"-DTPA based Radioimmunoconjugates in Tumor-Bearing Mice (%ID/g ± SD)
Organ/Tissue¹⁷⁷Lu-CHX-A"-DTPA-DVD (BT-474 Xenografts)¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab (BT-474 Xenografts)
Time Point 24 h 120 h
Blood16.5 ± 2.66.8 ± 1.5
Heart3.3 ± 0.51.8 ± 0.4
Lungs5.2 ± 0.93.1 ± 0.6
Liver3.7 ± 1.23.4 ± 1.3
Spleen2.6 ± 0.42.0 ± 0.4
Kidneys3.6 ± 0.62.3 ± 0.5
Muscle1.8 ± 0.31.1 ± 0.2
Bone2.1 ± 0.41.5 ± 0.3
Tumor17.5 ± 11.138.8 ± 9.2

Data adapted from.

Table 3: In Vivo Biodistribution of ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C in Mice with SKOV-3 Xenografts (%ID/g ± SD)
Organ/Tissue4 h post-injection24 h post-injection
Blood0.20 ± 0.080.03 ± 0.01
Liver0.5 ± 0.10.3 ± 0.1
Spleen0.2 ± 0.10.1 ± 0.0
Kidneys12.1 ± 2.97.9 ± 2.1
Bone0.4 ± 0.10.2 ± 0.1
Tumor17.3 ± 4.810.5 ± 3.5
Tumor-to-Blood Ratio86 ± 46350 ± 150

Data adapted from.

Visualizations

Experimental Workflow for Radioimmunoconjugate Preparation

Caption: Workflow for the preparation of a radioimmunoconjugate.

Logical Relationship of Radioimmunoconjugate Components for Targeted Delivery

Caption: Components of a radioimmunoconjugate for targeted delivery.

Conclusion

This compound and its derivatives are invaluable tools in the development of next-generation radiopharmaceuticals. Their ability to be radiolabeled under mild conditions, coupled with the high stability of the resulting radioimmunoconjugates, makes them a preferred choice for many applications in radioimmunotherapy and radioimmunoimaging. This guide provides a foundational understanding and practical protocols for researchers looking to utilize this powerful bifunctional chelator in their work. Further optimization of the described methods will be necessary for specific applications and biomolecules.

References

An In-depth Technical Guide to the Bifunctional Chelator p-NH2-CHX-A"-DTPA

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both precise diagnostic imaging and potent therapeutic intervention. A critical component in the design of these agents is the bifunctional chelator (BFC), which securely binds a radiometal while providing a reactive moiety for conjugation to a biological targeting vector, such as a monoclonal antibody (mAb). This technical guide provides a comprehensive overview of p-NH2-CHX-A"-DTPA, a significant derivative of diethylenetriaminepentaacetic acid (DTPA). We will delve into its chemical structure, key properties, and its application in the development of radioimmunoconjugates. This document includes a compilation of quantitative data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding for researchers in the field.

Introduction to this compound

This compound, with the chemical name [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is an acyclic aminopolycarboxylate chelating agent. It represents an advancement over traditional DTPA-based chelators. The incorporation of a cyclohexane ring into the ethylenediamine backbone of DTPA introduces rigidity to the structure. This pre-organizes the ligand for metal coordination, resulting in radiometal complexes with significantly enhanced kinetic inertness and in vivo stability compared to those of simpler DTPA derivatives.[1][2]

The "p-NH2" designation refers to the primary amine group on the phenyl ring, which serves as a versatile chemical handle. This amine group is often the starting point for synthesizing derivatives with specific reactive functionalities for bioconjugation, most notably the p-isothiocyanato (-NCS) group for reaction with primary amines on proteins.[1] This makes this compound a key precursor in the production of clinically relevant radioimmunoconjugates.

Chemical Structure and Synthesis

The structural integrity of CHX-A"-DTPA is fundamental to its superior performance. The rigid cyclohexyl backbone helps to prevent the dissociation of the radiometal in vivo, a common issue with more flexible linear chelators.[2]

Core Structure

The molecule is built upon a DTPA framework, which provides five carboxylate arms and three nitrogen atoms for metal coordination. The key modification is the trans-1,2-diaminocyclohexane backbone. The "A"" designation refers to a specific stereoisomer of the chelator.

Synthetic Pathways

The synthesis of CHX-A"-DTPA and its derivatives is a multi-step process. While detailed proprietary methods may vary, the general strategy involves the construction of the DTPA arms around a central cyclohexyl-containing diamine scaffold.[1] A key intermediate is the tert-butyl ester protected p-amino functionalized CHX-A” DTPA.

For researchers looking to create bioconjugates, the p-amino precursor is typically converted into a more reactive form.

  • Isothiocyanate Derivative (p-SCN-Bn-CHX-A"-DTPA): The most common derivative is formed by reacting the p-amino group with thiophosgene or a related reagent to create the highly reactive isothiocyanate group (-NCS). This group efficiently reacts with the ε-amino groups of lysine residues on monoclonal antibodies and other proteins to form a stable thiourea bond.

  • Maleimide Derivative: A novel maleimido derivative has also been developed. The synthesis involves reacting the tert-butyl protected p-amino precursor with N-ε-maleimidocaproic acid (EMCA) under standard peptide coupling conditions, followed by deprotection of the carboxylate groups using trifluoroacetic acid (TFA). This derivative allows for site-specific conjugation to free thiol (-SH) groups, which can be engineered into proteins or peptides.

G cluster_workflow Antibody Conjugation Workflow A 1. Prepare Antibody (Dialysis, Concentration) C 3. Mix Antibody & Chelator (Molar Excess) A->C B 2. Prepare Chelator (p-SCN-Bn-CHX-A"-DTPA) B->C D 4. Incubate (e.g., 37°C, 4h) C->D E 5. Purify Conjugate (Size Exclusion Chromatography) D->E F 6. Characterize (e.g., MALDI-TOF) E->F G cluster_pathway Radioimmunotherapy (RIT) Principle mAb Antibody (e.g., Trastuzumab) Radioimmunoconjugate Radioimmunoconjugate mAb->Radioimmunoconjugate Chelator CHX-A"-DTPA Chelator->Radioimmunoconjugate Radionuclide Radionuclide (e.g., ⁹⁰Y, ¹⁷⁷Lu) Radionuclide->Radioimmunoconjugate Antigen Target Antigen (e.g., HER2) Radioimmunoconjugate->Antigen Binding DNA_Damage Cell Death (DNA Damage) Radioimmunoconjugate->DNA_Damage Radiation Emission TumorCell Tumor Cell Antigen->TumorCell Expressed on

References

Bifunctional Chelating Agents for Nuclear Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiopharmaceuticals are a cornerstone of nuclear medicine, enabling both diagnostic imaging and targeted therapy of various diseases, particularly cancer.[1] These agents are composed of a radionuclide, which provides the imaging or therapeutic payload, and a targeting biomolecule that directs the radionuclide to a specific biological target.[2] Bifunctional chelating agents (BFCAs) are critical molecular linkers that securely connect a metallic radionuclide to the targeting moiety.[1][3] A BFCA consists of two key components: a robust chelating unit that forms a highly stable complex with the radiometal, and a reactive functional group for covalent attachment to a biomolecule.[4] The judicious selection of a BFCA is paramount as it significantly influences the stability, in vivo biodistribution, and overall efficacy of the resulting radiopharmaceutical. This guide provides a comprehensive technical overview of the core principles of BFCAs, their diverse types, conjugation chemistries, and the experimental methodologies crucial for the development of novel radiopharmaceuticals.

Core Concepts of Bifunctional Chelator Chemistry

The primary function of a BFCA is to form a thermodynamically stable and kinetically inert complex with a metallic radionuclide, thereby preventing its premature release in vivo. The release of free radiometals can lead to nonspecific irradiation of healthy tissues, resulting in toxicity. The stability of the radiometal-chelator complex is characterized by two main parameters:

  • Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

  • Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. High kinetic inertness is crucial for in vivo applications to prevent the transchelation of the radiometal to other biological molecules.

Classification of Bifunctional Chelating Agents

BFCAs are broadly categorized into two main classes based on their chemical structure: acyclic (linear) and macrocyclic chelators.

Acyclic Chelators

These are open-chain molecules that wrap around the metal ion. Their primary advantage is typically faster complexation kinetics, which allows for radiolabeling under milder conditions, such as lower temperatures. However, their complexes may be less kinetically inert compared to their macrocyclic counterparts.

  • DTPA (Diethylenetriaminepentaacetic Acid): One of the most well-established acyclic chelators, DTPA and its derivatives are used for a variety of radiometals, including Indium-111 and Yttrium-90. CHX-A"-DTPA, a cyclohexyl derivative of DTPA, often forms more stable complexes than DTPA itself.

  • HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid): This chelator shows a high affinity for Gallium-68 and allows for rapid radiolabeling at room temperature.

  • DFO (Desferrioxamine): DFO is a hexadentate chelator with a high affinity for Zirconium-89.

Macrocyclic Chelators

These are cyclic molecules containing donor atoms that form a pre-organized cavity for the metal ion. This pre-organization leads to the formation of highly stable and kinetically inert complexes, which is advantageous for in vivo applications.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid): DOTA is a versatile and widely used macrocyclic chelator that forms stable complexes with a broad range of radiometals, including Gallium-68, Lutetium-177, and Yttrium-90. However, radiolabeling with DOTA often requires heating.

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic Acid): NOTA is a smaller macrocycle than DOTA and is particularly well-suited for chelating Gallium-68, often allowing for rapid radiolabeling at room temperature. It also forms stable complexes with other radiometals like Copper-64.

  • TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA is a larger macrocycle that is particularly effective for chelating Copper-64.

  • TRAP (Triazacyclononane-phosphinate): TRAP chelators have demonstrated superior Gallium-68 binding properties, allowing for labeling at very high specific activities.

  • NOPO: This chelator also exhibits excellent properties for Gallium-68 labeling, including high selectivity and the ability to be labeled at room temperature.

Common Radionuclides and Their Preferred Chelators

The choice of BFCA is intrinsically linked to the radiometal being used, as each metal has unique coordination chemistry requirements.

RadiometalPrimary ApplicationCommon Chelators
Gallium-68 (⁶⁸Ga) PET ImagingNOTA, DOTA, HBED-CC, TRAP, NOPO
Lutetium-177 (¹⁷⁷Lu) Targeted Radionuclide TherapyDOTA
Yttrium-90 (⁹⁰Y) Targeted Radionuclide TherapyDOTA, DTPA
Copper-64 (⁶⁴Cu) PET ImagingNOTA, TETA, DOTA
Zirconium-89 (⁸⁹Zr) PET ImagingDFO
Indium-111 (¹¹¹In) SPECT ImagingDTPA, DOTA
Actinium-225 (²²⁵Ac) Targeted Alpha TherapyDOTA, macropa
Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) Targeted Radionuclide TherapyN₃S, N₂S₂ chelators

Conjugation Chemistry of Bifunctional Chelating Agents

The covalent attachment of a BFCA to a biomolecule is a critical step in the synthesis of a radiopharmaceutical. Several common bioconjugation strategies are employed.

Amine-Reactive Conjugation

This is the most common approach and targets the primary amines of lysine residues on proteins and peptides.

  • N-Hydroxysuccinimide (NHS) Esters: BFCAs functionalized with an NHS ester react with primary amines to form stable amide bonds.

  • Isothiocyanates: Isothiocyanate-functionalized BFCAs react with amines to form a stable thiourea linkage.

Thiol-Reactive Conjugation

This strategy targets the thiol groups of cysteine residues.

  • Maleimides: Maleimide-activated BFCAs react specifically with thiols to form a stable thioether bond.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring between an azide-functionalized biomolecule and an alkyne-functionalized BFCA.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is particularly useful for in vivo applications or when working with biomolecules that are sensitive to copper.

Logical diagram of BFCA conjugation.

Experimental Protocols

Protocol 1: Conjugation of a DOTA-NHS Ester to an Antibody

This protocol outlines the general steps for conjugating a DOTA-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DOTA-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • PD-10 desalting column

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Conjugation Buffer using a PD-10 desalting column to remove any amine-containing buffers.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction:

    • Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

    • Add a 10-50 fold molar excess of the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the DOTA-antibody conjugate from excess DOTA and other small molecules using a PD-10 desalting column equilibrated with an appropriate buffer for storage (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified conjugate using a spectrophotometer (A280).

    • Determine the number of DOTA molecules per antibody (conjugation ratio) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

Protocol 2: Radiolabeling of a DOTA-Antibody Conjugate with Lutetium-177

This protocol describes the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ in dilute HCl

  • DOTA-antibody conjugate

  • Labeling Buffer (e.g., 0.25 M ammonium acetate, pH 5.5)

  • Quench/Challenge Solution (e.g., 50 mM DTPA)

  • Instant Thin Layer Chromatography (ITLC) strips

  • ITLC Mobile Phase (e.g., 50 mM DTPA, pH 7)

  • Radio-TLC scanner

Procedure:

  • Reaction Setup:

    • In a sterile, pyrogen-free vial, add the DOTA-antibody conjugate (typically 50-100 µg) to the Labeling Buffer.

    • Add the ¹⁷⁷LuCl₃ solution (e.g., 37-370 MBq) to the vial.

    • Gently mix and incubate at 37-40°C for 30-60 minutes.

  • Quenching:

    • Add the Quench/Challenge Solution to the reaction mixture to complex any unbound ¹⁷⁷Lu.

  • Quality Control (Radiochemical Purity):

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using the ITLC Mobile Phase.

    • In this system, the ¹⁷⁷Lu-DOTA-antibody will remain at the origin (Rf = 0), while free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA will migrate with the solvent front (Rf = 1).

    • Scan the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is generally required.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level, the radiolabeled antibody can be purified using a size-exclusion chromatography column (e.g., PD-10) to remove unbound ¹⁷⁷Lu.

G start Start prep_ab Prepare Antibody (Buffer Exchange, Concentration) start->prep_ab prep_dota Prepare DOTA-NHS Stock Solution start->prep_dota conjugation Conjugation Reaction (Antibody + DOTA-NHS) prep_ab->conjugation prep_dota->conjugation quench Quench Reaction conjugation->quench purify_conjugate Purify Conjugate (PD-10 Column) quench->purify_conjugate characterize Characterize Conjugate (Concentration, Ratio) purify_conjugate->characterize radiolabel Radiolabeling with ¹⁷⁷Lu (Conjugate + ¹⁷⁷LuCl₃) characterize->radiolabel qc Quality Control (ITLC) (Radiochemical Purity) radiolabel->qc end End qc->end

Experimental workflow for antibody conjugation and radiolabeling.
Protocol 3: In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

Materials:

  • Radiolabeled antibody conjugate

  • Human serum

  • Incubator at 37°C

  • ITLC supplies (as in Protocol 2)

Procedure:

  • Add a small volume of the radiolabeled antibody conjugate to a vial containing human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by ITLC as described in Protocol 2 to determine the percentage of intact radiolabeled antibody.

  • A stable conjugate should show minimal (<5-10%) release of the radionuclide over the time course of the experiment.

Protocol 4: Cell Uptake and Internalization Assay

This assay measures the specific binding and internalization of the radiolabeled antibody by target cells.

Materials:

  • Target cells (expressing the antigen of interest)

  • Control cells (not expressing the antigen)

  • Cell culture medium and supplies

  • Radiolabeled antibody conjugate

  • Unlabeled antibody (for blocking)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Plating: Seed a known number of target and control cells into 24-well plates and allow them to adhere overnight.

  • Binding:

    • Add the radiolabeled antibody to the wells (in triplicate).

    • For blocking (to determine non-specific binding), add a 100-fold molar excess of unlabeled antibody to a separate set of wells 30 minutes before adding the radiolabeled antibody.

    • Incubate at 4°C for 1-2 hours to allow for surface binding.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Surface-Bound vs. Internalized:

    • To measure surface-bound radioactivity, add the acid wash buffer to the cells for 5-10 minutes on ice to strip surface-bound antibody. Collect this fraction.

    • To measure internalized radioactivity, lyse the acid-washed cells with the lysis buffer. Collect this fraction.

  • Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Analysis: Calculate the percentage of added dose that is specifically bound and internalized by the cells.

Protocol 5: Biodistribution Studies in Mice

This protocol determines the in vivo distribution and tumor targeting of the radiolabeled antibody.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts of human cancer cells)

  • Radiolabeled antibody conjugate

  • Anesthesia

  • Dissection tools

  • Gamma counter and weighing balance

Procedure:

  • Injection: Inject a known amount of the radiolabeled antibody conjugate into the tail vein of the tumor-bearing mice.

  • Time Points: At various time points post-injection (e.g., 24, 48, 72, 168 hours), euthanize a cohort of mice (typically 3-5 per time point).

  • Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

  • Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides a quantitative measure of the biodistribution and tumor-to-background ratios.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for common BFCAs and radiopharmaceuticals.

Table 1: Comparison of Common BFCAs for ⁶⁸Ga Labeling

ChelatorTypical Labeling ConditionsRadiochemical Yield (RCY)Stability Constant (log KGaL)
DOTA 5-15 min, 80-95°C>95%~21-26
NOTA 5-10 min, Room Temp.>98%~31
HBED-CC 5 min, Room Temp.>99%~39
TRAP <5 min, Room Temp.>95%High
NOPO <5 min, Room Temp.>99%~25

Table 2: In Vivo Biodistribution of Selected Radiopharmaceuticals (%ID/g at specified time p.i.)

RadiopharmaceuticalTumorBloodLiverKidneysSpleenReference
⁶⁸Ga-DOTATATE (1h p.i.) Varies~0.5~2-3~10-15~20-30
¹⁷⁷Lu-PSMA-617 (4h p.i.) ~23~0.5~1~3-4~0.5
⁶⁸Ga-NOPO-c(RGDfK) (1h p.i.) ~2~0.1~0.2~2~0.1
⁶⁸Ga-DOTA-A1-His (1h p.i.) ~4~0.5~0.5~10~0.2
⁶⁸Ga-NOTA-A1-His (1h p.i.) ~4~0.5~0.5~20~0.2

Signaling Pathways in Targeted Radiopharmaceutical Therapy

The efficacy of a targeted radiopharmaceutical is dependent on the specific biological pathway engaged by its targeting biomolecule. Below are examples of key signaling pathways targeted in nuclear medicine.

Somatostatin Receptor (SSTR) Signaling

Somatostatin receptors, particularly SSTR2, are overexpressed in many neuroendocrine tumors. Radiopharmaceuticals like ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE target these receptors. Binding of the radiopharmaceutical to SSTR2 can lead to receptor internalization and delivery of the radionuclide into the tumor cell. The downstream signaling of SSTR activation involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to anti-proliferative effects.

G SST Somatostatin Analog (e.g., DOTATATE) SSTR2 SSTR2 SST->SSTR2 Gi Gi Protein SSTR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA Activity cAMP->PKA CellEffects Anti-proliferative Effects ↓ Hormone Secretion PKA->CellEffects G PSMA_ligand PSMA-Targeting Radiopharmaceutical (e.g., ¹⁷⁷Lu-PSMA-617) PSMA PSMA PSMA_ligand->PSMA PI3K PI3K PSMA->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival ↑ Cell Survival ↑ Proliferation ↓ Apoptosis mTOR->CellSurvival G cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway HER2_ligand HER2-Targeted Radiopharmaceutical (e.g., Radiolabeled Trastuzumab) HER2 HER2/HER3 Heterodimer HER2_ligand->HER2 blocks PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT CellSurvival ↑ Cell Survival AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation ↑ Cell Proliferation ERK->CellProliferation

References

An In-Depth Technical Guide to Acyclic Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acyclic chelators, a critical component in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. Acyclic, or open-chain, chelators offer distinct advantages, primarily their rapid metal-binding kinetics at mild conditions, which is crucial for sensitive biomolecules and short-lived radionuclides.[1][2][3] This document details the properties, applications, and experimental considerations for several key acyclic chelators.

Introduction to Bifunctional Chelators

Radiopharmaceuticals typically consist of a radionuclide, a targeting biomolecule (like an antibody or peptide), and a bifunctional chelator (BFC) that links them.[1] The BFC possesses two key features: a strong metal-chelating unit and a reactive functional group for covalent attachment to the biomolecule.[1] Chelators are broadly classified as acyclic or macrocyclic. While macrocycles are often more kinetically inert, acyclic chelators generally exhibit faster complexation kinetics, allowing for radiolabeling at lower temperatures, sometimes even room temperature. This characteristic is highly advantageous for heat-sensitive proteins and for use with radionuclides that have short half-lives, such as Gallium-68.

cluster_0 Radiopharmaceutical Components Radionuclide Radionuclide (e.g., Ga-68, Zr-89) Chelator Acyclic Chelator (e.g., HBED-CC, DFO) Radionuclide->Chelator Chelation Linker Linker (Functional Group) Chelator->Linker Contains Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Linker->Biomolecule Covalent Bond A Target Identification B Biomolecule Selection (Antibody, Peptide, etc.) A->B F Conjugation to Biomolecule B->F C Radionuclide Selection (e.g., Ga-68 for PET, Y-90 for Therapy) D Chelator Selection (Acyclic vs. Macrocyclic) C->D E Synthesis of Bifunctional Chelator D->E E->F G Radiolabeling F->G H Quality Control (RCP, Stability) G->H I In Vitro Studies (Binding, Internalization) H->I J In Vivo Studies (Biodistribution, Imaging) I->J K Clinical Translation J->K Start Select Radionuclide Isotope What is the radionuclide? Start->Isotope Ga68 Ga-68 Isotope->Ga68 Ga-68 Zr89 Zr-89 Isotope->Zr89 Zr-89 In111_Y90 In-111 / Y-90 Isotope->In111_Y90 Other (In-111, Y-90) Biomolecule Is the biomolecule heat-sensitive? HBED_THP Consider HBED-CC or THP (Fast, RT labeling, high stability) Biomolecule->HBED_THP Yes Biomolecule->HBED_THP No (Still good options) Ga68->Biomolecule DFO Consider DFO (Standard for Zr-89, but check for new, more stable options) Zr89->DFO DTPA Consider DTPA derivatives (e.g., CHX-A''-DTPA) In111_Y90->DTPA

References

A Technical Guide to the Bifunctional Chelator p-NH2-CHX-A"-DTPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional chelating agent p-NH2-CHX-A"-DTPA, a critical component in the development of targeted radiopharmaceuticals for imaging and therapy. This document outlines its chemical identity, key suppliers, and detailed experimental protocols for its application in bioconjugation and radiolabeling.

Chemical Identity and Suppliers

The compound this compound, chemically named [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is a derivative of diethylenetriaminepentaacetic acid (DTPA).[1][2] The cyclohexyl backbone provides greater rigidity compared to linear DTPA, leading to the formation of more kinetically inert metal complexes.[3]

Identifier Value
CAS Number 1105741-38-5[4][5]
Chemical Formula C₂₅H₃₆N₄O₁₀
Molecular Weight 552.57 g/mol

Several commercial suppliers offer this compound and its derivatives. Notable suppliers include:

  • MedChemExpress

  • Macrocyclics

Experimental Protocols

The primary utility of this compound lies in its ability to be conjugated to biomolecules, such as antibodies and peptides, and subsequently chelate a radionuclide. The aromatic amine group can be readily converted to an isothiocyanate for reaction with primary amines on a biomolecule.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to Antibodies

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to the lysine residues of an antibody, such as trastuzumab.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 9.0)

  • p-SCN-Bn-CHX-A"-DTPA

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

  • 0.1 M citrate buffer, pH 6.0, containing 0.15 M NaCl and 5 mM gentisic acid

Procedure:

  • Dissolve p-SCN-Bn-CHX-A"-DTPA in DMSO to a concentration of 10 mg/mL.

  • Add a 10- to 20-fold molar excess of the chelator solution to the antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purify the resulting immunoconjugate using a size-exclusion chromatography column equilibrated with the citrate buffer.

  • Determine the number of chelators conjugated per antibody molecule using a suitable assay, such as the Arsenazo III assay.

Radiolabeling of CHX-A"-DTPA-Antibody Conjugates with Indium-111

This protocol details the radiolabeling of a CHX-A"-DTPA-conjugated antibody with the SPECT radionuclide ¹¹¹In.

Materials:

  • CHX-A"-DTPA-conjugated antibody in 0.15 M NH₄OAc buffer, pH 7

  • ¹¹¹InCl₃ in 0.05 M HCl

  • 0.1 M EDTA solution

  • Size-exclusion chromatography column (e.g., PD-10)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To a solution of the CHX-A"-DTPA-conjugated antibody (e.g., 50 µL of a 1 mg/mL solution), add 100 µL of 0.15 M NH₄OAc buffer, pH 7.

  • Add the desired amount of ¹¹¹InCl₃ (e.g., 1 mCi) to the antibody solution and vortex gently.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding 4 µL of 0.1 M EDTA solution.

  • Purify the radiolabeled antibody using a size-exclusion chromatography column equilibrated with PBS.

  • Determine the radiochemical purity of the final product using instant thin-layer chromatography (iTLC).

Quantitative Data

The performance of radiolabeled immunoconjugates utilizing CHX-A"-DTPA has been evaluated in numerous preclinical studies. The following table summarizes key quantitative data from a comparative study of ⁹⁰Y-labeled trastuzumab conjugates.

Parameter ⁹⁰Y-CHX-A"-DTPA-trastuzumab Reference
Radiolabeling Yield (15 min, RT) >95%
In Vitro Serum Stability (96 h) 87.1 ± 0.9%
Tumor Uptake (72 h post-injection) 42.3 ± 4.0 %ID/g

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and application of a CHX-A"-DTPA-based radioimmunoconjugate for targeted radionuclide therapy.

Fig 1. Workflow for radioimmunoconjugate preparation.

References

An In-depth Technical Guide to (R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid (CHX-A''-DTPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, commonly known as CHX-A''-DTPA, is a bifunctional chelating agent of significant interest in the field of nuclear medicine. As a derivative of diethylenetriaminepentaacetic acid (DTPA), it is engineered to form highly stable complexes with various radionuclides. Its chemical structure incorporates a rigid trans-(S,S)-cyclohexane-1,2-diamine backbone, which enhances the kinetic inertness and thermodynamic stability of its metallic complexes compared to linear DTPA analogues. This increased stability is crucial for in vivo applications, minimizing the premature release of radiometals that could lead to off-target toxicity.

The primary application of CHX-A''-DTPA is in the development of radioimmunoconjugates for both diagnostic imaging and therapeutic purposes. The molecule possesses a reactive functional group, typically an isothiocyanate or a maleimide, which allows for covalent conjugation to biomolecules such as monoclonal antibodies (mAbs). Once conjugated and radiolabeled, these radioimmunoconjugates can specifically target and deliver a radioactive payload to cancer cells, forming the basis of radioimmunotherapy (RIT) and radioimmunoimaging.

This technical guide provides a comprehensive overview of the chemical properties of CHX-A''-DTPA, detailed experimental protocols for its conjugation and radiolabeling, and a summary of its stability and performance characteristics.

Chemical and Physical Properties

The physicochemical properties of CHX-A''-DTPA are fundamental to its function as a chelating agent. While extensive quantitative data for the standalone molecule is not broadly published, the following table summarizes key known properties and those of its common derivatives.

PropertyValueReference
Chemical Name [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acidN/A
Common Name p-NH₂-Bn-CHX-A''-DTPAN/A
Molecular Formula C₂₅H₃₆N₄O₁₀N/A
Molecular Weight 552.58 g/mol N/A
CAS Number 1105741-38-5[1]
Appearance White to off-white solidInferred from general properties of similar compounds
Solubility Soluble in aqueous buffers at specific pH, DMSOInferred from experimental protocols[2]

Note: The isothiocyanate derivative (p-SCN-Bn-CHX-A''-DTPA) has a molecular formula of C₂₆H₃₄N₄O₁₀S and a molecular weight of 594.6 g/mol .

Stability of CHX-A''-DTPA Metal Complexes

The stability of the radiometal-chelator complex is paramount for the safety and efficacy of a radioimmunoconjugate. CHX-A''-DTPA is known to form complexes with high kinetic inertness, meaning they are resistant to dissociation in vivo.

RadionuclideStability CharacteristicFindingReference
⁹⁰Y In vitro serum stability87.1 ± 0.9% of ⁹⁰Y-CHX-A''-DTPA-trastuzumab remained intact after 96 hours in human serum.[3]
⁹⁰Y Dissociation Rate ConstantThe pseudo-first-order dissociation rate constant for ⁸⁸Y-CHX-A-DTPA in serum was calculated to be 2.54 x 10⁻³ day⁻¹.[4]
¹¹¹In In vitro serum stability111In-CHX-A''-DTPA-trastuzumab demonstrated high stability in human serum.[1]
²¹³Bi Kinetic InertnessThe ²¹³Bi(III)-complex of CHX-A''-DTPA showed lower kinetic inertness compared to macrocyclic chelators like DOTA, with 76% of the complex remaining intact after 120 minutes in plasma.

Experimental Protocols

Detailed methodologies are crucial for the successful application of CHX-A''-DTPA in research and development. The following sections provide protocols for the conjugation of CHX-A''-DTPA to a monoclonal antibody and subsequent radiolabeling.

Conjugation of p-SCN-Bn-CHX-A''-DTPA to Trastuzumab

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A''-DTPA to the monoclonal antibody trastuzumab.

Materials:

  • Trastuzumab

  • p-SCN-Bn-CHX-A''-DTPA

  • 0.1 M Sodium Bicarbonate Buffer (pH 9.0)

  • PD-10 desalting column (or equivalent size-exclusion chromatography system)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare a solution of trastuzumab in 0.1 M sodium bicarbonate buffer (pH 9.0) at a concentration of 5-10 mg/mL.

  • Dissolve p-SCN-Bn-CHX-A''-DTPA in the same buffer immediately before use.

  • Add the p-SCN-Bn-CHX-A''-DTPA solution to the trastuzumab solution at a molar ratio of 10:1 (chelator:antibody).

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Purify the resulting immunoconjugate (trastuzumab-CHX-A''-DTPA) from unconjugated chelator using a PD-10 desalting column equilibrated with PBS.

  • Collect the protein-containing fractions as determined by UV absorbance at 280 nm.

  • Determine the final protein concentration and the average number of chelators per antibody molecule using appropriate analytical methods (e.g., spectrophotometric assay with Arsenazo III for chelator number).

Conjugation_Workflow mAb Trastuzumab in Bicarbonate Buffer (pH 9.0) Reaction Incubation (Room Temp, 1-4h) mAb->Reaction Chelator p-SCN-Bn-CHX-A''-DTPA in Bicarbonate Buffer Chelator->Reaction Purification Size-Exclusion Chromatography (PD-10) Reaction->Purification Purification Analysis Characterization: - Protein Concentration - Chelator/Antibody Ratio Purification->Analysis Analysis FinalProduct Trastuzumab-CHX-A''-DTPA Conjugate Analysis->FinalProduct

Conjugation of CHX-A''-DTPA to Trastuzumab.
Radiolabeling of Trastuzumab-CHX-A''-DTPA with Indium-111

This protocol outlines the radiolabeling of the immunoconjugate with ¹¹¹In for imaging applications.

Materials:

  • Trastuzumab-CHX-A''-DTPA conjugate

  • ¹¹¹InCl₃ in 0.05 M HCl

  • 0.15 M Ammonium Acetate Buffer (pH 7.0)

  • 0.1 M EDTA solution

  • PD-10 desalting column

  • Instant thin-layer chromatography (ITLC) system

Procedure:

  • To a solution of the trastuzumab-CHX-A''-DTPA conjugate in PBS, add 0.15 M ammonium acetate buffer (pH 7.0).

  • Add the desired amount of ¹¹¹InCl₃ to the buffered conjugate solution.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding a small volume of 0.1 M EDTA solution to chelate any unbound ¹¹¹In.

  • Determine the radiochemical purity (RCP) using ITLC with a suitable mobile phase (e.g., 50 mM DTPA, pH 5.5). The radiolabeled antibody remains at the origin while free ¹¹¹In-EDTA migrates with the solvent front.

  • If necessary, purify the radiolabeled conjugate using a PD-10 column to remove any remaining free ¹¹¹In-EDTA.

  • The final product should have a radiochemical purity of >95%.

Radiolabeling of Trastuzumab-CHX-A''-DTPA with Yttrium-90

This protocol details the radiolabeling with the therapeutic radionuclide ⁹⁰Y.

Materials:

  • Trastuzumab-CHX-A''-DTPA conjugate

  • ⁹⁰YCl₃ in 0.04 M HCl

  • 0.2 M Ammonium Acetate Buffer (pH 5.5), Chelex-100 treated

  • 0.05 M EDTA solution

  • Size-exclusion chromatography system (e.g., PD-10 column)

  • ITLC system

Procedure:

  • Prepare the trastuzumab-CHX-A''-DTPA conjugate in Chelex-100 treated 0.2 M ammonium acetate buffer (pH 5.5).

  • Add the required activity of ⁹⁰YCl₃ to the conjugate solution.

  • Incubate the reaction at 37°C for 60 minutes with gentle agitation.

  • Quench the reaction with 0.05 M EDTA solution.

  • Assess the radiochemical purity by ITLC using a mobile phase of 50 mM DTPA (pH 2.5).

  • Purify the ⁹⁰Y-labeled immunoconjugate using a PD-10 column to achieve a radiochemical purity of >99%.

Radiolabeling_Workflow Conjugate Trastuzumab-CHX-A''-DTPA in Buffer Incubation Incubation (RT for ¹¹¹In, 37°C for ⁹⁰Y) Conjugate->Incubation Radionuclide Radionuclide (¹¹¹InCl₃ or ⁹⁰YCl₃) Radionuclide->Incubation Quenching Quenching with EDTA Incubation->Quenching RCP_Analysis RCP Analysis (ITLC) Quenching->RCP_Analysis Purification Purification (Size-Exclusion) RCP_Analysis->Purification If RCP < 95% Final_RIC Radiolabeled Immunoconjugate (>95% RCP) RCP_Analysis->Final_RIC If RCP > 95% Purification->Final_RIC

General workflow for radiolabeling of the immunoconjugate.

Mechanism of Action in Radioimmunotherapy

The therapeutic efficacy of a CHX-A''-DTPA-based radioimmunoconjugate is derived from the targeted delivery of a cytotoxic radionuclide to cancer cells. The mechanism involves several key steps, from administration to cellular destruction.

RIT_Mechanism Administration Intravenous Administration of ⁹⁰Y-CHX-A''-DTPA-Antibody Circulation Circulation in Bloodstream Administration->Circulation Targeting Antibody Binds to Tumor-Associated Antigen Circulation->Targeting Internalization Internalization of the Radioimmunoconjugate (optional) Targeting->Internalization Radionuclide_Decay ⁹⁰Y Beta Decay Targeting->Radionuclide_Decay Surface retention Internalization->Radionuclide_Decay DNA_Damage Beta Particles Cause DNA Double-Strand Breaks Radionuclide_Decay->DNA_Damage Bystander_Effect Bystander Effect: Irradiation of Neighboring Tumor Cells Radionuclide_Decay->Bystander_Effect Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death Bystander_Effect->Cell_Death

Mechanism of action for a ⁹⁰Y-labeled immunoconjugate.

Conclusion

(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid (CHX-A''-DTPA) is a robust and versatile bifunctional chelating agent that has proven to be highly valuable in the development of targeted radiopharmaceuticals. Its superior stability compared to earlier generation DTPA derivatives, coupled with its favorable conjugation and radiolabeling characteristics, makes it a preferred choice for attaching a wide range of diagnostic and therapeutic radionuclides to antibodies and other targeting vectors. The detailed protocols and stability data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important molecule for advancing the field of nuclear medicine.

References

An In-Depth Technical Guide to p-NH2-CHX-A"-DTPA for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of effective and stable agents for both diagnostic imaging and therapeutic applications. Among the array of chelators available, p-NH2-CHX-A"-DTPA has emerged as a versatile and reliable option. This acyclic chelator, a derivative of diethylenetriaminepentaacetic acid (DTPA), offers robust coordination chemistry for a variety of radiometals and a convenient functional group for conjugation to biomolecules. This technical guide provides a comprehensive overview of this compound, its derivatives, and their application in radiopharmacy, with a focus on practical experimental protocols and quantitative data for researchers new to the field.

This compound, chemically known as [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is a bifunctional chelating agent designed for the stable incorporation of radiometals into targeting molecules such as antibodies, peptides, and nanoparticles.[1] The cyclohexane backbone provides pre-organization and rigidity to the molecule, which contributes to the kinetic inertness and thermodynamic stability of the resulting radiometal complexes.[2] The primary amine on the phenyl group serves as a versatile reactive handle for conjugation to biomolecules. This amine can be readily converted into other functional groups, such as an isothiocyanate, for efficient coupling to primary amines on targeting vectors.[3]

Chemical Structure and Derivatives

The foundational structure of this compound provides a platform for the stable chelation of various radiometals. For practical application in bioconjugation, the primary amine is typically modified to a more reactive functional group.

Caption: Chemical structures of this compound and its common derivatives.

The most commonly used derivative is p-isothiocyanato-benzyl-CHX-A"-DTPA (p-SCN-Bn-CHX-A"-DTPA) , which readily reacts with primary amines (e.g., lysine residues) on proteins to form a stable thiourea bond. Another important derivative is maleimido-CHX-A"-DTPA , designed for specific conjugation to free thiol groups (e.g., cysteine residues), offering more site-specific labeling of biomolecules.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. The synthesis of its isothiocyanate derivative, p-SCN-Bn-CHX-A"-DTPA, involves the reaction of the primary amine with thiophosgene or a thiophosgene equivalent. A detailed description of the synthesis of a similar compound, 1-(p-isothiocyanatobenzyl) derivative of DTPA, can be found in the literature.[4][5] For researchers focused on radiopharmaceutical development, commercially available this compound or its activated derivatives are recommended.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of p-SCN-Bn-CHX-A"-DTPA to antibodies, radiolabeling with common radionuclides, and in vitro stability assessment.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to a Monoclonal Antibody

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to the lysine residues of a monoclonal antibody (mAb).

Caption: Workflow for the conjugation of p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • p-SCN-Bn-CHX-A"-DTPA

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Buffer Exchange: The mAb is buffer-exchanged into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a desalting column or centrifugal filtration device. The final mAb concentration should be between 5-10 mg/mL.

  • Chelator Preparation: A stock solution of p-SCN-Bn-CHX-A"-DTPA is prepared in anhydrous DMSO at a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: The p-SCN-Bn-CHX-A"-DTPA solution is added to the mAb solution at a molar ratio of 5:1 to 20:1 (chelator:mAb). The reaction mixture is incubated at room temperature for 1 to 18 hours with gentle mixing.

  • Purification: The resulting immunoconjugate (CHX-A"-DTPA-mAb) is purified from the excess, unreacted chelator using a PD-10 desalting column equilibrated with PBS. The protein-containing fractions are collected.

  • Characterization: The concentration of the purified CHX-A"-DTPA-mAb is determined by a protein assay (e.g., BCA or UV absorbance at 280 nm). The average number of chelators conjugated per mAb molecule can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a metal ion like yttrium.

Radiolabeling of CHX-A"-DTPA-mAb Conjugates

The following protocols outline the radiolabeling of CHX-A"-DTPA-mAb conjugates with ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu.

Caption: General workflow for radiolabeling of CHX-A"-DTPA-mAb conjugates.

¹¹¹In-Labeling Protocol

  • Reagents: ¹¹¹InCl₃ in 0.05 M HCl, 0.15 M Ammonium Acetate (NH₄OAc) buffer (pH 7.0), 50 mM DTPA solution.

  • Procedure:

    • To the CHX-A"-DTPA-mAb conjugate (typically 50-100 µg), add NH₄OAc buffer.

    • Add the desired amount of ¹¹¹InCl₃ (e.g., 37-185 MBq).

    • Incubate at 37°C for 60 minutes.

    • Quench the reaction by adding a small volume of 50 mM DTPA solution to complex any free ¹¹¹In.

    • Purify the radiolabeled mAb using a PD-10 column equilibrated with PBS.

    • Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).

⁹⁰Y-Labeling Protocol

  • Reagents: ⁹⁰YCl₃ in 0.04 M HCl, 0.5 M NH₄OAc buffer (pH 5.5), 50 mM DTPA solution.

  • Procedure:

    • To the CHX-A"-DTPA-mAb conjugate (typically 25-100 µg), add NH₄OAc buffer.

    • Add the desired amount of ⁹⁰YCl₃.

    • Incubate at room temperature for 5-15 minutes. High radiochemical yields (>95%) can be achieved rapidly.

    • Quench the reaction with 50 mM DTPA solution.

    • Purify and perform quality control as described for ¹¹¹In-labeling.

¹⁷⁷Lu-Labeling Protocol

  • Reagents: ¹⁷⁷LuCl₃ in 0.04 M HCl, 0.5 M NH₄OAc buffer (pH 5.5), 50 mM DTPA solution.

  • Procedure:

    • To the CHX-A"-DTPA-mAb conjugate (typically 10-50 µg), add NH₄OAc buffer.

    • Add the desired amount of ¹⁷⁷LuCl₃.

    • Incubate at room temperature for 5-15 minutes.

    • Quench the reaction with 50 mM DTPA solution.

    • Purify and perform quality control as described for ¹¹¹In-labeling.

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled antibody conjugate in human serum.

Procedure:

  • Add a small volume (5-10 µL) of the purified radiolabeled mAb to 0.5-1.0 mL of fresh human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 24, 48, 72, and 96 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by SE-HPLC or radio-TLC to determine the percentage of radioactivity that remains bound to the antibody. The stability is often reported as the percentage of intact radioimmunoconjugate.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines a typical biodistribution study to evaluate the tumor-targeting and pharmacokinetic properties of the radiolabeled antibody.

cluster_workflow Biodistribution Study Workflow start Start: Tumor-bearing mice injection Intravenous injection of radiolabeled mAb start->injection time_points Euthanize cohorts at pre-determined time points (e.g., 4, 24, 48, 72 h) injection->time_points dissection Dissect tumors and major organs time_points->dissection weighing Weigh tissues dissection->weighing counting Measure radioactivity (gamma counter) weighing->counting calculation Calculate % Injected Dose per gram (%ID/g) counting->calculation end End: Biodistribution data calculation->end

Caption: Workflow for an in vivo biodistribution study of a radiolabeled antibody.

Procedure:

  • Tumor-bearing mice (e.g., nude mice with xenografts) are injected intravenously with a known amount of the radiolabeled mAb (typically 0.5-5 µCi per mouse).

  • At designated time points post-injection (e.g., 4, 24, 48, 72, 120, and 168 hours), groups of mice (n=3-5 per group) are euthanized.

  • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, blotted dry, and weighed.

  • The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative data for CHX-A"-DTPA-based radiopharmaceuticals from various studies.

Table 1: Radiolabeling Efficiency and Stability

RadionuclideBiomoleculeRadiolabeling YieldIn Vitro Serum Stability (Time)Reference
¹¹¹InTrastuzumab>95%~70% intact (24 h)
¹¹¹InMORAb-009>90%Not Reported
⁹⁰YTrastuzumab>95%87.1 ± 0.9% intact (96 h)
⁹⁰YB3 mAbNot ReportedDissociation rate: 2.54 x 10⁻³ day⁻¹
¹⁷⁷Lu6A10 Fab>90% (72 h incubation)>90% intact (72 h)
¹⁷⁷LuBevacizumab98.0 ± 0.6%>85% intact (4 days)
¹⁷⁷LuNimotuzumab>98%Good stability (4 days)

Table 2: In Vivo Biodistribution Data (%ID/g ± SD)

RadionuclideBiomoleculeTumor ModelTime (h)Tumor Uptake (%ID/g)Liver Uptake (%ID/g)Blood Levels (%ID/g)Reference
¹¹¹In19G9 mAbLNCaP7222.05.1~7.0
¹¹¹InMORAb-009A431/K52429.8 ± 7.910.1 ± 3.4Not Reported
⁹⁰YTrastuzumabSKOV37242.3 ± 4.0Not ReportedNot Reported
⁸⁶YCetuximabLS-174T9627.42 ± 3.59Not Reported~4.0
¹⁷⁷Luhu3S193DU14512033.2 ± 3.9Not ReportedNot Reported
¹⁷⁷Lu6A10 FabHuman Glioma63.0Not ReportedNot Reported

Conclusion

This compound and its derivatives represent a robust and versatile platform for the development of radiopharmaceuticals. Its favorable chelation properties for a range of medically relevant radionuclides, coupled with well-established bioconjugation chemistry, make it an attractive choice for researchers in both academic and industrial settings. The ability to achieve high radiolabeling yields under mild conditions is particularly advantageous when working with sensitive biomolecules. The data presented in this guide demonstrate the high in vitro and in vivo stability of radiometal complexes with CHX-A"-DTPA, leading to high tumor uptake and favorable biodistribution profiles for targeted radiopharmaceutical applications. By following the detailed protocols and utilizing the quantitative data provided, researchers new to the field can confidently incorporate this valuable bifunctional chelator into their drug development programs.

References

The Coordination Chemistry of CHX-A"-DTPA with Lanthanides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental coordination chemistry of N-[2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid (CHX-A"-DTPA) with lanthanide ions. CHX-A"-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA) that incorporates a rigid cyclohexyl backbone. This structural modification pre-organizes the chelating arms for metal binding, leading to enhanced thermodynamic stability and kinetic inertness of the resulting lanthanide complexes compared to the parent DTPA.[1] These properties are of paramount importance in the development of radiopharmaceuticals for imaging and therapy, where the secure sequestration of radiometals is critical.[1][2]

This guide provides a summary of available quantitative data, detailed experimental protocols for the characterization of these complexes, and visualizations of key concepts and workflows.

Quantitative Data on Complex Stability and Properties

The stability of lanthanide complexes with CHX-A"-DTPA and the parent DTPA is a critical parameter. While comprehensive thermodynamic and kinetic data for the entire lanthanide series with CHX-A"-DTPA is not extensively available in the literature, the existing data, primarily with radiotherapeutically relevant lanthanides, consistently demonstrates its superiority over DTPA. For a comparative perspective, this section presents stability constants for DTPA with a range of lanthanides and highlights the available data for related acyclic chelators.

Thermodynamic Stability Constants

The thermodynamic stability constant (log KML) quantifies the affinity of the ligand for the metal ion at equilibrium. The incorporation of the cyclohexyl ring in CHX-A"-DTPA generally leads to an increase in the stability of the resulting lanthanide complexes.

Table 1: Stability Constants (log KML) of Lanthanide-DTPA Complexes

Lanthanide Ionlog KML
La³⁺19.4
Ce³⁺20.5
Pr³⁺21.1
Nd³⁺21.6
Sm³⁺22.3
Eu³⁺22.4
Gd³⁺22.5
Tb³⁺22.7
Dy³⁺22.8
Ho³⁺22.8
Er³⁺22.7
Tm³⁺22.7
Yb³⁺22.6
Lu³⁺22.4

Note: Values are compiled from various sources and may have been determined under slightly different experimental conditions.

For comparison, the stability constant for Y³⁺ with the related chelator H₄octapa is reported as log KML = 18.3 ± 0.1, and for Lu³⁺ it is 20.08 ± 0.9.[3]

Thermodynamic Parameters

The enthalpy (ΔH) and entropy (ΔS) of complexation provide insight into the driving forces of complex formation. For lanthanide-DTPA complexes, the complexation is typically an exothermic process.

Table 2: Thermodynamic Parameters for Lanthanide-DTPA Complexation

Lanthanide IonΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
La³⁺-110.7-24.3289.8
Dy³⁺-129.9-12.6393.6
Er³⁺-129.5-9.2403.6
Lu³⁺-127.8-4.2414.6

Note: Data extracted from a study on the thermodynamic parameters for aqueous lanthanide(III)-DTPA complex formations.

Kinetic Inertness

High kinetic inertness is crucial for in vivo applications to prevent the release of the toxic free lanthanide ion. CHX-A"-DTPA complexes exhibit greater kinetic inertness compared to their DTPA counterparts. For instance, at physiological pH, the Gd[DTPA-(Me-Trp)₂] complex is more inert than GdDTPA²⁻, with a half-life of 127 hours.[4]

Relaxivity of Gd(III) Complexes

For MRI applications, the relaxivity of the gadolinium complex is a key parameter. The relaxivity (r₁) of Gd-DTPA has been reported to be approximately 3.87 ± 0.06 mM⁻¹s⁻¹ in saline at 8.45 T and room temperature. In rat kidney tissue, the relaxivity of Gd-DTPA was found to be 4.3 s⁻¹(µmol/g kidney)⁻¹.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the coordination chemistry of CHX-A"-DTPA with lanthanides.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Protocol:

  • Solution Preparation:

    • Prepare a standardized stock solution of the lanthanide salt (e.g., LnCl₃) of accurately known concentration.

    • Prepare a stock solution of CHX-A"-DTPA of accurately known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.

  • Titration Setup:

    • Use a thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C).

    • Calibrate a pH electrode with standard buffers.

    • Place a known volume of a solution containing the lanthanide ion and the ligand (typically in a 1:1 or 1:2 molar ratio) in the titration vessel.

    • Add the background electrolyte.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) to exclude carbon dioxide.

  • Titration Procedure:

    • Titrate the solution with the standardized base.

    • Record the pH after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Calculate the protonation constants of the ligand from a separate titration of the ligand in the absence of the metal ion.

    • Use a suitable software program (e.g., HYPERQUAD) to refine the protonation constants and calculate the stability constants of the lanthanide-ligand complexes from the titration data.

NMR Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy provides valuable information about the structure and dynamics of lanthanide complexes in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lanthanide-CHX-A"-DTPA complex in a suitable deuterated solvent (e.g., D₂O).

    • The concentration should be in the range of 1-10 mM.

    • Adjust the pD of the solution to the desired value.

  • NMR Experiment:

    • Acquire ¹H and ¹³C NMR spectra. For paramagnetic lanthanide complexes, the chemical shift range may be significantly larger than for diamagnetic compounds.

    • For detailed structural analysis, perform 2D NMR experiments such as COSY, TOCSY, and HSQC.

    • Variable-temperature NMR studies can provide insights into the dynamic processes occurring in the complex.

  • Data Analysis:

    • Assign the resonances to the specific protons and carbons of the CHX-A"-DTPA ligand.

    • The lanthanide-induced shifts (LIS) can be used to obtain structural information about the complex in solution.

Luminescence Spectroscopy for Eu(III) and Tb(III) Complexes

The luminescence properties of Eu(III) and Tb(III) complexes can be used to study their coordination environment.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the Eu(III)- or Tb(III)-CHX-A"-DTPA complex in a suitable solvent (e.g., H₂O or D₂O).

  • Luminescence Measurements:

    • Record the excitation and emission spectra using a spectrofluorometer.

    • Measure the luminescence lifetime by fitting the decay of the luminescence intensity after pulsed excitation to an exponential function.

  • Data Analysis:

    • The number of water molecules coordinated to the lanthanide ion can be estimated from the difference in the luminescence decay rates in H₂O and D₂O.

    • The splitting of the emission bands can provide information about the symmetry of the coordination environment.

Relaxivity Measurement for Gd(III) Complexes

The relaxivity of a Gd(III) complex is determined by measuring the relaxation rates of water protons in solutions containing the complex.

Protocol:

  • Sample Preparation:

    • Prepare a series of solutions with varying concentrations of the Gd(III)-CHX-A"-DTPA complex in the medium of interest (e.g., water, buffer, or plasma).

  • T₁ Measurement:

    • Measure the longitudinal relaxation time (T₁) of the water protons for each sample using an NMR spectrometer or a relaxometer. An inversion-recovery pulse sequence is commonly used.

  • Data Analysis:

    • Calculate the longitudinal relaxation rate (R₁) as 1/T₁.

    • Plot R₁ versus the concentration of the Gd(III) complex.

    • The slope of the resulting linear plot is the relaxivity (r₁) of the complex.

Visualizations

The following diagrams illustrate key aspects of the coordination chemistry of CHX-A"-DTPA with lanthanides.

Caption: Coordination of a Lanthanide Ion by CHX-A"-DTPA.

Caption: Experimental Workflow for Characterization.

G Factors Influencing Complex Stability stability Complex Stability (Thermodynamic & Kinetic) preorg Ligand Pre-organization (Cyclohexyl Backbone) preorg->stability Increases charge Charge Density of Ln³⁺ (Ionic Radius) charge->stability Influences denticity Ligand Denticity denticity->stability Increases solvation Solvation Effects solvation->stability Affects

Caption: Factors Influencing Complex Stability.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Conjugation of p-NH2-CHX-A"-DTPA Precursor to Antibodies

Introduction

The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates for therapeutic and diagnostic applications requires robust and reproducible methods for attaching chelating agents to monoclonal antibodies (mAbs). The bifunctional chelator CHX-A"-DTPA is highly valued for its ability to form stable complexes with a variety of radiometals, including Indium-111, Yttrium-90, and Lutetium-177.

This document provides a detailed protocol for the conjugation of a CHX-A"-DTPA derivative to the primary amine residues of antibodies. While the topic specifies the this compound molecule, direct conjugation to antibody amines requires its conversion to an amine-reactive form. The most common and commercially available derivative for this purpose is p-SCN-Bn-CHX-A"-DTPA , where the amine group has been converted to an isothiocyanate (-N=C=S) group. This isothiocyanate moiety reacts efficiently with the ε-amino groups of lysine residues on the antibody to form a stable thiourea bond.

This application note will guide users through the entire workflow, from antibody preparation and conjugation to the purification and characterization of the final antibody-chelator conjugate.

Chemical Reaction Pathway

The conjugation process involves the reaction of the isothiocyanate group of p-SCN-Bn-CHX-A"-DTPA with a primary amine (e.g., from a lysine residue) on the antibody. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage.

cluster_reactants Reactants cluster_product Product Antibody Antibody-NH₂ (Lysine Residue) p1 Antibody->p1 Chelator SCN-Bn-CHX-A"-DTPA (Isothiocyanate Chelator) Chelator->p1 Conjugate Antibody-NH-C(S)-NH-Bn-CHX-A"-DTPA (Thiourea Linkage) p2 p1->p2 Nucleophilic Addition (pH 8.5 - 9.5) p2->Conjugate

Caption: Covalent bond formation between an antibody and the chelator.

Experimental Protocols

This section details the step-by-step procedure for conjugating p-SCN-Bn-CHX-A"-DTPA to an antibody.

Materials and Equipment
  • Antibody: Purified monoclonal antibody (2-10 mg/mL) in a suitable buffer.

  • Chelator: p-SCN-Bn-CHX-A"-DTPA (e.g., Macrocyclics Cat# B-355).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffers:

    • Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer or Borate buffer, pH 8.5-9.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine).

    • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column, Sephadex G-25/G-50).[2]

  • Equipment:

    • Spectrophotometer (UV-Vis)

    • pH meter

    • Reaction vials

    • Pipettes

    • Vortex mixer or rotator

    • Centrifuge (for spin columns)

Step 1: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer for the conjugation reaction to be efficient. Dialyze the antibody against the Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) overnight at 4°C, or use a desalting column equilibrated with the same buffer.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the Conjugation Buffer. Determine the precise concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.

Step 2: Chelator Preparation
  • Immediately before use, dissolve the p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[1][3]

  • Vortex thoroughly to ensure the chelator is completely dissolved.

Step 3: Conjugation Reaction
  • Molar Ratio Calculation: Determine the desired molar excess of chelator to antibody. A common starting point is a 10- to 20-fold molar excess.[3] Ratios from 5:1 to 50:1 have been reported in the literature, which must be optimized to achieve the desired Chelator-to-Antibody Ratio (CAR) while preserving immunoreactivity.

  • Reaction Setup: While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the chelator stock solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to minimize the risk of antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or at a slightly elevated temperature (e.g., 37°C or 42°C). Protect the mixture from light. Reaction times can be optimized from 30 minutes to several hours.

Step 4: Purification of the Conjugate
  • Column Equilibration: Equilibrate a size-exclusion desalting column (e.g., PD-10) with a suitable storage buffer like PBS, pH 7.4. Follow the manufacturer's instructions for equilibration.

  • Separation: Apply the reaction mixture to the top of the equilibrated column.

  • Elution: Elute the conjugate with the storage buffer. The antibody-chelator conjugate, being a large molecule, will elute first in the void volume. The smaller, unreacted chelator molecules will be retained by the resin and elute later.

  • Fraction Collection: Collect the fractions containing the purified conjugate. The protein-containing fractions can typically be identified by monitoring the absorbance at 280 nm.

Step 5: Characterization of the Conjugate

The final conjugate should be characterized to determine its concentration, the average number of chelators per antibody (CAR), and its retained biological activity.

  • Protein Concentration: Measure the A280 of the purified conjugate. Note that the conjugated chelator may also absorb at 280 nm, leading to an overestimation of the protein concentration. A correction factor is needed for precise measurement, which may need to be determined empirically.

  • Chelator-to-Antibody Ratio (CAR):

    • Mass Spectrometry (MS): This is the most accurate method. Deconvoluted MS spectra of the conjugate compared to the native antibody will show a mass shift corresponding to the number of attached chelators.

    • Radiometric Titration: A sample of the conjugate can be titrated with a known amount of a radioactive metal (e.g., ⁵⁷Co or ¹¹¹In). The amount of bound radioactivity, measured after purification, can be used to calculate the number of functional chelators.

    • Fluorescence Titration: Titration with a fluorescent metal ion like Terbium (Tb³⁺) and measuring the resulting fluorescence can also be used to quantify the number of attached chelating groups.

  • Immunoreactivity: The binding affinity of the conjugate to its target antigen should be assessed to ensure it was not compromised during conjugation. This can be done using methods like ELISA or a radiolabeled binding assay (e.g., Lindmo assay).

  • Purity and Aggregation: Analyze the conjugate by size-exclusion HPLC (SE-HPLC) to assess its purity and determine the percentage of monomer, aggregates, and fragments.

Experimental Workflow Diagram

Caption: Overview of the antibody-chelator conjugation workflow.

Data Presentation: Factors Influencing Conjugation

The success of a conjugation reaction is determined by the final properties of the antibody conjugate. The following tables summarize quantitative data from literature, illustrating how reaction conditions affect the final product.

Table 1: Effect of Molar Ratio on Chelator-to-Antibody Ratio (CAR)
AntibodyInitial Molar Ratio (Chelator:Ab)Resulting Average CARReference
MORAb-009Varied by time (0.5-3.0 h)2.4Molecular Imaging and Contrast Agent DB
MORAb-009Varied by time (0.5-3.0 h)3.5Molecular Imaging and Contrast Agent DB
MORAb-009Varied by time (0.5-3.0 h)5.5Molecular Imaging and Contrast Agent DB
scFv78-Fc10:1~4.0Conjugation of scFv78-Fc...
Rituximab50:14.25 ± 1.04Does the Number of Bifunctional...
Table 2: Impact of CAR on Conjugate Properties
PropertyCAR = 2.4 (MORAb-009)CAR = 5.5 (MORAb-009)CommentsReference
Isoelectric Point (pI) ~8.3 to ~7.8~6.3Increasing CAR adds acidic DTPA groups, lowering the pI of the basic antibody (native pI ~8.3).Molecular Imaging and Contrast Agent DB
Immunoreactivity 88.3 ± 4.5%81.1 ± 0.9%Higher levels of conjugation can lead to a slight reduction in antigen-binding capability.Molecular Imaging and Contrast Agent DB
Radiolabeling Yield 92.5%94.8%In this case, CAR did not significantly impact the efficiency of subsequent radiolabeling with ¹¹¹In.Molecular Imaging and Contrast Agent DB

Conclusion

This protocol provides a comprehensive framework for the successful conjugation of p-SCN-Bn-CHX-A"-DTPA to antibodies. Key to this process is the careful control of reaction conditions—particularly pH, buffer composition, and the molar ratio of chelator to antibody—to achieve a desired chelator-to-antibody ratio. Proper purification and thorough characterization are essential to ensure the final conjugate is pure, active, and suitable for its intended diagnostic or therapeutic application. Researchers should note that the optimal conditions may vary between different antibodies and should be determined empirically for each specific project.

References

Application Notes and Protocols for 177Lu-p-NH2-CHX-A"-DTPA in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) is a promising therapeutic modality that delivers cytotoxic radiation to cancer cells while minimizing damage to healthy tissues.[1] Lutetium-177 (177Lu) has emerged as a radionuclide of choice for TRT due to its favorable decay characteristics, including the emission of both therapeutic β-particles and imageable γ-photons.[2] The efficacy of 177Lu-based TRT relies on the stable chelation of the radioisotope and its efficient conjugation to a tumor-targeting vector, such as a monoclonal antibody (mAb), antibody fragment, or peptide.

The bifunctional chelator p-NH2-CHX-A"-DTPA ([(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) and its isothiocyanate derivative (p-NCS-Bn-CHX-A"-DTPA) are highly effective for this purpose. The cyclohexane ring in its backbone provides conformational rigidity, leading to the formation of highly stable complexes with 177Lu under mild conditions. This acyclic chelator offers advantages over macrocyclic chelators like DOTA, such as the ability to radiolabel at room temperature, which is beneficial for temperature-sensitive biomolecules.[3] These application notes provide a comprehensive overview and detailed protocols for using this compound in the development of 177Lu-based radiopharmaceuticals.

Mechanism of Action

The therapeutic effect of 177Lu-labeled radiopharmaceuticals is mediated by the emission of β-particles, which have a short tissue penetration range (up to 2 mm).[4] This localized energy deposition induces cytotoxicity in tumor cells. The primary mechanism of cell killing is the induction of DNA double-strand breaks (DSBs).[5] Unrepaired or misrepaired DSBs trigger a cascade of cellular events, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). Studies have shown the involvement of key apoptotic proteins such as caspase-3 in 177Lu-mediated cell death. Furthermore, 177Lu radioimmunotherapy has been observed to interfere with the DNA-PK-dependent non-homologous end joining (NHEJ) repair pathway, further enhancing its cytotoxic effect.

Mechanism of 177Lu Targeted Radionuclide Therapy

Data Presentation

Table 1: Radiolabeling Efficiency and In Vitro Stability
Targeting MoleculeChelatorRadiolabeling ConditionsRadiochemical Purity (%)In Vitro Stability (time, medium)Reference
Nimotuzumabp-NCS-Bn-CHX-A"-DTPA-> 98%> 95% (4 days, saline)
6A10 FabCHX-A"-DTPA-> 90%> 90% (72 h, physiological conditions)
DUPA-PepCHX-A"-DTPARoom temp, pH 5.5> 95%Stable (72 h, human serum & PBS)
Bevacizumabp-NCS-Bn-CHX-A"-DTPA-98.0 ± 0.6%Stable (4 days, 37°C)
Rituximabp-NCS-Bn-CHX-A"-DTPA-> 95%-
Table 2: In Vitro Cell Binding and Affinity
RadiopharmaceuticalCell LineTarget AntigenBinding (%)KD (nM)Reference
177Lu-CHX-A"-DTPA-DUPA-PepLNCaP C4-2PSMA-12.09 ± 0.66
177Lu-CHX-A"-DTPA-RituximabRajiCD2038.9 ± 1.1-
177Lu-CHX-A"-DTPA-trastuzumabSK-OV-3, SK-BR-3, MDA-MB-453HER2~20-25%-
Table 3: In Vivo Tumor Uptake
RadiopharmaceuticalAnimal ModelTumor TypeTumor Uptake (%ID/g)Time PointReference
177Lu-CHX-A"-DTPA-6A10 FabSCID miceHuman glioma xenograft3.06 h
90Y-CHX-A"-DTPA-trastuzumabMiceHER2-expressing SKOV3 ovarian cancer xenograft42.3 ± 4.072 h

Experimental Protocols

Experimental Workflow for 177Lu-Radiopharmaceutical Development
Conjugation of Targeting Molecule with p-NCS-Bn-CHX-A"-DTPA

This protocol describes the conjugation of a targeting molecule (e.g., monoclonal antibody) containing primary amine groups (lysine residues) with the isothiocyanate derivative of the chelator.

Materials:

  • Targeting molecule (e.g., antibody) in a suitable buffer (e.g., 0.1 M PBS, pH 8.0-9.0)

  • p-NCS-Bn-CHX-A"-DTPA

  • Anhydrous DMSO

  • Purification columns (e.g., PD-10 desalting columns)

  • Reaction vessels

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the targeting molecule in the conjugation buffer to a final concentration of 5-10 mg/mL.

    • Prepare a fresh stock solution of p-NCS-Bn-CHX-A"-DTPA in anhydrous DMSO (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated amount of the p-NCS-Bn-CHX-A"-DTPA solution to the targeting molecule solution. A molar excess of 10-20 fold of the chelator to the antibody is a common starting point.

    • Incubate the reaction mixture overnight at 4°C with gentle shaking.

  • Purification of the Immunoconjugate:

    • Remove the unreacted chelator by size exclusion chromatography (e.g., using a PD-10 column) equilibrated with a suitable buffer (e.g., 0.05 M ammonium acetate, pH 7.0).

    • Collect the fractions containing the purified immunoconjugate.

  • Characterization:

    • Determine the protein concentration of the purified immunoconjugate using a spectrophotometer at 280 nm.

    • The number of chelators per targeting molecule can be determined using methods like MALDI-TOF mass spectrometry.

Radiolabeling with 177Lu

Materials:

  • 177LuCl3 solution in 0.04 M HCl

  • Purified immunoconjugate

  • Ammonium acetate buffer (0.5 M, pH 5.5)

  • Reaction vial

  • Heating block (optional, as labeling can often be done at room temperature)

Procedure:

  • Add the purified immunoconjugate to a sterile reaction vial.

  • Add the ammonium acetate buffer to the vial to adjust the pH to approximately 5.5.

  • Add the 177LuCl3 solution to the immunoconjugate solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes. Gentle mixing is recommended.

  • Optionally, the reaction can be gently heated to 37°C to improve efficiency, though this is often not necessary with CHX-A"-DTPA.

Quality Control

Materials:

  • Instant thin-layer chromatography (ITLC-SG) strips

  • Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)

  • Radio-TLC scanner or gamma counter

  • High-performance liquid chromatography (HPLC) system with a size-exclusion column and a radioactivity detector

Procedure:

  • Radio-TLC for Radiochemical Purity:

    • Spot a small aliquot of the reaction mixture onto an ITLC-SG strip.

    • Develop the chromatogram using the appropriate mobile phase. In many systems, the 177Lu-immunoconjugate remains at the origin, while free 177Lu migrates with the solvent front.

    • Determine the percentage of radioactivity at the origin and the solvent front to calculate the radiochemical purity.

  • SE-HPLC for Purity and Integrity:

    • Inject an aliquot of the final product onto a size-exclusion HPLC column.

    • Monitor the eluate with both a UV detector (for protein) and a radioactivity detector.

    • The chromatogram should show a major peak corresponding to the intact, radiolabeled immunoconjugate, confirming its purity and that no significant aggregation or fragmentation has occurred.

In Vitro Cell Binding Assay

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 177Lu-labeled immunoconjugate

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Procedure:

  • Cell Preparation:

    • Culture the cells to near confluence.

    • Harvest the cells and prepare a single-cell suspension.

    • Count the cells and adjust the concentration to a desired density (e.g., 1 x 10^6 cells/mL).

  • Binding Assay:

    • To centrifuge tubes, add a fixed number of cells (e.g., 3 x 10^5 cells).

    • Add a known amount of the 177Lu-labeled immunoconjugate to the cells.

    • For determining non-specific binding, add a large excess (e.g., 100-fold) of the unlabeled immunoconjugate to a parallel set of tubes before adding the radiolabeled compound.

    • Incubate the tubes on ice or at 37°C for a defined period (e.g., 1 hour).

  • Washing and Counting:

    • Wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.

    • Measure the radioactivity in the cell pellets using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding by subtracting the non-specific binding from the total binding.

In Vivo Biodistribution Study

Materials:

  • Tumor-bearing animal models (e.g., mice with xenografts)

  • 177Lu-labeled immunoconjugate

  • Saline for injection

  • Anesthesia

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Acclimatize the tumor-bearing animals to the laboratory conditions.

  • Injection:

    • Administer a known amount of the 177Lu-labeled immunoconjugate to each animal via intravenous (tail vein) injection.

  • Tissue Harvesting:

    • At predefined time points (e.g., 1, 6, 24, 48, 72 hours) post-injection, euthanize a group of animals.

    • Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.

  • Data Analysis:

    • Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The bifunctional chelator this compound provides a robust and versatile platform for the development of 177Lu-based targeted radiopharmaceuticals. Its ability to form stable complexes with 177Lu under mild conditions makes it particularly suitable for conjugation to a wide range of targeting biomolecules. The protocols outlined in these application notes provide a framework for the successful synthesis, characterization, and preclinical evaluation of these promising therapeutic agents. Careful optimization of each step is crucial to ensure the production of high-quality radiopharmaceuticals with optimal tumor targeting and therapeutic efficacy.

References

Application Notes and Protocols for Conjugating p-SCN-Bn-CHX-A"-DTPA to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA ([(R)-2-amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diaminepentaacetic acid), is a crucial reagent in the development of targeted radiopharmaceuticals.[1][2] Its diethylenetriaminepentaacetic acid (DTPA) moiety forms stable complexes with a variety of diagnostic and therapeutic radionuclides, while the para-isothiocyanate (SCN) group allows for covalent conjugation to biomolecules such as peptides.[3] This conjugation primarily occurs through the formation of a stable thiourea bond with primary amine groups, such as the ε-amino group of lysine residues within the peptide sequence.

These peptide-chelator conjugates are instrumental in peptide receptor radionuclide therapy (PRRT) and targeted imaging.[4][5] By attaching a radionuclide to a peptide that targets a specific receptor overexpressed on tumor cells, it is possible to deliver a cytotoxic radiation dose directly to the cancer cells, minimizing off-target toxicity. This document provides a detailed protocol for the conjugation of p-SCN-Bn-CHX-A"-DTPA to peptides, along with methods for purification and characterization of the resulting conjugate.

Reaction Principle

The core of the conjugation reaction is the coupling of the isothiocyanate group of p-SCN-Bn-CHX-A"-DTPA with a primary amine on the peptide. This reaction is most efficient at a slightly alkaline pH, where the amine group is deprotonated and thus more nucleophilic. The resulting thiourea linkage is a stable covalent bond.

Data Presentation

The efficiency and outcome of the conjugation reaction can be influenced by several factors, including the molar ratio of chelator to peptide, reaction time, and the specific peptide sequence. Below is a summary of typical quantitative data obtained from conjugation reactions.

ParameterTypical Value/RangeMethod of DeterminationNotes
Chelator:Peptide Molar Ratio (Initial) 5:1 to 20:1N/AA molar excess of the chelator is used to drive the reaction to completion. The optimal ratio may need to be determined empirically for each peptide.
Conjugation Efficiency >80%HPLC, Mass SpectrometryRefers to the percentage of the peptide that has been successfully conjugated with at least one chelator molecule.
Yield of Purified Conjugate 30-70%UV Spectrophotometry, GravimetricOverall yield after purification steps. Can vary significantly based on the purification method and scale of the reaction.
Chelator:Peptide Ratio (Final) 1:1 to 5:1MALDI-TOF Mass SpectrometryThe number of chelator molecules attached per peptide molecule. This can be controlled by adjusting the initial molar ratio and reaction time. For peptides with multiple lysines, a distribution of species may be observed.
Radiolabeling Efficiency >95%Radio-TLC, Radio-HPLCEfficiency of incorporating a radionuclide into the purified peptide-chelator conjugate.

Experimental Protocols

Materials and Equipment
  • Peptide with at least one primary amine (e.g., lysine residue or N-terminal amine)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Carbonate Buffer (0.05 M, pH 8.2-8.5) or Sodium Borate Buffer (0.07 M, pH 9.3)

  • Ammonium Acetate Buffer (0.1 M, pH 7.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • MALDI-TOF Mass Spectrometer

  • Lyophilizer

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, pH meter)

Protocol for Conjugation of p-SCN-Bn-CHX-A"-DTPA to a Peptide
  • Peptide Preparation:

    • Dissolve the peptide in the chosen conjugation buffer (e.g., 0.05 M Sodium Carbonate Buffer, pH 8.2-8.5) to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the peptide for conjugation.

  • Chelator Preparation:

    • Immediately before use, dissolve the p-SCN-Bn-CHX-A"-DTPA in a small amount of anhydrous DMF or DMSO.

    • Calculate the required amount of chelator to achieve the desired molar excess (e.g., 10-fold molar excess over the peptide).

  • Conjugation Reaction:

    • Slowly add the dissolved chelator solution to the peptide solution while gently vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature or 37°C. The optimal time and temperature may need to be determined for each specific peptide. For some reactions, incubation can proceed overnight at room temperature.

Purification of the Peptide-DTPA Conjugate
  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a PD-10 desalting column with ammonium acetate buffer (0.1 M, pH 7.0).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with the ammonium acetate buffer. The larger peptide-DTPA conjugate will elute first, while the smaller, unconjugated chelator will be retained longer.

    • Collect fractions and monitor the absorbance at 280 nm to identify the peptide-containing fractions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • For higher purity, the fractions from SEC can be further purified by RP-HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • The conjugated peptide will have a different retention time compared to the unconjugated peptide.

    • Collect the peak corresponding to the desired conjugate.

  • Lyophilization:

    • Freeze the purified conjugate solution and lyophilize to obtain a dry powder.

    • The lyophilized product can be stored at -20°C or -80°C for future use.

Characterization of the Peptide-DTPA Conjugate
  • Determination of Chelator-to-Peptide Ratio by MALDI-TOF Mass Spectrometry:

    • Analyze the unconjugated peptide and the purified conjugated peptide by MALDI-TOF MS.

    • The mass difference between the conjugated and unconjugated peptide will correspond to the mass of the attached p-SCN-Bn-CHX-A"-DTPA molecules.

    • The number of attached chelators can be calculated from this mass shift.

Mandatory Visualizations

Caption: Experimental workflow for peptide conjugation.

G cluster_targeting Targeted Radionuclide Delivery cluster_effect Therapeutic/Diagnostic Effect conjugate Radionuclide-Chelator- Peptide Conjugate injection Systemic Administration (Intravenous Injection) conjugate->injection circulation Circulation in Bloodstream injection->circulation binding Peptide Binds to Target Receptor on Tumor Cell Surface circulation->binding internalization Internalization of the Conjugate-Receptor Complex binding->internalization decay Radionuclide Decay internalization->decay radiation Emission of Cytotoxic Particles (e.g., Auger electrons, beta particles) decay->radiation imaging Emission of Gamma Rays for SPECT/PET Imaging decay->imaging damage DNA Damage and Cell Death radiation->damage visualization Tumor Visualization imaging->visualization

Caption: Pathway for targeted radionuclide therapy/imaging.

References

Determining Chelate-to-Antibody Ratios for CHX-A"-DTPA Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents such as CHX-A"-DTPA to monoclonal antibodies (mAbs) is a critical step in the development of radioimmunoconjugates for diagnostic imaging and therapeutic applications. The chelate-to-antibody ratio (CAR), which represents the average number of chelate molecules attached to a single antibody, is a critical quality attribute that can significantly impact the stability, immunoreactivity, pharmacokinetics, and in vivo performance of the final product.[1][2][3] Therefore, accurate and reliable methods for determining the CAR are essential for process development, characterization, and quality control.

This document provides detailed application notes and protocols for the most common methods used to determine the CAR of CHX-A"-DTPA antibody conjugates.

Methods for Determining Chelate-to-Antibody Ratio

Several analytical techniques can be employed to determine the CAR of CHX-A"-DTPA-antibody conjugates. The choice of method often depends on the available instrumentation, the desired accuracy and precision, and the stage of drug development. The most prominent methods include Mass Spectrometry, Colorimetric Assays, and Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

Data Summary

The following table summarizes the key characteristics of the primary methods for CAR determination:

MethodPrincipleAdvantagesDisadvantagesTypical Reported Ratios (Variable)
Mass Spectrometry (MALDI-TOF, LC-MS) Measures the mass difference between the unconjugated antibody and the chelate-conjugated antibody to determine the average number of attached chelates and their distribution.[4]High accuracy and precision. Provides information on the distribution of species (e.g., 0, 1, 2, ... chelates per antibody).[5]Requires specialized and expensive instrumentation. Data analysis can be complex.0.4 - 5.5
Colorimetric/ Spectrophotometric Assay Utilizes a colorimetric reagent (e.g., Arsenazo III) that complexes with the metal-binding sites of the chelate, leading to a measurable change in absorbance.Rapid, simple, and uses standard laboratory equipment.Lower sensitivity and accuracy compared to mass spectrometry. Measures only the functional, metal-binding chelates.~2
Size-Exclusion HPLC (SEC-HPLC) Separates the antibody-chelate conjugate from free chelator. The CAR can be determined by comparing the UV absorbance at wavelengths specific to the antibody (e.g., 280 nm) and the chelator (if it has a distinct chromophore).Can be used for both purification and quantification. Provides information on aggregation and fragmentation.Requires a chromophore on the chelator for accurate UV-based quantification. May require method development for optimal separation.Not directly reported as a primary method for CAR determination in the provided results, but used for characterization.
Radiometric Isotopic Dilution Assay Involves radiolabeling the conjugate and measuring the radioactivity to determine the amount of chelate present.Highly sensitive.Involves handling of radioactive materials, which requires specialized facilities and safety precautions.Not specifically detailed for CHX-A"-DTPA in the search results.

Experimental Protocols

Mass Spectrometry (MALDI-TOF)

This protocol provides a general procedure for determining the CAR using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Materials:

  • CHX-A"-DTPA-antibody conjugate sample

  • Unconjugated antibody (control)

  • Sinapinic acid (matrix)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Desalt the antibody conjugate and unconjugated antibody samples using a suitable method (e.g., dialysis, size-exclusion chromatography).

    • Dilute the samples to a final concentration of approximately 1 mg/mL in ultrapure water.

  • Matrix Solution Preparation:

    • Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water.

  • Spotting:

    • On a MALDI target plate, mix 1 µL of the antibody sample with 1 µL of the matrix solution.

    • Allow the mixture to air dry completely at room temperature (crystallization).

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the antibody (typically 140,000 - 160,000 m/z for an IgG).

    • Acquire spectra for both the unconjugated antibody and the CHX-A"-DTPA-antibody conjugate.

  • Data Analysis:

    • Determine the average molecular weight of the unconjugated antibody (MWAb) and the antibody-chelate conjugate (MWconjugate).

    • The molecular weight of CHX-A"-DTPA will vary depending on the specific linker used for conjugation. For this example, let's assume the molecular weight of the conjugated CHX-A"-DTPA moiety (MWchelate) is known.

    • Calculate the average CAR using the following formula: CAR = (MWconjugate - MWAb) / MWchelate

    • The mass spectrum of the conjugate may also show a distribution of peaks, each corresponding to an antibody with a different number of attached chelates. The relative intensity of these peaks can be used to determine the distribution of the CAR.

Colorimetric Assay using Arsenazo III

This protocol is adapted from methods used for DOTA and can be applied to determine the number of functional CHX-A"-DTPA chelates capable of binding metals.

Materials:

  • CHX-A"-DTPA-antibody conjugate sample

  • Unconjugated antibody (control)

  • Arsenazo III solution

  • Metal salt solution (e.g., YCl3 or another suitable metal that binds strongly to DTPA)

  • Buffer (e.g., 0.1 M acetate buffer, pH 6.0)

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of the CHX-A"-DTPA chelate in the buffer.

    • To each standard, add a known excess of the metal salt solution and allow it to incubate to form the metal-chelate complex.

    • Add the Arsenazo III solution. The free metal ions will react with Arsenazo III, causing a color change.

    • Measure the absorbance at the appropriate wavelength (e.g., ~652 nm).

    • Plot the absorbance versus the concentration of the chelate to generate a standard curve.

  • Sample Measurement:

    • To a known concentration of the CHX-A"-DTPA-antibody conjugate, add the same excess of the metal salt solution and incubate.

    • Add the Arsenazo III solution and measure the absorbance.

  • Calculation:

    • Using the standard curve, determine the concentration of the chelate in the sample.

    • Determine the molar concentration of the antibody in the sample (based on its protein concentration and molecular weight).

    • Calculate the CAR using the following formula: CAR = [Chelate Concentration] / [Antibody Concentration]

Visualizations

Caption: Workflow for determining the chelate-to-antibody ratio (CAR).

Conclusion

The accurate determination of the chelate-to-antibody ratio is a critical aspect of the development and manufacturing of CHX-A"-DTPA-based radioimmunoconjugates. Mass spectrometry stands out as the most accurate and detailed method, providing information on both the average CAR and the distribution of species. Colorimetric assays offer a simpler and more rapid alternative, suitable for routine analysis, though with lower precision. The choice of method should be tailored to the specific requirements of the project, taking into account factors such as accuracy, throughput, and available resources. Consistent and reliable CAR determination is fundamental to ensuring the quality, efficacy, and safety of these important biopharmaceutical products.

References

Application Notes and Protocols for p-NH2-CHX-A"-DTPA in Pre-targeting Strategies for Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pre-targeting approach in nuclear medicine is a multi-step strategy designed to improve the therapeutic index and imaging contrast of radiolabeled agents. This is achieved by separating the tumor-targeting event from the delivery of the radionuclide. First, a non-radiolabeled targeting molecule, typically a bispecific antibody (bsAb), is administered. This bsAb is engineered to bind to a tumor-associated antigen with one arm and to a small, radiolabeled hapten with the other. After the bsAb has localized to the tumor and cleared from systemic circulation, a radiolabeled hapten is injected, which rapidly binds to the pre-targeted bsAb at the tumor site while the unbound fraction is quickly excreted from the body.[1][2]

The chelator N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”,N”-pentaacetic acid, commonly known as CHX-A"-DTPA, is a highly effective acyclic ligand for this purpose.[3] Its para-amino (p-NH2) functional group serves as a versatile handle for chemical modification into reactive derivatives, such as isothiocyanate (p-SCN-Bn-CHX-A"-DTPA) or maleimide groups, enabling covalent conjugation to targeting proteins.[3][4] CHX-A"-DTPA forms stable complexes with a wide range of diagnostic (e.g., ¹¹¹In, ⁸⁹Zr, ⁶⁸Ga) and therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu, ²¹²Bi) radiometals under mild conditions, making it a valuable component in the development of theranostic agents for oncology.

Key Workflows and Mechanisms

Herein, we provide diagrams illustrating the core concepts and chemical strategies involved in using CHX-A"-DTPA for pre-targeted tumor imaging.

G cluster_workflow Pre-targeting Workflow A Step 1: Administer Bispecific Antibody (bsAb) B bsAb Accumulates at Tumor Site (e.g., HER2-positive cancer cell) A->B C Step 2: Clearance Period (bsAb clears from blood) B->C D Step 3: Administer Radiolabeled Hapten (e.g., ¹¹¹In-CHX-A"-DTPA) C->D E Rapid Binding of Hapten to bsAb at Tumor Site D->E F Unbound Hapten Rapidly Excreted via Kidneys D->F G High-Contrast Tumor Imaging (SPECT/PET) E->G

Caption: Overview of the two-step pre-targeting strategy.

G cluster_conjugation Conjugation Chemistry cluster_isothiocyanate Isothiocyanate Chemistry cluster_maleimide Maleimide Chemistry A1 Antibody (-NH2, Lysine) A3 Immunoconjugate (Thiourea Bond) A1->A3 + A2 p-SCN-Bn-CHX-A"-DTPA A2->A3 B1 Engineered Protein (-SH, Cysteine) B3 Site-Specific Conjugate (Thioether Bond) B1->B3 + B2 Maleimido-CHX-A"-DTPA B2->B3

Caption: Common conjugation routes for CHX-A"-DTPA derivatives.

G cluster_pathway Simplified HER2 Signaling HER2 HER2 Receptor Dimerization Receptor Dimerization HER2->Dimerization Prevents Trastuzumab Trastuzumab or Affibody-bsAb Trastuzumab->HER2 Binds & Blocks PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

Caption: Targeted inhibition of the HER2 pathway.

Application Notes

Quantitative Data Summary

The performance of CHX-A"-DTPA conjugates has been evaluated across multiple studies. Key quantitative data are summarized below for easy comparison.

Table 1: Radiolabeling Efficiency and In Vitro Stability of CHX-A"-DTPA Conjugates

Radionuclide Targeting Molecule Radiochemical Yield (RCY) Conditions Serum Stability (Time) Reference
¹¹¹In Trastuzumab >95% 30 min, Room Temp N/A
¹¹¹In Z₂₃₉₅-C Affibody >95% Room Temp Good (81±0.5% cell-associated at 24h)
⁹⁰Y Trastuzumab >95% 15 min, Room Temp Excellent (>95% intact at 72h)
⁸⁹Zr Pertuzumab >90% 10 min, pH 4.5 More stable than ⁸⁹Zr-DFO-pertuzumab
⁶⁸Ga DUPA-Pep Nearly Quantitative 5 min, Room Temp Stable up to 8h at 37°C

| ⁴⁴Sc | RCCB6 sdAb | High | N/A | Highly stable in vitro and in vivo | |

Table 2: In Vivo Biodistribution of Radiolabeled CHX-A"-DTPA Conjugates (%ID/g)

Conjugate Tumor Model Time (p.i.) Tumor Blood Liver Kidneys Bone Reference
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C SKOV-3 4 h 17.3 ± 4.8 0.2 ± 0.1 0.9 ± 0.2 108.3 ± 15.3 0.4 ± 0.1
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C SKOV-3 24 h 12.1 ± 1.5 0.03 ± 0.0 0.5 ± 0.1 58.1 ± 12.1 0.3 ± 0.0
⁹⁰Y-CHX-A"-DTPA-trastuzumab SKOV-3 72 h 42.3 ± 4.0 12.1 ± 2.0 7.9 ± 0.8 7.0 ± 0.8 3.5 ± 0.4
⁸⁹Zr-CHX-A"-DTPA-pertuzumab BT-474 120 h 30.2 ± 8.1 11.0 ± 1.5 5.3 ± 0.6 6.5 ± 0.7 4.9 ± 0.9

| ⁴⁴Sc-CHX-A"-DTPA-RCCB6 | Type III BL | 6 h | 2.85 ± 0.84 | N/A | N/A | N/A | N/A | |

Table 3: Tumor-to-Organ Ratios of CHX-A"-DTPA Conjugates

Conjugate Tumor Model Time (p.i.) Tumor-to-Blood Tumor-to-Liver Tumor-to-Kidney Reference
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C SKOV-3 4 h 86 ± 46 19.1 ± 5.0 0.16 ± 0.04
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C SKOV-3 24 h 415 ± 74 25.1 ± 5.4 0.22 ± 0.06

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | SKOV-3 | 72 h | 3.5 ± 0.5 | 5.4 ± 0.6 | 6.1 ± 0.9 | |

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to Antibodies via Lysine Residues

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to primary amine groups on an antibody, such as trastuzumab.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • p-SCN-Bn-CHX-A"-DTPA.

  • Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0).

  • Size-exclusion chromatography columns (e.g., PD-10).

  • Centrifugal filter units (e.g., Amicon Ultra, 50 kDa MWCO).

  • Metal-free water and buffers.

Procedure:

  • Buffer Exchange: Exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a centrifugal filter unit or dialysis. Adjust the final concentration to 5-10 mg/mL.

  • Chelator Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in DMSO to a stock concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved chelator to the antibody solution. Incubate the reaction mixture for 18-24 hours at 4°C or 4 hours at room temperature with gentle mixing.

  • Purification: Remove unconjugated chelator by passing the reaction mixture through two consecutive PD-10 size-exclusion columns equilibrated with metal-free PBS or saline.

  • Concentration and Formulation: Concentrate the purified immunoconjugate using a centrifugal filter unit and formulate in a desired buffer for storage (e.g., 0.9% saline).

  • Characterization: Determine the average number of chelators per antibody using MALDI-TOF mass spectrometry or an Arsenazo (III) assay. Store the final conjugate at -80°C.

Protocol 2: Site-Specific Conjugation of Maleimido-CHX-A"-DTPA to Thiol Groups

This protocol is for the site-specific labeling of a protein containing a unique, unpaired cysteine residue, such as an engineered Affibody molecule.

Materials:

  • Cysteine-containing protein (e.g., ZHER2:2395 Affibody).

  • Dithiothreitol (DTT).

  • Maleimido-CHX-A"-DTPA.

  • Degassed buffer (e.g., 0.02 M ascorbic acid or PBS with EDTA).

  • NAP-5 size-exclusion column.

Procedure:

  • Protein Reduction: To reduce any disulfide bonds, incubate the protein (e.g., at 4 mg/mL) with 30 mM DTT for 2 hours at 37°C.

  • Purification of Reduced Protein: Remove DTT by purifying the reduced protein on a NAP-5 column pre-equilibrated with degassed buffer.

  • Conjugation Reaction: Immediately add a 2- to 3-fold molar excess of Maleimido-CHX-A"-DTPA (dissolved in DMSO) to the purified, reduced protein. Incubate for 18 hours at 37°C or as optimized.

  • Purification: Purify the resulting conjugate from excess, unreacted chelator using semi-preparative HPLC or size-exclusion chromatography.

  • Characterization: Confirm successful conjugation and product uniformity (1:1 protein-to-chelator ratio) using HPLC-MS.

Protocol 3: Radiolabeling of CHX-A"-DTPA Conjugates with ¹¹¹In or ⁹⁰Y

This protocol provides a general method for radiolabeling the purified immunoconjugate.

Materials:

  • CHX-A"-DTPA-conjugated protein.

  • ¹¹¹InCl₃ in HCl or ⁹⁰YCl₃ in HCl.

  • Ammonium acetate buffer (0.2 M, pH 5.5).

  • Metal-free water.

  • Instant thin-layer chromatography (ITLC) strips.

  • Citrate buffer (for ITLC mobile phase).

Procedure:

  • Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the CHX-A"-DTPA conjugate (50-100 µg) to ammonium acetate buffer.

  • Radionuclide Addition: Add the desired amount of ¹¹¹InCl₃ or ⁹⁰YCl₃ (e.g., 5-10 mCi) to the tube. The final reaction volume should be kept minimal (100-200 µL).

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) using ITLC. Spot the reaction mixture onto an ITLC strip and develop it using a citrate buffer mobile phase. The radiolabeled antibody remains at the origin, while free radiometal moves with the solvent front. An RCP of >95% is typically desired.

  • Purification (if necessary): If the RCP is below 95%, purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10) to remove any free radionuclide.

Protocol 4: In Vivo Biodistribution Studies in a Xenograft Mouse Model

This protocol outlines the assessment of the in vivo targeting capabilities of the radiolabeled conjugate.

Materials:

  • Female athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old.

  • Tumor cells (e.g., SKOV-3 for HER2 expression).

  • Matrigel (optional).

  • Radiolabeled CHX-A"-DTPA conjugate.

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

Procedure:

  • Tumor Inoculation: Subcutaneously implant 5-10 million tumor cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse. Allow tumors to grow to a size of approximately 100-200 mm³.

  • Radiotracer Administration: Once tumors reach the desired size, inject a known amount of the radiolabeled conjugate (e.g., 5-10 µCi in 100 µL saline) via the tail vein. Retain a small amount of the injectate to serve as a standard for calculating the injected dose.

  • Biodistribution: At designated time points (e.g., 1, 4, 24, 72 hours post-injection), euthanize groups of mice (n=4-5 per group) under anesthesia.

  • Organ Harvesting: Dissect, rinse, blot dry, and weigh major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone).

  • Radioactivity Measurement: Measure the radioactivity in the harvested tissues and the injection standards using a calibrated gamma counter.

  • Data Analysis: Calculate the radioactivity uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective normal tissue.

References

A Practical Guide to the Laboratory Use of p-NH2-CHX-A"-DTPA and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing the bifunctional chelating agent p-NH2-CHX-A"-DTPA and its activated forms for radiolabeling biomolecules. This guide covers key applications, experimental procedures, and expected outcomes to facilitate its effective use in a research laboratory setting.

Introduction to this compound

This compound is a derivative of Diethylenetriaminepentaacetic acid (DTPA) that incorporates a cyclohexyl ring for increased rigidity and in vivo stability of the resulting radiometal complex. The "p-NH2" refers to a primary amine group on a phenyl ring, which serves as a versatile reactive handle for conjugation to biomolecules. This chelator is widely employed in nuclear medicine for the development of radiopharmaceuticals for imaging and therapy.[1][2][3][4][5] It forms stable complexes with a variety of radionuclides, including Indium-111, Lutetium-177, Yttrium-90, and Bismuth-212/213.

The primary amine of this compound is typically activated to facilitate efficient conjugation to biomolecules such as antibodies, peptides, and affibody molecules. Common activated forms include the isothiocyanate derivative (p-SCN-Bn-CHX-A"-DTPA) for reaction with primary amines on the biomolecule, and maleimide derivatives for site-specific conjugation to thiol groups.

Key Applications

The primary application of this compound and its derivatives is in the field of nuclear medicine, specifically for:

  • Radioimmunotherapy (RIT): Where a therapeutic radionuclide is targeted to cancer cells by a monoclonal antibody (mAb) conjugated to the chelator.

  • Radioimmunoimaging (RII): Utilizing a diagnostic radionuclide for imaging and localization of tumors.

  • Peptide Receptor Radionuclide Therapy (PRRT) and Imaging: Targeting peptides conjugated with the chelator to specific cell surface receptors.

  • Pre-targeting Strategies: In multi-step targeting approaches for cancer therapy.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for biomolecules conjugated with CHX-A"-DTPA derivatives and radiolabeled with various radionuclides.

Table 1: Radiolabeling Efficiency and Purity

BiomoleculeChelator DerivativeRadionuclideRadiolabeling Efficiency (%)Radiochemical Purity (%)Reference
TrastuzumabMaleimido-CHX-A"-DTPA¹¹¹In>95Not Specified
Trastuzumabp-SCN-Bn-CHX-A"-DTPA⁹⁰Y>95>98
Nimotuzumabp-NCS-Bn-CHX-A"-DTPA¹⁷⁷Lu>98>98
Rituximabp-NCS-Bn-CHX-A"-DTPA¹⁷⁷Lu>95>95
MORAb-009CHX-A"-DTPA¹¹¹In>90>98
Pertuzumabp-SCN-Bn-CHX-A"-DTPA⁸⁹ZrNot SpecifiedNot Specified
HuM195SCN-CHX-A"-DTPA²¹³Bi78 ± 10Not Specified

Table 2: In Vitro and In Vivo Stability

RadioimmunoconjugateStability MetricIncubation ConditionsStability (%)Reference
⁹⁰Y-CHX-A"-DTPA-trastuzumabIn vitro (Human Serum)3 days at 37°C87.1 ± 0.9
¹⁷⁷Lu-CHX-A"-DTPA-PODS-trastuzumabIn vitro (Human Serum)7 days at 37°C82 ± 1
¹⁷⁷Lu-CHX-A"-DTPA-mal-trastuzumabIn vitro (Human Serum)7 days at 37°C76 ± 2
²⁰⁵/²⁰⁶Bi-CHX-A"-DTPA-HuM195In vitro (Human Serum)2 days at 37°CStable

Table 3: Biomolecule Conjugation Ratios

BiomoleculeChelator DerivativeChelator to Biomolecule RatioReference
TrastuzumabMaleimido-CHX-A"-DTPA~2
Trastuzumabp-SCN-Bn-CHX-A"-DTPA1.0 ± 0.6
Nimotuzumabp-NCS-Bn-CHX-A"-DTPA4-5
Rituximabp-NCS-Bn-CHX-A"-DTPA3
MORAb-009CHX-A"-DTPA2.4, 3.5, 5.5

Experimental Protocols

Protocol for Antibody Conjugation with a Thiol-Reactive Maleimido-CHX-A"-DTPA

This protocol is adapted from the conjugation of a maleimido-CHX-A"-DTPA to Trastuzumab.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Maleimido-CHX-A"-DTPA chelator

  • Quenching reagent (e.g., Iodoacetamide)

  • Dialysis tubing or centrifugal filters for purification

  • Phosphate Buffered Saline (PBS)

  • Arsenazo (III) assay kit for determining chelator to antibody ratio

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the antibody at a known concentration (e.g., 1-10 mg/mL).

    • Add a molar excess of the reducing agent (e.g., 20-fold molar excess of DTT) to the antibody solution.

    • Incubate at 37°C for 30 minutes to reduce disulfide bonds and generate free thiol groups.

    • Remove the excess reducing agent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS with 1 mM EDTA).

  • Conjugation Reaction:

    • Dissolve the maleimido-CHX-A"-DTPA in a suitable organic solvent (e.g., DMSO) and add it to the reduced antibody solution. The molar ratio of chelator to antibody can be varied to achieve the desired degree of conjugation.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., iodoacetamide) to cap any unreacted thiol groups on the antibody.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the immunoconjugate by dialysis against PBS at 4°C to remove unreacted chelator and other small molecules.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).

    • Determine the average number of chelators per antibody using an Arsenazo (III) assay.

Protocol for Radiolabeling of a CHX-A"-DTPA-Antibody Conjugate with Indium-111

This protocol is based on the radiolabeling of a maleimido-CHX-A"-DTPA-Trastuzumab conjugate with ¹¹¹In.

Materials:

  • CHX-A"-DTPA conjugated antibody (e.g., 1 mg/mL in PBS)

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Ammonium acetate buffer (0.15 M, pH 7)

  • Quenching solution (e.g., 0.1 M EDTA)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Instant Thin Layer Chromatography (ITLC) strips for quality control

Procedure:

  • Reaction Setup:

    • In a clean reaction vial, add 100 µL of 0.15 M ammonium acetate buffer (pH 7).

    • Add 50 µL of the CHX-A"-DTPA conjugated antibody solution (1 mg/mL).

    • Carefully add 1 mCi (3 µL) of ¹¹¹InCl₃ in 0.05 M HCl to the mixture.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes.

  • Quenching:

    • Add 4 µL of 0.1 M EDTA solution to the reaction to chelate any unbound ¹¹¹In.

  • Purification:

    • Purify the ¹¹¹In-labeled antibody using a PD-10 size-exclusion column, eluting with PBS.

    • Collect the fractions containing the radiolabeled antibody.

  • Quality Control:

    • Determine the radiolabeling efficiency and radiochemical purity using ITLC or size-exclusion HPLC. A radiolabeling efficiency of >95% is typically achieved.

Visualizations

Experimental Workflow for Antibody Conjugation and Radiolabeling

Conjugation_Radiolabeling_Workflow cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling Ab Antibody Reduction Reduction (e.g., DTT) Ab->Reduction Conjugation Conjugation Reduction->Conjugation Chelator Maleimido- CHX-A"-DTPA Chelator->Conjugation Quenching Quenching (e.g., Iodoacetamide) Conjugation->Quenching Purification_Conj Purification (Dialysis) Quenching->Purification_Conj Immunoconjugate Immunoconjugate Purification_Conj->Immunoconjugate Labeling Labeling Reaction Immunoconjugate->Labeling Radionuclide Radionuclide (e.g., ¹¹¹InCl₃) Radionuclide->Labeling Quenching_Radio Quenching (e.g., EDTA) Labeling->Quenching_Radio Purification_Radio Purification (PD-10 Column) Quenching_Radio->Purification_Radio QC Quality Control (ITLC/HPLC) Purification_Radio->QC Final_Product Radiolabeled Antibody QC->Final_Product

Caption: Workflow for antibody conjugation and radiolabeling.

Logical Relationship of Components in a Radioimmunoconjugate

Caption: Components of a typical radioimmunoconjugate.

References

Application Notes and Protocols for Bioconjugation of CHX-A"-DTPA to Affibody Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the bioconjugation of the chelator CHX-A"-DTPA to Affibody molecules, creating robust constructs for radionuclide-based molecular imaging and targeted therapy. The protocols cover two primary conjugation strategies: site-specific modification of a C-terminal cysteine and random conjugation to primary amines.

Introduction to Affibody-CHX-A"-DTPA Bioconjugates

Affibody molecules are small, stable, non-immunoglobulin scaffold proteins engineered to bind with high affinity to a wide variety of molecular targets.[1][2] Their compact size facilitates rapid tumor penetration and clearance from circulation, making them ideal candidates for targeted molecular imaging and therapy.[3] The bifunctional chelator, N-[(R)-2-Amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid (CHX-A"-DTPA), is conjugated to Affibody molecules to stably chelate diagnostic or therapeutic radionuclides.[3][4] This combination allows for the precise delivery of radiation to target tissues, such as HER2-expressing tumors.

Two principal methods for conjugating CHX-A"-DTPA to Affibody molecules are:

  • Site-Specific Conjugation: This method utilizes a maleimido-derivative of CHX-A"-DTPA that reacts specifically with the thiol group of a unique cysteine residue engineered into the Affibody sequence, typically at the C-terminus. This approach yields a homogeneous product with a well-defined chelator-to-protein ratio of 1:1.

  • Random Conjugation: This method employs an isothiocyanate derivative of CHX-A"-DTPA, which reacts with primary amines, primarily the ε-amino groups of lysine residues on the Affibody surface. This results in a heterogeneous mixture of conjugates with varying numbers of chelators attached at different positions.

Key Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the bioconjugation of CHX-A"-DTPA to anti-HER2 Affibody molecules.

ParameterValueAffibody ConstructConjugation MethodRadionuclideReference
Binding Affinity (Kd) 56 pMZHER2:2395-CSite-Specific (Maleimide)-
22 pMZHER2:342--
13.5 pMABD-(ZHER2:342)2Random (Isothiocyanate)-
Conjugation Efficiency 83% (1:1 molar ratio)ZHER2:2395Site-Specific (Maleimide)-
>99% (2:1 or 3:1 molar excess)ZHER2:2395Site-Specific (Maleimide)-
Radiolabeling Yield >99% (10 min, RT)ZHER2:2395-CSite-Specific (Maleimide)111In
>95% (30 min, RT)ZHER2:342Random (Isothiocyanate)111In / 114mIn
In Vitro Cell Retention 81 ± 0.5% (at 24h)111In-CHX-A"-DTPA-Z2395-CSite-Specific (Maleimide)111In
In Vivo Tumor Uptake 17.3 ± 4.8 %IA/g (4h p.i.)111In-CHX-A"-DTPA-Z2395-CSite-Specific (Maleimide)111In
10.3 ± 3.6 %IA/g (4h p.i.)111In-CHX-A"-DTPA-ZHER2:342Random (Isothiocyanate)111In
Tumor-to-Blood Ratio 86 ± 46 (4h p.i.)111In-CHX-A"-DTPA-Z2395-CSite-Specific (Maleimide)111In
~190 (4h p.i.)111In-CHX-A"-DTPA-ZHER2:342Random (Isothiocyanate)111In

Experimental Protocols

Protocol 1: Site-Specific Conjugation of Maleimido-CHX-A"-DTPA to a Cysteine-Containing Affibody

This protocol is adapted for an Affibody molecule (e.g., ZHER2:2395) engineered with a C-terminal cysteine.

Materials:

  • Cysteine-containing Affibody molecule

  • Maleimido-CHX-A"-DTPA

  • Dithiothreitol (DTT)

  • 0.02 M Ascorbic acid (degassed)

  • 1 M Ammonium acetate (NH4OAc), pH 5.5 (degassed)

  • Milli-Q water (degassed)

  • NAP-5 desalting column

  • Argon gas

  • HPLC-MS system for analysis and purification

Procedure:

  • Reduction of Affibody Disulfide Bonds:

    • Incubate the Affibody molecule (e.g., 0.5 mL of a 3.91 mg/mL stock solution) with 30 mM DTT for 2 hours at 37°C to reduce any intermolecular disulfide bonds.

  • Purification of Reduced Affibody:

    • Purify the reduced Affibody using a NAP-5 column pre-equilibrated with degassed 0.02 M ascorbic acid. Elute the protein with the same buffer.

  • Conjugation Reaction:

    • In a reaction vial, mix the purified, reduced Affibody with a pre-calculated amount of 1 M NH4OAc (pH 5.5).

    • Add a freshly prepared solution of maleimido-CHX-A"-DTPA (1 mg/mL in degassed Milli-Q water). Molar ratios of chelator to protein of 2:1 or 3:1 are recommended to drive the reaction to completion.

    • Fill the vial with argon gas to prevent re-oxidation of the thiol group.

    • Incubate the reaction mixture at 37°C for 18 hours (overnight).

  • Analysis and Purification of the Conjugate:

    • Analyze the reaction mixture using HPLC-MS to confirm conjugation and assess purity. A reverse-phase column (e.g., Zorbax 300SB-C8) is suitable for this purpose.

    • Purify the CHX-A"-DTPA-Affibody conjugate using semi-preparative HPLC to remove unconjugated chelator and any remaining unconjugated Affibody.

    • Perform a buffer exchange into a suitable buffer for storage and subsequent radiolabeling (e.g., 0.2 M NH4OAc, pH 5.5) using a NAP-5 column.

Protocol 2: Radiolabeling of CHX-A"-DTPA-Affibody Conjugate with Indium-111

Materials:

  • Purified CHX-A"-DTPA-Affibody conjugate

  • 111InCl3 in HCl

  • 0.2 M Ammonium acetate (NH4OAc), pH 5.5

  • PD-10 desalting column

  • Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

  • Labeling Reaction:

    • To a vial containing the purified CHX-A"-DTPA-Affibody conjugate in 0.2 M NH4OAc, pH 5.5, add the desired amount of 111InCl3.

    • Incubate the reaction mixture at room temperature for 10-30 minutes.

  • Quality Control:

    • Determine the radiolabeling yield using ITLC. The radiolabeled conjugate should remain at the origin, while free 111In will migrate with the solvent front. A yield of >95% is typically achieved.

  • Purification of Radiolabeled Conjugate (if necessary):

    • If the radiolabeling yield is below the desired threshold, purify the radiolabeled conjugate using a PD-10 desalting column to remove any free 111In.

Visualizing the Workflow and Concepts

To aid in the understanding of the processes and relationships involved, the following diagrams have been generated.

G cluster_0 Site-Specific Conjugation Workflow A Cys-Affibody B Reduction (DTT) A->B C Purification (NAP-5) B->C D Reduced Cys-Affibody C->D F Conjugation Reaction (pH 5.5, 37°C) D->F E Maleimido-CHX-A"-DTPA E->F G Purification (HPLC) F->G H CHX-A"-DTPA-Affibody (Homogeneous) G->H I Radiolabeling (e.g., 111In) H->I J Radiolabeled Conjugate I->J

Caption: Site-specific conjugation workflow.

G cluster_1 Random vs. Site-Specific Conjugation cluster_rand Random (Isothiocyanate) cluster_ss Site-Specific (Maleimide) R1 Affibody (Lys) R3 Heterogeneous Product (Multiple DTPA) R1->R3 R2 Isothiocyanate- CHX-A"-DTPA R2->R3 S1 Affibody (Cys) S3 Homogeneous Product (1:1 Ratio) S1->S3 S2 Maleimido- CHX-A"-DTPA S2->S3

Caption: Comparison of conjugation methods.

G cluster_2 Application Pathway P1 Radiolabeled Affibody Conjugate P2 Systemic Administration P1->P2 P3 Binding to Tumor Target (e.g., HER2) P2->P3 P4 Radionuclide Decay P3->P4 P5 Molecular Imaging (SPECT/PET) or Radionuclide Therapy P4->P5

References

Application Notes and Protocols for CHX-A"-DTPA Radiopharmaceutical Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the preparation of radiopharmaceuticals using the bifunctional chelator CHX-A"-DTPA. The protocols detailed below cover the conjugation of CHX-A"-DTPA to targeting biomolecules, subsequent radiolabeling with various radionuclides, and essential quality control measures.

Introduction

The bifunctional chelator CHX-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”,N”-pentaacetic acid) is a highly effective agent for sequestering a variety of radiometals for use in diagnostic imaging and targeted radiotherapy.[1][2] Its acyclic structure allows for rapid and efficient radiolabeling at room temperature, a significant advantage over macrocyclic chelators like DOTA which often require heating.[3][4] CHX-A"-DTPA has demonstrated stable complex formation with radionuclides such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), Bismuth-212/213 (²¹²/²¹³Bi), Gallium-68 (⁶⁸Ga), and Zirconium-89 (⁸⁹Zr).[1]

This document outlines the key experimental workflows, from the synthesis of CHX-A"-DTPA conjugates to the quality control of the final radiolabeled product.

Experimental Workflows

The overall process for preparing a CHX-A"-DTPA based radiopharmaceutical can be visualized as a three-stage process: Conjugation, Radiolabeling, and Quality Control.

Caption: General workflow for the preparation of CHX-A"-DTPA radiopharmaceuticals.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the preparation of CHX-A"-DTPA radiopharmaceuticals.

Table 1: Conjugation Parameters

Targeting MoleculeBifunctional ChelatorMolar Ratio (Chelator:Biomolecule)BufferpHTemperature (°C)TimeAverage Chelators per MoleculeReference
Trastuzumabp-SCN-Bn-CHX-A"-DTPA2-3 fold excess0.07 M Sodium Borate9.3374 h~4
RituximabCHX-A"-DTPANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~3
MORAb-009CHX-A"-DTPAVariedNot SpecifiedNot SpecifiedNot Specified0.5 - 3 h2.4, 3.5, 5.5
hu5A10CHX-A"-DTPA3:1, 6:1, 12:1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedVaried
ZHER2:2395-CysMaleimido CHX-A"-DTPA1:1, 2:1, 3:1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Radiolabeling Conditions and Efficiency

RadionuclideConjugateBufferpHTemperatureTimeRadiolabeling Efficiency (%)Reference
¹¹¹InTrastuzumab-CHX-A"-DTPA (maleimide)0.15 M NH₄OAc7Room Temperature30 min>95
⁹⁰YTrastuzumab-CHX-A"-DTPA200 mM NH₄OAc5.537°C60 min>95
⁹⁰YDUPA-Pep-CHX-A"-DTPA0.5 M NH₄OAc5.5Room Temperature60 min>95 (with 18 nM peptide)
¹⁷⁷LuDUPA-Pep-CHX-A"-DTPA0.5 M NH₄OAc5.5Room Temperature60 min>95 (with 18 nM peptide)
⁶⁸GaDUPA-Pep-CHX-A"-DTPA0.25 M HEPES7.4Room Temperature30 min>95 (with 18 nM peptide)
⁸⁹ZrPertuzumab-CHX-A"-DTPAAcetate Buffer4.5Not Specified10 minNot Specified
¹¹¹InZHER2:2395-Cys-CHX-A"-DTPA0.2 M NH₄OAc5.5Room Temperature10-30 minNot Specified
¹¹¹Inhu5A10-CHX-A"-DTPANot SpecifiedNot SpecifiedNot SpecifiedNot Specified>85
¹⁷⁷Luhu5A10-CHX-A"-DTPANot SpecifiedNot SpecifiedNot SpecifiedNot Specified>90

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to an Antibody

This protocol is a general guideline for the conjugation of an isothiocyanate-functionalized CHX-A"-DTPA to the lysine residues of an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS)

  • p-SCN-Bn-CHX-A"-DTPA

  • 0.07 M Sodium Borate Buffer, pH 9.3

  • Purification system (e.g., dialysis cassette with appropriate molecular weight cut-off, size-exclusion chromatography)

  • Arsenazo III assay kit for determining chelator-to-antibody ratio

Procedure:

  • Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in 0.07 M sodium borate buffer, pH 9.3.

  • Dissolve the p-SCN-Bn-CHX-A"-DTPA in a small amount of anhydrous DMSO.

  • Add a 2- to 3-fold molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the antibody solution.

  • Incubate the reaction mixture at 37°C for 4 hours with gentle mixing.

  • Purify the resulting immunoconjugate by removing unreacted chelator using dialysis against PBS at 4°C or size-exclusion chromatography.

  • Determine the average number of chelators per antibody molecule using an Arsenazo III assay or mass spectrometry.

Protocol 2: Radiolabeling with ¹¹¹In

This protocol describes a general method for radiolabeling a CHX-A"-DTPA conjugated biomolecule with Indium-111.

Materials:

  • CHX-A"-DTPA conjugated biomolecule in a suitable buffer (e.g., PBS)

  • 0.15 M Ammonium Acetate (NH₄OAc) Buffer, pH 7

  • ¹¹¹InCl₃ in 0.05 M HCl

  • 0.1 M EDTA solution

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase (e.g., 0.2 M citric acid or 50 mM DTPA, pH 2.5)

Procedure:

  • To a microcentrifuge tube, add the CHX-A"-DTPA conjugate solution (e.g., 50 µL of a 1 mg/mL solution).

  • Add an equal or double volume of 0.15 M NH₄OAc buffer, pH 7.

  • Add the desired amount of ¹¹¹InCl₃ (e.g., 1 mCi) to the mixture and vortex gently.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding a small volume of 0.1 M EDTA solution to chelate any unbound ¹¹¹In.

  • Determine the radiochemical purity using ITLC with a suitable mobile phase.

Protocol 3: Quality Control - Radiochemical Purity by ITLC

This protocol outlines the determination of radiochemical purity using instant thin-layer chromatography.

Materials:

  • Radiolabeled product

  • ITLC strips (e.g., ITLC-SA silica-embedded paper)

  • Mobile phase (e.g., 50 mM DTPA, pH 2.5)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small aliquot (e.g., 1 µL) of the radiolabeled product onto the origin of an ITLC strip.

  • Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.

  • Allow the solvent front to migrate near the top of the strip.

  • Remove the strip and allow it to dry.

  • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.

  • The radiolabeled conjugate should remain at the origin (Rf = 0), while free radionuclide will migrate with the solvent front (Rf = 1).

  • Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a conjugation strategy often depends on the available functional groups on the biomolecule.

Caption: Decision tree for choosing a CHX-A"-DTPA conjugation strategy.

These protocols and data provide a solid foundation for the successful preparation and evaluation of CHX-A"-DTPA based radiopharmaceuticals for preclinical and clinical research. It is crucial to optimize these protocols for each specific biomolecule and radionuclide combination.

References

Application Notes and Protocols: Quality Control of ¹⁷⁷Lu-CHX-A"-DTPA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quality control of ¹⁷⁷Lu-CHX-A"-DTPA radiopharmaceuticals. Adherence to stringent quality control measures is paramount to ensure the safety, efficacy, and batch-to-batch consistency of these therapeutic agents. This document outlines the critical quality attributes to be tested, their acceptance criteria, and the detailed methodologies for their assessment.

Critical Quality Control Parameters

The quality control of ¹⁷⁷Lu-CHX-A"-DTPA involves a series of tests to confirm its identity, purity, and safety for parenteral administration. The primary tests include:

  • Appearance and pH: Physical inspection of the final product.

  • Radionuclide Identity and Purity: Confirmation of the presence of ¹⁷⁷Lu and quantification of any radionuclidic impurities.

  • Radiochemical Purity and Impurities: Determination of the percentage of ¹⁷⁷Lu successfully chelated by CHX-A"-DTPA and identification of radiochemical impurities.

  • Sterility: Assessment for the presence of viable microorganisms.

  • Bacterial Endotoxins: Quantification of pyrogenic substances.

Summary of Quality Control Specifications

All quantitative data for the release of ¹⁷⁷Lu-CHX-A"-DTPA radiopharmaceuticals should meet the acceptance criteria outlined in the following table.

Test Method Acceptance Criteria Typical Reporting Value
Appearance Visual InspectionClear, colorless to slightly yellow solution, free of visible particles.Conforms
pH pH meter or pH-indicator strips5.0 - 7.56.5
Radionuclide Identity Gamma-ray SpectroscopyPrincipal gamma-ray photopeaks at 113 keV and 208 keV, consistent with ¹⁷⁷Lu.Conforms
Radionuclidic Purity Gamma-ray Spectroscopy≥ 99.9% ¹⁷⁷Lu> 99.9%
Radiochemical Purity High-Performance Liquid Chromatography (HPLC)≥ 95%> 98%
Radiochemical Purity Thin-Layer Chromatography (TLC)≥ 95%> 98%
Sterility USP <71> Membrane FiltrationNo microbial growth observed after 14 days of incubation.No Growth
Bacterial Endotoxins USP <85> Limulus Amebocyte Lysate (LAL) Test≤ 175 EU/V (where V is the maximum recommended dose in mL)< 20 EU/mL

Experimental Protocols

Appearance and pH

Objective: To assess the physical appearance and pH of the final radiopharmaceutical solution.

Materials:

  • Shielded vial containing the ¹⁷⁷Lu-CHX-A"-DTPA solution.

  • Calibrated pH meter or pH-indicator strips.

Protocol:

  • Visually inspect the shielded vial containing the ¹⁷⁷Lu-CHX-A"-DTPA solution behind a leaded glass shield.

  • Record the color, clarity, and presence or absence of any particulate matter.

  • Aseptically withdraw a small aliquot (approximately 10-20 µL) of the solution.

  • Measure the pH using a calibrated pH meter or by spotting onto a pH-indicator strip.

  • Record the pH value.

Radionuclide Identity and Purity

Objective: To confirm the identity of the radionuclide as ¹⁷⁷Lu and to determine its purity.

Materials:

  • High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer.

  • Shielded sample holder.

  • ¹⁷⁷Lu-CHX-A"-DTPA sample.

Protocol:

  • Place a small, known volume of the ¹⁷⁷Lu-CHX-A"-DTPA solution in a suitable container for gamma spectroscopy.

  • Position the sample in the shielded HPGe detector.

  • Acquire a gamma-ray spectrum for a sufficient time to obtain statistically valid data.

  • Radionuclide Identity: Identify the characteristic gamma-ray photopeaks of ¹⁷⁷Lu at 113 keV and 208 keV.

  • Radionuclidic Purity: Analyze the entire spectrum for the presence of any other gamma-emitting radionuclides. Calculate the radionuclidic purity by determining the percentage of the total radioactivity attributable to ¹⁷⁷Lu. The European Pharmacopoeia sets a limit for the long-lived impurity ¹⁷⁷ᵐLu at ≤ 0.07%.[1]

Radiochemical Purity

The radiochemical purity of ¹⁷⁷Lu-CHX-A"-DTPA is a critical parameter, and it is typically assessed using two complementary methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2][3]

Objective: To separate and quantify ¹⁷⁷Lu-CHX-A"-DTPA from potential radiochemical impurities such as free ¹⁷⁷Lu.

Materials and Equipment:

  • HPLC system equipped with a radiometric detector and a UV detector.

  • Reversed-phase C18 column (e.g., Phenomenex Gemini, 5 µm, 250 x 4.6 mm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • ¹⁷⁷Lu-CHX-A"-DTPA sample.

  • DTPA solution (for quenching free ¹⁷⁷Lu in a separate aliquot for peak identification, if necessary).

Protocol:

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a small volume (e.g., 10-20 µL) of the ¹⁷⁷Lu-CHX-A"-DTPA solution onto the column.

  • Run a gradient elution profile. A typical gradient could be:

    • 0-5 min: 95% A / 5% B

    • 5-20 min: Linear gradient to 20% A / 80% B

    • 20-25 min: Hold at 20% A / 80% B

    • 25-30 min: Return to initial conditions (95% A / 5% B)

  • Monitor the eluate with both the radiometric and UV detectors.

  • Identify the peaks corresponding to ¹⁷⁷Lu-CHX-A"-DTPA and any radiochemical impurities (e.g., free ¹⁷⁷Lu, which will have a very short retention time).

  • Calculate the radiochemical purity by integrating the peak areas from the radiometric detector. The percentage of radiochemical purity is calculated as: (Area of ¹⁷⁷Lu-CHX-A"-DTPA peak / Total area of all radioactive peaks) x 100.

  • A radiochemical purity of >95% is generally expected.[5]

Objective: To provide a rapid assessment of radiochemical purity.

Materials and Equipment:

  • TLC plates (e.g., ITLC-SG).

  • Developing chamber.

  • Mobile phase: 0.1 M sodium citrate buffer, pH 5.5.

  • Radio-TLC scanner or a gamma counter.

  • ¹⁷⁷Lu-CHX-A"-DTPA sample.

Protocol:

  • Pour the mobile phase into the developing chamber and allow it to equilibrate.

  • Spot a small drop (1-2 µL) of the ¹⁷⁷Lu-CHX-A"-DTPA solution onto the origin of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the origin is above the solvent level.

  • Allow the solvent front to migrate near the top of the plate.

  • Remove the plate from the chamber and allow it to dry completely.

  • Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.

  • In this system, ¹⁷⁷Lu-CHX-A"-DTPA remains at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu complexed with citrate will migrate with the solvent front (Rf = 0.9-1.0).

  • Calculate the radiochemical purity as: (Activity at the origin / Total activity on the plate) x 100.

Sterility Test

Objective: To ensure the absence of viable microorganisms in the final product. The test should be performed according to the United States Pharmacopeia (USP) <71> or European Pharmacopoeia (Ph. Eur.) 2.6.1.

Materials:

  • Sterile membrane filtration units (0.45 µm pore size).

  • Fluid Thioglycollate Medium (FTM).

  • Soybean-Casein Digest Medium (SCDM).

  • Sterile rinsing fluid (e.g., Fluid A).

  • Incubators set at 30-35°C and 20-25°C.

Protocol:

  • Perform all operations in an aseptic environment (e.g., a laminar flow hood).

  • Aseptically filter a representative sample of the ¹⁷⁷Lu-CHX-A"-DTPA solution through a sterile membrane filter. The volume of the sample should be as large as is practical.

  • Rinse the filter with a sterile rinsing fluid to remove any potentially inhibitory substances.

  • Aseptically remove the filter and cut it in half.

  • Immerse one half of the filter in FTM and the other half in SCDM.

  • Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.

  • Visually inspect the media for turbidity (cloudiness) at regular intervals during the incubation period.

  • The test is considered valid if positive and negative controls show appropriate growth and no growth, respectively.

  • The ¹⁷⁷Lu-CHX-A"-DTPA sample passes the sterility test if no microbial growth is observed in either medium after 14 days.

Bacterial Endotoxin Test (BET)

Objective: To quantify the level of bacterial endotoxins in the final product. The test should be performed according to USP <85> or Ph. Eur. 2.6.14. The Limulus Amebocyte Lysate (LAL) test is the standard method.

Materials:

  • LAL reagent (gel-clot, turbidimetric, or chromogenic).

  • Endotoxin-free test tubes or microplates.

  • Heating block or incubating plate reader set to 37 ± 1°C.

  • Control Standard Endotoxin (CSE).

  • LAL Reagent Water (LRW).

  • ¹⁷⁷Lu-CHX-A"-DTPA sample.

Protocol (Gel-Clot Method):

  • Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.

  • Prepare a series of endotoxin standards by diluting the CSE with LRW.

  • Determine the Maximum Valid Dilution (MVD) for the ¹⁷⁷Lu-CHX-A"-DTPA solution.

  • In endotoxin-free test tubes, mix the LAL reagent with the sample (diluted, if necessary), positive product controls, endotoxin standards, and a negative control (LRW).

  • Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes, avoiding vibration.

  • After incubation, carefully invert each tube 180°.

  • A positive result is indicated by the formation of a firm gel that remains intact upon inversion. A negative result is indicated by the absence of a solid clot.

  • The test is valid if the negative control is negative and the positive controls are positive.

  • The endotoxin level in the sample is determined by the lowest concentration of the endotoxin standard series that forms a firm gel. The endotoxin level in the undiluted sample must be below the established limit.

Visualizations

Caption: Overall Quality Control Workflow for ¹⁷⁷Lu-CHX-A"-DTPA.

Caption: Complementary Methods for Radiochemical Purity Determination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-NH2-CHX-A"-DTPA Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-NH2-CHX-A"-DTPA conjugation.

Troubleshooting Guide

Question: My conjugation efficiency is low, resulting in a low chelator-to-antibody ratio. How can I improve it?

Answer:

Low conjugation efficiency is a common issue that can often be resolved by optimizing reaction conditions. Here are several factors to consider:

  • pH of the reaction buffer: The conjugation of this compound (or its isothiocyanate derivative, p-SCN-Bn-CHX-A"-DTPA) to lysine residues on antibodies is pH-dependent. The primary amine of the lysine needs to be in a deprotonated state to be nucleophilic.

    • Recommendation: Ensure the pH of your conjugation buffer is between 8.2 and 9.0. Bicarbonate or borate buffers are commonly used. A study found that a bicarbonate buffer at pH 8.2 provided good buffering capacity and efficient conjugation.[1][2]

  • Molar ratio of chelator to antibody: Increasing the molar excess of the chelator can drive the reaction forward. However, an excessively high ratio can lead to problems with antibody aggregation and loss of immunoreactivity.

    • Recommendation: Start with a molar excess of 20-fold of the bifunctional chelator to the antibody.[3] You can then titrate this ratio up or down based on your results. Studies have investigated ratios from 5:1 to 5000:1.[2][4]

  • Reaction time and temperature: While some protocols suggest the reaction can be completed in as little as one minute, extending the incubation time can improve efficiency.

    • Recommendation: An incubation time of 1 to 2 hours at room temperature is a good starting point. Some protocols extend this to 24 hours at 4°C.

  • Antibody concentration: Very low concentrations of antibody can lead to poor conjugation yields due to competition with the hydrolysis of the chelating agent.

    • Recommendation: If possible, perform the conjugation at a practical antibody concentration, for example, 300 µg/mL or higher.

Question: I'm observing a loss of antibody immunoreactivity after conjugation. What could be the cause and how can I fix it?

Answer:

A decrease in immunoreactivity is a critical issue, as it compromises the targeting ability of your conjugate. The most common cause is the modification of lysine residues within the antigen-binding site of the antibody.

  • High chelator-to-antibody ratio: The higher the number of chelators attached, the greater the probability of modifying critical lysine residues. This can also increase the net negative charge of the antibody, potentially altering its conformation and binding affinity.

    • Recommendation: Aim for a lower chelator-to-antibody ratio. A ratio of 2 to 5 chelators per antibody is often a good balance between achieving sufficient radiolabeling and maintaining immunoreactivity. You can control this by adjusting the molar ratio of reactants as described in the previous question.

  • Reaction pH: Very high pH values can contribute to antibody denaturation and aggregation, leading to a loss of activity.

    • Recommendation: Maintain the pH in the recommended range of 8.2-9.0 and avoid more extreme conditions.

  • Purification method: Ensure your purification method effectively removes any aggregates that may have formed during the conjugation reaction.

    • Recommendation: Size-exclusion chromatography (e.g., using a PD-10 or Superdex column) is a standard and effective method for separating the conjugated antibody from unreacted chelator and potential aggregates.

Question: My final conjugate preparation shows poor stability. What are the potential reasons?

Answer:

Instability can manifest as the dissociation of the radiometal from the chelator or the degradation of the antibody itself.

  • Incomplete chelation: The radiometal may not be stably incorporated into the DTPA cage.

    • Recommendation: Ensure all buffers used for radiolabeling and subsequent handling are free of competing metal ions by treating them with Chelex resin. After radiolabeling, it is common practice to "quench" the reaction by adding an excess of a strong chelating agent like EDTA to scavenge any free radiometal.

  • Antibody degradation: The conjugation or labeling process might have damaged the antibody.

    • Recommendation: Analyze your conjugate using size-exclusion HPLC to check for fragmentation. If degradation is observed, consider milder reaction conditions (e.g., lower temperature, shorter incubation time).

Frequently Asked Questions (FAQs)

Q1: What is the optimal number of this compound molecules to conjugate per antibody?

A1: There is no single optimal number, as it depends on the specific antibody and the intended application. However, a general guideline is to aim for a low number, typically between 2 and 5 chelators per antibody. This range often provides a good balance between achieving high specific activity during radiolabeling and preserving the antibody's immunoreactivity and favorable pharmacokinetic properties. Exceeding this range can lead to a decrease in antigen binding and faster clearance from circulation.

Q2: How do I determine the number of chelators conjugated to my antibody?

A2: A common method is a spectrophotometric assay using a chromogenic reagent that reacts with the metal chelated by DTPA. The Arsenazo III assay is one such method that can be used to calculate the average ratio of chelator moieties per antibody. Alternatively, mass spectrometry can provide a more precise determination.

Q3: What purification methods are recommended after conjugation?

A3: Size-exclusion chromatography (SEC) is the most common and effective method. It efficiently separates the larger antibody-chelator conjugate from smaller, unreacted chelator molecules. Pre-packed columns like PD-10 (Sephadex G-25) are frequently used for this purpose. Dialysis is another option to remove small molecules from the protein solution.

Q4: Can I use this compound directly for conjugation?

A4: The primary amine (p-NH2) on the phenyl group is typically converted to a more reactive functional group for conjugation to antibodies. The most common derivative is the isothiocyanate (p-SCN-Bn-CHX-A"-DTPA), which reacts readily with the ε-amino groups of lysine residues on the antibody to form a stable thiourea bond. Therefore, you will likely be working with the isothiocyanate version of this chelator for antibody conjugation.

Q5: What are the recommended storage conditions for the this compound conjugate?

A5: After purification, the conjugate should be stored under conditions that maintain the stability of the antibody. Typically, this involves storing the conjugate in a suitable buffer (e.g., PBS) at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Data Summary Tables

Table 1: Reaction Conditions for CHX-A"-DTPA Conjugation to Antibodies

ParameterRecommended Range/ValueBuffer SystemReference
pH 8.2 - 9.00.1 M Bicarbonate or Borate
Molar Excess of Chelator 5:1 to 50:1N/A
Reaction Time 1 - 2 hours (up to 24 hours)N/A
Temperature Room Temperature or 4°CN/A
Antibody Concentration > 300 µg/mLN/A

Table 2: Impact of Chelator-to-Antibody Ratio on Immunoreactivity

AntibodyChelatorAverage Chelators per AntibodyImmunoreactive Fraction (%)Reference
Rituximabp-NCS-Bz-DOTA1.62 ± 0.5071.17
Rituximabp-NCS-Bz-DOTA6.42 ± 1.7253.05
Rituximabp-NCS-Bz-DOTA11.01 ± 2.6419.37
MORAb-009CHX-A"-DTPA2.4High
MORAb-009CHX-A"-DTPA3.5Moderate
MORAb-009CHX-A"-DTPA5.5Lower

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with p-SCN-Bn-CHX-A"-DTPA

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or borate buffer and adjust the pH to 8.5. To ensure a metal-free environment, treat the buffer with Chelex resin.

  • Antibody Preparation: Exchange the buffer of the antibody solution to the conjugation buffer using a desalting column or dialysis. Adjust the final antibody concentration to 1-5 mg/mL.

  • Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-CHX-A"-DTPA in a small amount of anhydrous DMSO and then dilute to the desired concentration with the conjugation buffer.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved chelator to the antibody solution. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer for storage and subsequent radiolabeling (e.g., 0.1 M ammonium acetate, pH 7).

  • Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm, correcting for the chelator's absorbance if necessary) and the average number of chelators per antibody using a suitable method like the Arsenazo III assay.

  • Quality Control: Assess the immunoreactivity of the conjugate using an ELISA or cell-binding assay and check for aggregation using size-exclusion HPLC.

Visualizations

Caption: Figure 1. Experimental Workflow for Antibody-DTPA Conjugation

troubleshooting_logic Figure 2. Troubleshooting Logic for Suboptimal Conjugation cluster_low_efficiency Low Conjugation Efficiency cluster_low_activity Low Immunoreactivity start Suboptimal Result check_ph Verify Buffer pH (8.2 - 9.0) start->check_ph Low Yield decrease_ratio Decrease Chelator:Ab Molar Ratio start->decrease_ratio Low Activity increase_ratio Increase Chelator:Ab Molar Ratio check_ph->increase_ratio increase_time Increase Reaction Time/ Temperature increase_ratio->increase_time check_aggregation Assess Aggregation (SEC-HPLC) decrease_ratio->check_aggregation

References

Technical Support Center: p-NH2-CHX-A"-DTPA Stability in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of p-NH2-CHX-A"-DTPA and its bioconjugates in human serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional chelating agent.[1][2] It is a derivative of diethylenetriaminepentaacetic acid (DTPA) that is designed to strongly bind to radiometals. The "p-NH2" (para-amino) group provides a reactive site for conjugation to biomolecules such as antibodies, peptides, or nanoparticles.[3] This allows for the development of radiolabeled biomolecules for applications in radioimmunotherapy and radioimmunoimaging.[3]

Q2: How stable is this compound and its radiometal complexes in human serum?

A2: Generally, radiometal complexes of CHX-A"-DTPA conjugated to biomolecules exhibit good to excellent stability in human serum.[4] For instance, studies have shown high stability for conjugates labeled with ⁹⁰Y, ¹¹¹In, and ²¹³Bi. While the macrocyclic chelator DOTA is often considered to have higher kinetic inertness, CHX-A"-DTPA offers the advantage of faster radiolabeling kinetics at room temperature.

Q3: What are the primary stability concerns when working with this compound conjugates in human serum?

A3: The main stability issue is the potential dissociation of the radiometal from the CHX-A"-DTPA chelate. This can be influenced by several factors, including:

  • Transchelation: The transfer of the radiometal to other proteins in the serum, such as transferrin.

  • Competition from endogenous metals: Competition for the chelator from endogenous metal ions present in serum.

  • Kinetic Inertness of the Complex: While thermodynamically stable, the kinetic rate of dissociation can vary depending on the specific radiometal used.

Q4: How does the choice of radiometal affect the stability of the complex?

A4: The choice of radiometal significantly impacts the stability of the complex. CHX-A"-DTPA has been shown to form stable complexes with a variety of radionuclides, including ⁸⁶/⁹⁰Y, ²¹²/²¹³Bi, ¹¹¹In, and ¹⁷⁷Lu. However, the kinetic stability can differ between metals. For example, while highly stable with many metals, DTPA-based chelates in general may show some dissociation of ⁹⁰Y, leading to uptake in bone.

Troubleshooting Guide

Issue: High background signal or non-specific uptake in in vivo experiments.

Potential Cause Troubleshooting Step
Dissociation of radiometal Evaluate the in vitro serum stability of your radiolabeled conjugate before in vivo studies. An in vitro serum stability assay can help quantify the rate of radiometal release.
Suboptimal conjugation Ensure the conjugation of this compound to your biomolecule is efficient and that excess, unconjugated chelator is removed. Unconjugated chelator can compete for the radiometal.
Transchelation to serum proteins Consider using a chelator with higher kinetic inertness, such as DOTA, if radiometal dissociation is a persistent issue, though this may require harsher labeling conditions.

Issue: Inconsistent radiolabeling efficiency.

Potential Cause Troubleshooting Step
pH of labeling buffer Optimize the pH of the reaction buffer. Most radiometal labeling reactions with DTPA derivatives are pH-sensitive.
Metal contamination Use metal-free buffers and vials to avoid competition for the chelator from trace metal contaminants.
Purity of the chelator Ensure the this compound is of high purity. Impurities can interfere with radiolabeling.

Quantitative Stability Data

The stability of CHX-A"-DTPA conjugates is often assessed by incubating the radiolabeled compound in human serum at 37°C and measuring the percentage of intact conjugate over time.

Radiolabeled Conjugate Radiometal Incubation Time % Intact in Human Serum Reference
⁹⁰Y-CHX-A"-DTPA-trastuzumab⁹⁰Y96 hours87.1 ± 0.9%
²⁰⁵Bi/²⁰⁶Bi-CHX-A"-DTPA-HuM195²⁰⁵Bi/²⁰⁶Bi48 hoursStable
⁸⁸Y-CHX-A⁸⁸Y-Dissociation rate constant: 2.54 x 10⁻³ (day⁻¹)

Experimental Protocols

Protocol: In Vitro Serum Stability Assay

This protocol provides a general framework for assessing the stability of a radiolabeled CHX-A"-DTPA bioconjugate in human serum.

  • Preparation:

    • Prepare the radiolabeled bioconjugate and purify it to remove any free radiometal.

    • Obtain fresh human serum and filter it through a 0.22 µm filter.

  • Incubation:

    • Add a known amount of the purified radiolabeled conjugate to a pre-warmed aliquot of human serum (e.g., to a final concentration of 0.1 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Sampling:

    • At various time points (e.g., 1, 4, 24, 48, 96 hours), take an aliquot of the serum mixture.

  • Analysis:

    • Analyze the samples by a suitable method to separate the intact radiolabeled bioconjugate from the free radiometal and radiometal bound to serum proteins. Common methods include:

      • Size Exclusion Chromatography (SEC-HPLC)

      • Radio-Thin Layer Chromatography (Radio-TLC)

      • Trichloroacetic acid (TCA) precipitation to precipitate high molecular weight proteins and the conjugated antibody, leaving free radiometal in the supernatant.

  • Quantification:

    • Quantify the radioactivity in the fractions corresponding to the intact conjugate and the dissociated radiometal.

    • Calculate the percentage of intact conjugate at each time point.

Visualizations

Caption: Workflow for in vitro serum stability assessment of a radiolabeled this compound conjugate.

Caption: Potential fate of a radiolabeled CHX-A"-DTPA conjugate in human serum.

References

Technical Support Center: Preserving Antigen Binding During Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in avoiding interference with antigen binding during antibody conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of reduced antigen binding after conjugation?

The primary cause of reduced antigen binding is the modification of amino acid residues within or near the antigen-binding site (Fab region) of the antibody.[1][2] Random conjugation methods, which target naturally occurring amino acids like lysines, have a higher probability of modifying these critical regions, leading to a loss of affinity and specificity.[1][]

Q2: How does the degree of labeling (DOL) affect antigen binding?

The degree of labeling (DOL), or the number of molecules conjugated to a single antibody, can significantly impact antigen binding. A high DOL, especially with random conjugation methods, increases the likelihood of modifying the antigen-binding site and can lead to a decrease in antibody affinity.[4] Anecdotal and indirect evidence suggests that conjugation of multiple fluorophores to monoclonal antibodies deteriorates their affinity. It is crucial to optimize the DOL to balance the desired signal or payload delivery with the preservation of antibody function.

Q3: What are the main advantages of site-specific conjugation over random conjugation for preserving antigen binding?

Site-specific conjugation methods offer several advantages for preserving antigen binding:

  • Positional Control: These methods direct the conjugation to specific, predefined sites on the antibody that are distant from the antigen-binding regions, such as the Fc region.

  • Homogeneity: Site-specific conjugation produces a more homogeneous product with a consistent DOL, ensuring batch-to-batch reproducibility.

  • Preserved Affinity: By avoiding modification of the Fab region, site-specific methods are more likely to preserve the antibody's native antigen-binding affinity and specificity.

Q4: What are some common site-specific conjugation techniques?

Several site-specific conjugation techniques are available, including:

  • Engineered Cysteines (e.g., THIOMAB™): This method involves genetically engineering cysteine residues at specific locations on the antibody for conjugation.

  • Glycan Remodeling (e.g., GlyCLICK®): This technique targets the conserved N-linked glycans on the Fc region of the antibody, ensuring conjugation occurs away from the antigen-binding site.

  • Enzymatic Conjugation: Enzymes are used to install "docking domains" or modify specific amino acids on the antibody for precise payload attachment.

  • Incorporation of Non-Natural Amino Acids (nnAAs): This method involves inserting nnAAs with unique reactive groups into the antibody sequence, creating specific handles for conjugation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Significant loss of antigen-binding affinity after conjugation. Modification of the antigen-binding site (Fab region) due to random conjugation chemistry (e.g., lysine conjugation).- Switch to a site-specific conjugation method to direct the label away from the Fab region. - If using random conjugation, optimize the molar ratio of the label to the antibody to reduce the degree of labeling (DOL). - Characterize the location of the conjugated molecules to confirm they are not in the Fab region.
Inconsistent results between batches of conjugated antibodies. Heterogeneity of the conjugated product from random conjugation methods.- Employ a site-specific conjugation method to produce a more homogeneous product with a defined DOL. - If using random conjugation, carefully control reaction conditions (pH, temperature, time) and purify the conjugate to obtain a more uniform population.
Aggregation of the antibody conjugate. Over-conjugation or conjugation of hydrophobic molecules can lead to aggregation.- Reduce the DOL by adjusting the molar ratio of the label to the antibody. - Use a more hydrophilic linker if conjugating a hydrophobic molecule. - Purify the conjugate using size exclusion chromatography to remove aggregates.
Low conjugation efficiency. Interfering substances in the antibody buffer (e.g., Tris, sodium azide, BSA). Suboptimal reaction conditions (e.g., incorrect pH).- Perform a buffer exchange to remove interfering substances before conjugation. - Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7-9 for NHS esters).

Quantitative Data Summary

While extensive side-by-side comparisons of Kd values are not always readily available in the literature, the following table summarizes the general impact of different conjugation strategies on antigen binding.

Conjugation Method Typical Conjugation Site Impact on Antigen Binding Affinity (Kd) Key Considerations
Random (Lysine) Surface-exposed lysinesCan significantly decrease affinity, especially with high DOL.Simple and fast, but produces a heterogeneous product with a risk of modifying the antigen-binding site.
Random (Reduced Cysteine) Interchain disulfide bondsCan impact affinity, though generally less than lysine conjugation.Results in a less heterogeneous product than lysine conjugation, but still considered a random method.
Site-Specific (Glycan) Conserved Fc glycansGenerally preserves native antibody affinity.Produces a homogeneous product with a DOL of 2, away from the antigen-binding site.
Site-Specific (Engineered Cysteine) Pre-defined sitesMinimal impact on affinity as sites are chosen away from the Fab region.Requires antibody engineering but provides high control over conjugation site and DOL.

Experimental Protocols

Protocol 1: Random Antibody Conjugation via Lysine Residues (NHS Ester Chemistry)

This protocol provides a general guideline for conjugating a molecule to an antibody via its lysine residues using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • NHS ester-activated label

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into a suitable reaction buffer like PBS.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • NHS Ester Preparation:

    • Dissolve the NHS ester-activated label in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5.

    • Add the dissolved NHS ester to the antibody solution at a desired molar excess (e.g., 10-20 fold molar excess of label to antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted label and byproducts by purifying the antibody conjugate using size-exclusion chromatography.

Protocol 2: Site-Specific Antibody Conjugation via Glycan Remodeling (GlyCLICK®)

This protocol outlines the general steps for site-specific antibody conjugation using the GlyCLICK® technology.

Materials:

  • GlyCLICK® kit (containing enzymes and reagents)

  • Antibody (IgG)

  • Alkyne-activated label of choice

Procedure:

  • Deglycosylation:

    • The antibody is treated with the endoglycosidase, GlycINATOR® (EndoS2), which specifically cleaves the N-linked glycans on the Fc region, leaving a single GlcNAc residue.

  • Azide Installation:

    • An azide group is enzymatically added to the exposed GlcNAc residue using a galactosyltransferase (GalT) and an azide-modified sugar substrate (GalNAz). This creates a reactive handle for click chemistry.

  • Click Reaction:

    • The azide-activated antibody is then conjugated to an alkyne-functionalized label via a copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition - SPAAC). This forms a stable covalent bond.

  • Purification:

    • The final conjugated antibody is purified to remove any excess reagents.

Protocol 3: Assessment of Antigen Binding Affinity by ELISA

This protocol describes a method to determine the apparent dissociation constant (Kd) of a conjugated antibody using a competitive ELISA.

Materials:

  • Antigen-coated ELISA plate

  • Unconjugated and conjugated antibody

  • Serial dilutions of the antigen in solution

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Plate Coating and Blocking:

    • Coat a 96-well ELISA plate with the target antigen and incubate overnight.

    • Wash the plate and block non-specific binding sites with blocking buffer.

  • Competitive Binding:

    • In a separate plate or tubes, prepare serial dilutions of the soluble antigen.

    • Add a fixed, subsaturating concentration of the conjugated antibody to each dilution of the soluble antigen and incubate to allow binding to reach equilibrium.

    • Transfer the antibody-antigen mixtures to the antigen-coated ELISA plate.

  • Detection:

    • Incubate the plate to allow the free conjugated antibody to bind to the immobilized antigen.

    • Wash the plate to remove unbound antibody-antigen complexes.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate and add the substrate to develop a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Plot the absorbance versus the concentration of the soluble antigen. The IC50 value (the concentration of soluble antigen that inhibits 50% of the antibody binding to the coated plate) can be used to estimate the Kd.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & QC cluster_validation Validation Antibody_Buffer_Exchange Antibody Buffer Exchange (if necessary) Conjugation_Reaction Conjugation Reaction (Site-Specific or Random) Antibody_Buffer_Exchange->Conjugation_Reaction Optimized Buffer Quenching Quenching Reaction Conjugation_Reaction->Quenching Conjugated Antibody Purification Purification (e.g., SEC) Quenching->Purification Crude Conjugate Characterization Characterization (DOL, Aggregation) Purification->Characterization Purified Conjugate Affinity_Assessment Antigen Binding Affinity Assessment (ELISA, SPR) Characterization->Affinity_Assessment Characterized Conjugate

Caption: Experimental workflow for antibody conjugation and validation.

decision_tree Start Need to Conjugate an Antibody Check_Affinity Is Preserving Antigen Binding Critical? Start->Check_Affinity Site_Specific Choose Site-Specific Conjugation Check_Affinity->Site_Specific Yes Check_Homogeneity Is a Homogeneous Product Required? Check_Affinity->Check_Homogeneity No Final_Validation Validate Antigen Binding Post-Conjugation Site_Specific->Final_Validation Random_Conjugation Random Conjugation May Be Suitable Optimize_Random Optimize Random Method (e.g., control DOL) Random_Conjugation->Optimize_Random Check_Homogeneity->Site_Specific Yes Check_Homogeneity->Random_Conjugation No Optimize_Random->Final_Validation

References

strategies to improve radiochemical purity of 90Y-CHX-A"-DTPA"-trastuzumab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of trastuzumab with Yttrium-90 (⁹⁰Y) using the bifunctional chelator CHX-A"-DTPA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected radiochemical purity (RCP) for ⁹⁰Y-CHX-A"-DTPA-trastuzumab?

A: With optimized protocols, the crude radiochemical yield for ⁹⁰Y-CHX-A"-DTPA-trastuzumab is typically around 96%.[1] Following purification via methods like size-exclusion chromatography, a high radiochemical purity of over 99% can be achieved.[1]

Q2: My radiochemical purity is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low radiochemical purity can stem from several factors throughout the conjugation and radiolabeling process. Here's a troubleshooting guide to address common issues:

Troubleshooting Low Radiochemical Purity

Potential CauseRecommended Action
Metal Ion Contamination Trace metal impurities in the ⁹⁰Y solution or buffers can compete with ⁹⁰Y for the CHX-A"-DTPA chelator, significantly reducing the radiolabeling yield.[2][3] Ensure all buffers, especially the ammonium acetate buffer used for radiolabeling, are prepared with metal-free water and treated with Chelex-100 resin to remove any contaminating metal ions.[1] It is crucial to use high-purity ⁹⁰YCl₃.
Incorrect pH The pH of the reaction mixture is critical for both the conjugation and radiolabeling steps. For the conjugation of p-SCN-Bn-CHX-A"-DTPA to trastuzumab, the pH should be adjusted to 8.8-9.0. For the radiolabeling reaction with ⁹⁰Y, a pH of 5.5 is recommended. Verify the pH of your buffers and reaction mixtures immediately before use.
Suboptimal Chelator-to-Antibody Ratio An inappropriate number of chelators conjugated to each antibody molecule can affect radiolabeling efficiency and the immunoreactivity of the final product. A chelator-to-antibody ratio that is too low will result in insufficient sites for ⁹⁰Y incorporation. Conversely, an excessively high ratio can lead to antibody aggregation and altered biodistribution. Aim for a controlled conjugation reaction to achieve a low and consistent number of chelates per antibody, for instance, around 1.0 ± 0.6.
Inefficient Purification Inadequate purification of the CHX-A"-DTPA-trastuzumab conjugate after the conjugation step can leave unreacted chelator, which will compete for the ⁹⁰Y during radiolabeling. Similarly, inefficient purification after radiolabeling will fail to remove unbound ⁹⁰Y, leading to low RCP. Utilize size-exclusion chromatography (e.g., PD-10 columns) followed by centrifugal filtration for effective purification at both stages.
Reagent Quality and Storage The quality of the p-SCN-Bn-CHX-A"-DTPA chelator and the trastuzumab antibody is paramount. Ensure they are stored correctly according to the manufacturer's instructions to prevent degradation. The ⁹⁰Y should be from a reliable source with minimal metallic impurities.
Reaction Conditions While radiolabeling can be achieved at room temperature, incubating the reaction mixture at 37°C for 60 minutes can facilitate efficient labeling. Ensure proper mixing during the incubation.

Q3: How do I prepare the reagents and buffers for the conjugation and radiolabeling steps?

A: Proper preparation of reagents and buffers is critical to success. Here are some key considerations:

  • Antibody Preparation: Trastuzumab should be purified from its commercial formulation to remove stabilizers like trehalose and polysorbate 20. This can be achieved using size-exclusion columns (e.g., PD-10) with phosphate-buffered saline (PBS) at pH 7.4.

  • Metal-Free Buffers: All buffers, particularly the ammonium acetate buffer for radiolabeling, should be prepared using high-purity, metal-free water. It is highly recommended to treat these buffers with Chelex-100 resin overnight to sequester any trace metal ions.

  • Chelator Solution: The p-SCN-Bn-CHX-A"-DTPA should be dissolved in a small amount of DMSO before being added to the antibody solution.

Q4: What are the recommended methods for quality control and assessing radiochemical purity?

A: The primary methods for determining the radiochemical purity of ⁹⁰Y-CHX-A"-DTPA-trastuzumab are:

  • Instant Thin-Layer Chromatography (ITLC): This is a rapid method to separate the radiolabeled antibody from free ⁹⁰Y. A common system uses ITLC-SA (silicic acid impregnated glass fiber) strips with an eluent of 50 mM DTPA at pH 2.5. In this system, the ⁹⁰Y-CHX-A"-DTPA-trastuzumab remains at the origin (Rf = 0), while free ⁹⁰Y complexed with DTPA in the mobile phase moves with the solvent front (Rf = 1).

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SEC-HPLC) is used to separate the high molecular weight radiolabeled antibody from low molecular weight impurities like free ⁹⁰Y.

Q5: How can I prevent the loss of immunoreactivity of trastuzumab during the conjugation and radiolabeling process?

A: Maintaining the biological activity of the antibody is crucial. To minimize the impact on immunoreactivity:

  • Control the Chelator-to-Antibody Ratio: As mentioned, a high degree of conjugation can lead to a loss of immunoreactivity. It is essential to carefully control the molar ratio of chelator to antibody during the conjugation reaction.

  • Mild Reaction Conditions: The conjugation reaction should be performed under mild conditions (e.g., 37°C for 1 hour). Similarly, radiolabeling is typically carried out at 37°C or even room temperature, which is gentle on the antibody.

  • Proper Purification: Efficient purification is necessary to remove any unreacted reagents that could potentially interfere with the antibody's binding site.

Quantitative Data Summary

The following tables summarize key quantitative data from published literature to serve as a benchmark for your experiments.

Table 1: Typical Radiolabeling Parameters and Outcomes for ⁹⁰Y-CHX-A"-DTPA-Trastuzumab

ParameterValueReference
Crude Radiochemical Yield ~96%
Purified Radiochemical Purity >99%
Specific Activity ~1.8 mCi/mg
Chelate to Antibody Ratio 1.0 ± 0.6
Reaction Temperature 37°C
Reaction Time 60 minutes
Reaction pH 5.5

Table 2: Impact of Metal Ion Impurities on ⁹⁰Y-DTPA Complexation Yield

Metal Ion ImpurityEffect on ⁹⁰Y-DTPA ComplexationReference
Cu(II) Exerts the maximum interference.
Zn(II) Significantly interferes at concentrations beyond 20 ppm.
Co(II) Significantly interfered at levels beyond 20 ppm.
Fe(III) Adverse effects become apparent beyond 40 ppm.
Zr(IV) Negligible effect up to 80 ppm.

Detailed Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to Trastuzumab

  • Antibody Purification: Purify commercially available trastuzumab using PD-10 size-exclusion columns with PBS (pH 7.4) to remove formulation additives. Concentrate the antibody solution using centrifugal filter units (50 kDa MWCO).

  • pH Adjustment: Adjust the pH of the purified trastuzumab solution (in PBS) to 8.8-9.0 using 0.1 M Na₂CO₃.

  • Conjugation Reaction: Add a 6-fold molar excess of p-SCN-Bn-CHX-A"-DTPA (dissolved in a small volume of DMSO) to the pH-adjusted antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Purification of the Conjugate: Purify the resulting immunoconjugate using a PD-10 column followed by centrifugal filtration to remove unconjugated chelator. The final product should be stored in PBS (pH 7.4) at 4°C.

Protocol 2: Radiolabeling of CHX-A"-DTPA-Trastuzumab with ⁹⁰Y

  • Buffer Preparation: Prepare a 200 mM ammonium acetate buffer (pH 5.5) and treat it overnight with Chelex-100 resin.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine 200 µg of the CHX-A"-DTPA-trastuzumab conjugate with the Chelex-treated ammonium acetate buffer to a final volume of 0.5 mL.

  • Addition of ⁹⁰Y: Add an aliquot of ⁹⁰YCl₃ solution (~0.35 mCi) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 60 minutes with gentle mixing.

  • Quenching the Reaction: After incubation, add 20 µL of 50 mM EDTA (pH 5.5) to chelate any remaining free ⁹⁰Y.

  • Final Purification: Purify the ⁹⁰Y-CHX-A"-DTPA-trastuzumab using a PD-10 size-exclusion column followed by centrifugal filtration. The final product should be formulated in sterile saline.

Visualizations

Caption: Workflow for the conjugation and radiolabeling of trastuzumab.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Radiochemical Purity metal_ions Metal Ion Contamination? start->metal_ions wrong_ph Incorrect pH? start->wrong_ph bad_ratio Suboptimal Chelator Ratio? start->bad_ratio poor_purification Inefficient Purification? start->poor_purification chelex Use Chelex-treated buffers metal_ions->chelex verify_ph Verify buffer pH (8.8-9.0 for conj, 5.5 for labeling) wrong_ph->verify_ph optimize_ratio Optimize conjugation reaction bad_ratio->optimize_ratio improve_purification Use SEC and centrifugal filtration poor_purification->improve_purification

Caption: Troubleshooting logic for low radiochemical purity.

References

Technical Support Center: Mitigating Radiolysis in High-Activity CHX-A"-DTPA Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with radiolysis during high-activity labeling of molecules with the CHX-A"-DTPA chelator.

Troubleshooting Guide

Issue: Low Radiochemical Purity (RCP) after Labeling

Low RCP is a primary indicator of radiolysis, where free radicals generated by high radioactivity degrade the radiolabeled conjugate.

Potential Cause Recommended Solution
Radiolysis during labeling 1. Add a radical scavenger: Introduce scavengers such as ascorbic acid, gentisic acid, or ethanol to the reaction mixture. A combination of scavengers can sometimes be more effective. 2. Optimize scavenger concentration: Titrate the scavenger concentration to find the optimal level for your specific system. Insufficient amounts will be ineffective, while excessive amounts may interfere with the labeling reaction. 3. Minimize reaction time: CHX-A"-DTPA is known for its rapid labeling kinetics. Reducing the incubation time can limit the exposure of the conjugate to the high radiation field.
Suboptimal pH Ensure the pH of the reaction buffer is within the optimal range for CHX-A"-DTPA labeling, which is typically between pH 5.0 and 6.0. The chelation efficiency is pH-dependent.
Impure Radionuclide Use a high-purity radionuclide. Metallic impurities in the radionuclide stock can compete for the CHX-A"-DTPA chelator, leading to lower RCP.

Issue: Decreasing Radiochemical Purity (RCP) Over Time (Post-Labeling Instability)

Radiolysis can continue to affect the radiolabeled product even after the initial labeling reaction is complete, leading to a decline in RCP during storage or use.

Potential Cause Recommended Solution
Post-labeling Radiolysis 1. Add scavengers to the final formulation: The inclusion of scavengers in the final product solution is crucial for maintaining stability. 2. Store at low temperatures: Storing the final product at 2-8°C or frozen can slow down the rate of radiolytic degradation.
Inadequate Scavenger Concentration The initial concentration of the scavenger may be depleted over time. For longer-term stability, a higher initial concentration or a combination of scavengers might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a problem in high-activity CHX-A"-DTPA labeling?

A1: Radiolysis is the decomposition of molecules by ionizing radiation. In high-activity radiolabeling, the radioactive isotope emits particles that interact with the solvent (usually water), generating highly reactive free radicals. These radicals can attack and degrade the CHX-A"-DTPA chelator, the targeting biomolecule (e.g., an antibody), or the bond between them. This degradation leads to reduced radiochemical purity (RCP), loss of immunoreactivity, and potentially altered in vivo behavior of the radiopharmaceutical.

Q2: What are the common signs of radiolysis in my labeling experiment?

A2: The most common sign of radiolysis is a lower-than-expected radiochemical purity (RCP), which is often observed as multiple radioactive species on radio-TLC or radio-HPLC chromatograms. You might also see evidence of protein fragmentation or aggregation. A progressive decrease in RCP over time is also a strong indicator of ongoing radiolysis.

Q3: What are "scavengers" and how do they prevent radiolysis?

A3: Scavengers, also known as radioprotectants or radical quenchers, are chemical compounds that readily react with and neutralize free radicals. By adding scavengers to the labeling reaction and the final product formulation, they "scrounge" the harmful free radicals before they can damage the radiolabeled molecule, thus preserving its integrity and leading to higher and more stable RCP.

Q4: Which scavengers are commonly used for CHX-A"-DTPA labeling and at what concentrations?

A4: Ascorbic acid, gentisic acid, and ethanol are the most commonly used scavengers. The optimal concentration can vary depending on the radionuclide, its activity level, and the specific biomolecule being labeled. The following table provides a general starting point for optimization.

Data Presentation: Efficacy of Common Radiolysis Scavengers

The following table summarizes the effectiveness of various scavengers in maintaining the radiochemical purity (RCP) of radiopharmaceuticals. While not all data is specific to CHX-A"-DTPA, it provides a valuable reference for selecting and optimizing a scavenger for your labeling protocol.

ScavengerTypical Concentration RangeReported RCP (%) after 24h (for a ^177^Lu-labeled compound)[1]Notes
Ascorbic Acid 5 - 50 mg/mL83.6 ± 1.1A very effective and commonly used scavenger.[1]
Gentisic Acid 5 - 50 mg/mL72.1 ± 4.6Often used in combination with ascorbic acid for a synergistic effect.
Ethanol 5 - 20% (v/v)52.5 ± 2.8Effective, but its compatibility with the biomolecule must be considered.
Cysteine Not specified71.6 ± 1.7
Methionine Not specified55.2 ± 2.5
Control (No Scavenger) N/A9.1 ± 2.3Demonstrates the significant impact of radiolysis without a scavenger.[1]

Note: The RCP values are from a study on a ^177^Lu-labeled bombesin derivative and should be considered as a relative guide for scavenger effectiveness.

Experimental Protocols

General Protocol for High-Activity CHX-A"-DTPA Labeling with Radiolysis Mitigation

This protocol provides a general framework. Specific parameters such as buffer composition, pH, temperature, and incubation time should be optimized for each specific application.

  • Reagent Preparation:

    • Prepare a stock solution of the CHX-A"-DTPA conjugated biomolecule in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

    • Prepare a fresh solution of the chosen scavenger (e.g., 50 mg/mL ascorbic acid in water).

  • Radiolabeling Reaction:

    • In a sterile, low-binding microcentrifuge tube, add the desired amount of the high-activity radionuclide.

    • Add the scavenger solution to the radionuclide. For example, for a 140–170 MBq labeling with ^86^Y, 50 μL of a 220 μg/μL ascorbic acid solution can be used.[2]

    • Adjust the pH of the radionuclide-scavenger mixture to the optimal range for labeling (pH 5.0-6.0) using a suitable buffer (e.g., 5 M ammonium acetate, pH 7.0).[2]

    • Add the CHX-A"-DTPA conjugated biomolecule to the reaction mixture.

    • Incubate at the optimal temperature (often room temperature for CHX-A"-DTPA) for the required duration (typically 5-30 minutes).

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the labeled product using an appropriate method, such as radio-TLC or radio-HPLC.

  • Purification (if necessary):

    • If the RCP is below the desired specification (typically >95%), purify the radiolabeled conjugate using a suitable method like size-exclusion chromatography (e.g., PD-10 column).

  • Final Formulation:

    • Formulate the final product in a biocompatible buffer, which may also contain a scavenger to ensure post-labeling stability.

Visualizations

TroubleshootingWorkflow start Start: Low Radiochemical Purity (RCP) check_ph Check Reaction pH (Optimal: 5.0-6.0) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH with appropriate buffer ph_ok->adjust_ph No check_scavenger Scavenger Present? ph_ok->check_scavenger Yes adjust_ph->check_scavenger add_scavenger Add Scavenger (e.g., Ascorbic Acid, Gentisic Acid) check_scavenger->add_scavenger No optimize_scavenger Optimize Scavenger Concentration check_scavenger->optimize_scavenger Yes add_scavenger->optimize_scavenger check_time Review Reaction Time optimize_scavenger->check_time time_ok Time Minimized? check_time->time_ok reduce_time Reduce Incubation Time time_ok->reduce_time No check_radionuclide Assess Radionuclide Purity time_ok->check_radionuclide Yes reduce_time->check_radionuclide radionuclide_ok Purity High? check_radionuclide->radionuclide_ok use_high_purity Use High-Purity Radionuclide radionuclide_ok->use_high_purity No final_qc Re-evaluate RCP radionuclide_ok->final_qc Yes use_high_purity->final_qc end_ok RCP > 95% Process Optimized final_qc->end_ok Success end_nok RCP Still Low Consult Further final_qc->end_nok Failure RadiolysisMechanism radionuclide High-Activity Radionuclide free_radicals Free Radicals (e.g., •OH) radionuclide->free_radicals ionizing radiation water Water (Solvent) conjugate CHX-A"-DTPA Conjugate free_radicals->conjugate attacks scavenger Scavenger (e.g., Ascorbic Acid) free_radicals->scavenger reacts with degradation Degradation Products (Low RCP) conjugate->degradation neutralized Neutralized Species scavenger->neutralized

References

Technical Support Center: Solving Solubility Problems with p-NH2-CHX-A"-DTPA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with p-NH2-CHX-A"-DTPA conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a bifunctional chelating agent. It is designed to securely bind a metal ion (chelation) while also providing a reactive primary amine group (-NH2) that allows for covalent attachment to biomolecules, such as antibodies or peptides. The cyclohexyl ("CHX") backbone modification of the DTPA structure enhances the kinetic inertness of the resulting metal complex, which is crucial for in vivo applications like radioimmunotherapy and molecular imaging to prevent the release of the radiometal.

Q2: I've observed precipitation of my antibody conjugate after conjugation with this compound. What are the common causes?

A2: Precipitation or aggregation of antibody conjugates post-conjugation is a common issue that can arise from several factors:

  • High Chelator-to-Antibody Ratio (CAR): Attaching too many chelator molecules can alter the physicochemical properties of the antibody, leading to reduced solubility.[1]

  • Change in Isoelectric Point (pI): The multiple carboxylic acid groups on the DTPA moiety can lower the pI of the antibody, and if the buffer pH is close to the new pI, the conjugate's solubility will be at its minimum.[2]

  • Increased Hydrophobicity: The benzyl-CHX-A"-DTPA group can increase the overall hydrophobicity of the antibody surface, promoting self-association and aggregation.[3]

  • Inappropriate Buffer Conditions: The pH, ionic strength, and buffer species can all significantly impact the solubility of the conjugate.[4]

  • Protein Concentration: High concentrations of the conjugate can favor aggregation.

Q3: How does the chelator-to-antibody ratio (CAR) affect the solubility of the conjugate?

A3: The CAR, or the average number of chelator molecules per antibody, is a critical parameter influencing conjugate solubility. A higher CAR generally leads to:

  • Decreased Solubility: As more chelator molecules are attached, the antibody's surface properties are altered more significantly, which can lead to a higher propensity for aggregation and precipitation.[5]

  • Lower Isoelectric Point (pI): The addition of the acidic DTPA groups lowers the overall pI of the conjugate. This shift can bring the pI closer to the working buffer's pH, reducing solubility.

  • Increased Hydrophobicity: While DTPA itself has hydrophilic character, the overall CHX-A"-benzyl-DTPA moiety can introduce hydrophobic patches on the antibody surface, promoting aggregation.

Q4: What is the optimal pH for working with this compound conjugates to maintain solubility?

A4: The optimal pH depends on the isoelectric point (pI) of the specific antibody conjugate. As a general rule, the buffer pH should be at least one pH unit away from the pI of the conjugate to ensure sufficient surface charge and prevent aggregation. Since conjugation with DTPA derivatives tends to lower the pI, it is crucial to either determine the pI of the conjugate experimentally or to test a range of buffer pH values (e.g., from 6.0 to 8.5) to find the optimal condition for solubility.

Q5: Can the choice of buffer affect the solubility of my conjugate?

A5: Yes, the buffer composition is critical. For the conjugation step itself, amine-free buffers such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer are recommended to avoid competition with the antibody's primary amines for reaction with the activated chelator. For storage and handling of the purified conjugate, various buffers can be tested. The inclusion of certain excipients can also enhance solubility (see Troubleshooting Guide).

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common solubility issues with this compound conjugates.

Problem Possible Cause Recommended Solution
Precipitation during/immediately after conjugation High Chelator-to-Antibody Ratio (CAR).Optimize the conjugation reaction by reducing the molar excess of the activated this compound derivative. A CAR of 2-4 is often a good starting point.
Inappropriate conjugation buffer pH.Ensure the conjugation buffer pH is in the optimal range for the reaction (typically pH 8.0-9.0 for targeting lysines) and for maintaining antibody solubility.
High protein concentration.Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).
Precipitation after purification or during storage Buffer pH is too close to the conjugate's isoelectric point (pI).Determine the pI of the conjugate and adjust the storage buffer pH to be at least 1 pH unit above or below the pI.
Low ionic strength of the buffer.Increase the salt concentration in the buffer (e.g., increase NaCl concentration in PBS) to improve colloidal stability.
Hydrophobic interactions leading to aggregation.Add stabilizing excipients to the storage buffer, such as polysorbate 20 (0.01-0.1%), polyethylene glycol (PEG), or certain amino acids like arginine or glycine.
Freeze-thaw instability.Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like glycerol (5-10%) or sucrose if freezing is necessary.
Cloudiness or turbidity in the conjugate solution Formation of soluble aggregates.Analyze the sample by size-exclusion chromatography (SEC-HPLC) to detect the presence of high molecular weight species.
Sub-optimal formulation.Screen different formulation buffers containing various excipients to identify a condition that minimizes aggregation.

Data Presentation

The following tables provide illustrative data on how different factors can influence the properties and solubility of antibody-CHX-A"-DTPA conjugates. Please note that this is example data and actual results will vary depending on the specific antibody and experimental conditions.

Table 1: Illustrative Impact of Chelator-to-Antibody Ratio (CAR) on Isoelectric Point (pI) and Solubility

CAR (Chelator/Antibody)Isoelectric Point (pI)Solubility in PBS (pH 7.4) at 4°C (mg/mL)
0 (Unconjugated)8.5> 50
2.17.8~ 25
4.57.2~ 10
8.26.5< 1 (significant precipitation)

Table 2: Illustrative Effect of pH and Buffer Composition on Conjugate Solubility (CAR ≈ 4)

Buffer SystempHSolubility at 4°C (mg/mL)
50 mM Sodium Phosphate, 150 mM NaCl6.05
50 mM Sodium Phosphate, 150 mM NaCl7.410
50 mM Tris, 150 mM NaCl8.5> 20
50 mM Sodium Citrate5.5< 2

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody via a Thiol-Reactive Crosslinker

This protocol describes a two-step process for conjugating this compound to an antibody. First, the primary amine of the chelator is reacted with a heterobifunctional crosslinker containing an NHS ester and a maleimide group. The resulting maleimide-functionalized chelator is then reacted with reduced sulfhydryl groups on the antibody.

Materials:

  • This compound

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or similar NHS-maleimide crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent (e.g., DTT or TCEP)

  • Purification columns (e.g., desalting columns like Sephadex G-25)

  • Reaction buffers: Phosphate buffer (pH 7.2-7.5), Conjugation buffer (e.g., PBS with EDTA)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of SMCC in anhydrous DMF or DMSO.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Antibody Reduction (if targeting native disulfides):

    • Incubate the antibody with a 10- to 20-fold molar excess of TCEP for 30 minutes at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation:

    • Immediately add a 10- to 20-fold molar excess of the maleimide-activated CHX-A"-DTPA to the reduced antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate from unreacted chelator and other small molecules by size-exclusion chromatography or dialysis.

Protocol 2: Determination of Conjugate Solubility by Turbidimetry

This method provides a quantitative measure of protein solubility by measuring the turbidity of a solution as a function of protein concentration.

Materials:

  • Purified this compound conjugate

  • A series of buffers with varying pH and excipients

  • Nephelometer or a plate reader with turbidity measurement capabilities

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate at a known high concentration in the buffer of interest.

    • Perform serial dilutions of the stock solution in the same buffer to create a range of concentrations.

  • Measurement:

    • Transfer the dilutions to a microplate.

    • Measure the turbidity of each sample at a specific wavelength (e.g., 600 nm) using a nephelometer or plate reader.

  • Data Analysis:

    • Plot the turbidity reading versus the conjugate concentration.

    • The point at which the turbidity begins to increase significantly indicates the onset of aggregation and can be used to estimate the solubility limit under those conditions.

Visualizations

Caption: Experimental workflow for the conjugation of this compound to an antibody.

troubleshooting_workflow start Precipitation or Aggregation Observed check_car Check Chelator-to-Antibody Ratio (CAR) start->check_car check_pi Determine Isoelectric Point (pI) of Conjugate check_car->check_pi Optimal high_car Reduce Molar Excess of Chelator check_car->high_car High check_buffer Evaluate Buffer (pH, Ionic Strength) check_pi->check_buffer pH far from pI pi_issue Adjust Buffer pH (>1 unit from pI) check_pi->pi_issue pH near pI check_concentration Assess Protein Concentration check_buffer->check_concentration Optimal buffer_issue Optimize Buffer: - Adjust Salt Concentration - Add Excipients check_buffer->buffer_issue Sub-optimal conc_issue Work with More Dilute Solutions check_concentration->conc_issue Too High

Caption: A logical workflow for troubleshooting solubility issues with antibody-chelator conjugates.

References

optimizing pH for CHX-A"-DTPA" radiolabeling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHX-A"-DTPA radiolabeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling CHX-A"-DTPA conjugates?

A1: The optimal pH for radiolabeling CHX-A"-DTPA conjugates is highly dependent on the specific radiometal being used. Generally, a mildly acidic to neutral pH range is effective. For instance, radiolabeling with Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu) is often optimal at a pH of 5.5.[1][2] Gallium-68 (⁶⁸Ga) labeling, on the other hand, can be efficiently performed at a pH of 7.4.[1] For Zirconium-89 (⁸⁹Zr), a more acidic environment of pH 4.5 has been shown to be effective.[3] It is crucial to consult literature specific to your radiometal of interest to determine the ideal pH.

Q2: What are the consequences of using a suboptimal pH for the radiolabeling reaction?

A2: Using a pH outside the optimal range can lead to several issues. If the pH is too low (acidic), it can lead to protonation of the chelating groups of DTPA, which will inhibit its ability to efficiently coordinate the radiometal, resulting in low radiochemical yield. Conversely, a pH that is too high (basic) can cause the formation of radiometal hydroxides, which are insoluble and will not be chelated, also leading to poor labeling efficiency. For biomolecules like antibodies, extreme pH values can also lead to denaturation and loss of biological activity.

Q3: Can I use the same pH for different biomolecules conjugated to CHX-A"-DTPA?

A3: While the optimal pH is primarily dictated by the radiometal, the nature of the conjugated biomolecule (e.g., antibody, peptide, affibody) can also be a factor. Most proteins and peptides are stable within a pH range of 5.5 to 7.5. However, it is important to consider the isoelectric point (pI) of your specific conjugate.[4] Working at a pH close to the pI can sometimes lead to aggregation and precipitation. Therefore, while a pH of 5.5 might be optimal for ⁹⁰Y labeling, you should ensure your specific conjugate is soluble and stable at this pH.

Q4: What type of buffer should I use for the radiolabeling reaction?

A4: The choice of buffer is critical to maintain the optimal pH throughout the reaction. Ammonium acetate and HEPES buffers are commonly used for CHX-A"-DTPA radiolabeling. It is essential to use a buffer system that does not contain competing chelating agents. For example, phosphate-buffered saline (PBS) should be used with caution as phosphate ions can sometimes interfere with the radiometal. Always use high-purity, metal-free reagents to prepare your buffers to avoid contamination with competing metal ions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (<90%) Incorrect pH of the reaction mixture. Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the pH to the optimal range for your specific radiometal (see Table 1). Prepare fresh buffer if you suspect contamination or incorrect formulation.
Formation of radiometal hydroxides. This often occurs if the pH is too high. Lower the pH to the recommended range for your radiometal. Ensure that the radiometal solution is acidic before adding it to the buffered conjugate solution.
Competition for the radiometal. Ensure all buffers and reagents are metal-free. Trace metal contaminants can compete with the CHX-A"-DTPA for the radiometal.
Instability of the Radiolabeled Conjugate Suboptimal pH during labeling leading to a weakly formed complex. Ensure the labeling reaction is performed at the optimal pH to facilitate stable complex formation. A suboptimal pH can lead to incomplete chelation and subsequent dissociation of the radiometal.
Degradation of the biomolecule. Avoid extreme pH values that could denature your antibody or peptide. Ensure the chosen pH is within the stability range of your biomolecule.
Formation of Aggregates pH of the reaction is too close to the isoelectric point (pI) of the conjugate. Determine the pI of your conjugate and adjust the pH of the labeling reaction to be at least one pH unit away from the pI to ensure solubility.

Quantitative Data Summary

Table 1: Optimal pH and Reaction Conditions for CHX-A"-DTPA Radiolabeling with Various Radiometals

RadiometalOptimal pHBufferTemperatureIncubation TimeReference
⁹⁰Y5.50.5 M Ammonium AcetateRoom Temperature - 37°C5 - 60 min
¹⁷⁷Lu5.50.5 M Ammonium AcetateRoom Temperature5 - 30 min
⁶⁸Ga7.40.25 M HEPESRoom Temperature1 - 30 min
¹¹¹In5.5 - 7.00.15 - 0.2 M Ammonium AcetateRoom Temperature10 - 30 min
⁸⁹Zr4.5Acetate BufferNot specified10 min

Experimental Protocols

General Protocol for Radiolabeling of a CHX-A"-DTPA Conjugated Antibody with Yttrium-90

This protocol is a general guideline and may require optimization for specific antibodies and applications.

  • Preparation of Reagents:

    • Prepare a 0.5 M ammonium acetate buffer and adjust the pH to 5.5 using metal-free acid or base.

    • Prepare a solution of the CHX-A"-DTPA conjugated antibody in a suitable buffer (e.g., saline or PBS).

    • Obtain a calibrated activity of ⁹⁰YCl₃ in a dilute HCl solution.

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, add the CHX-A"-DTPA conjugated antibody.

    • Add the 0.5 M ammonium acetate buffer (pH 5.5) to the antibody solution to achieve the desired final concentration.

    • Carefully add the ⁹⁰YCl₃ solution to the buffered antibody conjugate. The final volume and concentrations should be optimized for your specific experiment.

    • Gently mix the reaction solution by pipetting. Avoid vigorous vortexing which could denature the antibody.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the labeled antibody using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

    • A high radiochemical purity (>95%) indicates a successful labeling reaction.

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level, the unincorporated ⁹⁰Y can be removed using a size-exclusion chromatography column (e.g., PD-10).

Visualizations

Caption: Workflow for CHX-A"-DTPA radiolabeling.

Troubleshooting_pH Start Low Radiochemical Yield Check_pH Is the reaction pH optimal for the radiometal? Start->Check_pH pH_Low pH Too Low Check_pH->pH_Low No pH_High pH Too High Check_pH->pH_High No pH_Correct pH is Correct Check_pH->pH_Correct Yes Consequence_Low Protonation of Chelator -> Inefficient Chelation pH_Low->Consequence_Low Consequence_High Radiometal Hydroxide Formation -> Precipitation pH_High->Consequence_High Other_Issues Consider other factors: - Metal contamination - Reagent quality - Conjugate integrity pH_Correct->Other_Issues

Caption: Troubleshooting low radiochemical yield in relation to pH.

References

Technical Support Center: Assessment and Improvement of Kinetic Inertness in CHX-A"-DTPA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and enhancing the kinetic inertness of CHX-A"-DTPA metal complexes. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is kinetic inertness, and why is it critical for CHX-A"-DTPA complexes in our experiments?

A1: Kinetic inertness refers to the resistance of a metal complex to dissociation or ligand substitution. For CHX-A"-DTPA complexes, especially in applications like radiopharmaceuticals or MRI contrast agents, high kinetic inertness is crucial to prevent the premature release of the chelated metal ion in vivo.[1] Such dissociation can lead to undesirable consequences, including off-target toxicity and diminished efficacy of the agent. For example, released radiometals may accumulate in non-target tissues such as bone, causing unwanted radiation exposure.[1]

Q2: What primary factors influence the kinetic inertness of a CHX-A"-DTPA complex?

A2: Several key factors determine the stability of these complexes:

  • Structural Rigidity of the Chelator: The incorporation of a 1,2-trans-cyclohexanediamine backbone in CHX-A"-DTPA preorganizes the donor atoms.[2] This rigid structure enhances kinetic inertness compared to the more flexible, acyclic DTPA.[2][3]

  • Metal Ion Properties: The size and charge of the metal ion play a significant role. Higher charge density on the metal ion generally leads to stronger electrostatic attraction and slower ligand substitution rates.

  • Electron Configuration: The d-electron configuration of the metal ion affects the Ligand Field Stabilization Energy (LFSE). Complexes with more negative LFSE values tend to be more inert.

  • pH: The protonation state of the carboxylate arms of the CHX-A"-DTPA ligand is pH-dependent. At lower pH values, protonation can facilitate the dissociation of the metal ion.

  • Competing Endogenous Species: In biological systems, endogenous metal ions (e.g., Zn²⁺, Cu²⁺) and proteins (e.g., transferrin, albumin) can compete for the metal ion, a process known as transchelation.

Q3: How does CHX-A"-DTPA compare to other chelators like DTPA and DOTA in terms of kinetic inertness?

A3: CHX-A"-DTPA was developed as a structural modification of DTPA to improve kinetic inertness. The rigid cyclohexyl backbone leads to more stable metal complexes compared to the flexible DTPA. While CHX-A"-DTPA shows greater inertness than DTPA, macrocyclic chelators like DOTA generally form even more kinetically inert complexes. However, DOTA-based chelators often require heating for efficient radiolabeling, whereas CHX-A"-DTPA and other acyclic chelators typically allow for rapid labeling at room temperature.

Troubleshooting Guide

Issue 1: Low Radiochemical Yield During Labeling

  • Symptom: The radiochemical yield of your CHX-A"-DTPA conjugated molecule is consistently low.

  • Possible Causes & Solutions:

    • Incorrect pH: The optimal pH for radiolabeling is metal-dependent. For many radiometals, a slightly acidic buffer (e.g., pH 4.0-5.5) is required. Verify and adjust the pH of your reaction buffer.

    • Presence of Competing Metals: Trace metal contaminants in reagents or buffers can compete with the radiometal. Use high-purity, metal-free reagents and glassware.

    • Suboptimal Temperature: While most CHX-A"-DTPA labeling reactions occur efficiently at room temperature, some may benefit from gentle heating. Consult the literature for the specific radiometal you are using.

    • Inadequate Incubation Time: Ensure the labeling reaction proceeds for a sufficient duration. Monitor the reaction at various time points to determine the optimal incubation period.

    • Degraded Precursor: The CHX-A"-DTPA conjugate may have degraded during storage. Confirm the purity and integrity of your precursor molecule using methods like HPLC or mass spectrometry.

Issue 2: In Vivo Dissociation of the Complex

  • Symptom: Biodistribution studies reveal high uptake of the radiometal in non-target organs, such as the bone or liver, suggesting the complex is unstable in vivo.

  • Possible Causes & Solutions:

    • Insufficient Kinetic Inertness: The inherent stability of the complex with the chosen metal ion may be insufficient for in vivo applications. This is a known challenge for some acyclic chelators.

    • Transchelation: The radiometal is likely being sequestered by endogenous proteins or competing metal ions.

    • Improving Inertness:

      • Choice of Metal Ion: Ensure the chosen radiometal is a good fit for the CHX-A"-DTPA chelator in terms of size, charge, and coordination chemistry.

      • Consider Alternative Chelators: For particularly labile metal ions, a more rigid macrocyclic chelator like DOTA might be necessary, despite the potentially harsher labeling conditions.

Experimental Protocols & Data

Assessment of Kinetic Inertness

The kinetic inertness of a radiolabeled CHX-A"-DTPA complex is typically evaluated through in vitro challenge assays.

Protocol 1: Serum Stability Assay

  • Objective: To evaluate the stability of a radiolabeled CHX-A"-DTPA conjugate in human serum over time.

  • Materials:

    • Radiolabeled CHX-A"-DTPA conjugate

    • Sterile, filtered human serum

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator set to 37°C

    • Analytical system (e.g., HPLC with a size-exclusion column and radioactivity detector, or iTLC)

  • Methodology:

    • Add the radiolabeled CHX-A"-DTPA conjugate to a pre-warmed vial of human serum.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 1, 4, 24, 48, 96 hours), withdraw an aliquot of the serum mixture.

    • Analyze the aliquot to determine the percentage of radioactivity that remains bound to the conjugate versus the percentage that has dissociated. This can be achieved using size-exclusion HPLC, where the intact conjugate will have a higher molecular weight than the dissociated radiometal.

Protocol 2: DTPA/EDTA Challenge Assay

  • Objective: To assess the kinetic inertness of a metal complex by challenging it with a large molar excess of a competing chelator (e.g., DTPA or EDTA).

  • Materials:

    • The radiolabeled CHX-A"-DTPA complex of interest

    • A solution of DTPA or EDTA (e.g., 100- to 1000-fold molar excess)

    • Buffer solution (e.g., PBS or MOPS at pH 7.4)

    • Incubator set to 37°C

    • Analytical method to differentiate the intact complex from the transchelated complex (e.g., HPLC or TLC).

  • Methodology:

    • Dissolve the radiolabeled complex in the buffer solution.

    • Add the competing chelator solution to the complex solution.

    • Incubate the mixture at 37°C.

    • At various time points, take an aliquot and analyze it to quantify the amount of intact complex remaining.

Comparative Stability Data

The following table summarizes stability data for various radiometal complexes with CHX-A"-DTPA and other chelators.

RadiometalChelatorAssay Conditions% Intact ComplexTime PointReference
⁸⁸YCHX-ASerum--
⁹⁰YCHX-A"-DTPAHuman Serum87.1 ± 0.9%96 h
⁹⁰YH₄octapaHuman Serum94.8 ± 0.6%96 h
⁶⁷GaCHXdedpaHuman Serum90.5%2 h
⁶⁴CuCHXDEDPA²⁻DTPA Challenge96.9 ± 0.6%24 h
⁶⁴CuCpDEDPA²⁻DTPA Challenge83.7 ± 1.5%24 h

Note: The dissociation rate constants for ⁸⁸Y-CHX-A in serum were calculated to be 2.54 x 10⁻³ (day⁻¹).

Visual Guides

Below are diagrams illustrating key workflows and concepts related to the kinetic inertness of CHX-A"-DTPA complexes.

Caption: Workflow for assessing the kinetic inertness of radiolabeled complexes.

Caption: Key factors influencing the kinetic inertness of CHX-A"-DTPA complexes.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Symptom: Low Radiochemical Yield ph Incorrect pH? start->ph metals Trace Metal Contamination? start->metals temp Suboptimal Temperature? start->temp time Insufficient Incubation Time? start->time adjust_ph Adjust pH of Reaction Buffer ph->adjust_ph purify Use Metal-Free Reagents metals->purify optimize_temp Optimize Temperature temp->optimize_temp optimize_time Increase Incubation Time time->optimize_time

Caption: Troubleshooting guide for low radiochemical yield.

References

Technical Support Center: Overcoming Slow Formation Kinetics in Bifunctional Chelators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to slow formation kinetics in bifunctional chelators.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation and radiolabeling of bifunctional chelators.

Issue 1: Low Radiolabeling Yield

Question: My radiolabeling yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low radiolabeling yield is a frequent challenge. Several factors can contribute to this issue. The primary factors to investigate are the reaction pH, temperature, and the concentration of the chelator-biomolecule conjugate.

  • pH: The pH of the reaction mixture is critical. For many common chelators, the optimal pH for radiolabeling is slightly acidic to neutral. For instance, the hydrolysis of Ga(III) at pH > 4 can be a significant problem during the labeling step[1]. It is essential to maintain the pH within the recommended range for your specific chelator and radionuclide. The reaction rates of hydrolysis, which can compete with the desired chelation, are highly dependent on pH[2][3].

  • Temperature: Increasing the reaction temperature can significantly enhance the rate of complexation, especially for macrocyclic chelators like DOTA.[4][5] For example, radiolabeling of DOTA-conjugated peptides is often performed at elevated temperatures (e.g., 80-100°C) to achieve efficient labeling within a short timeframe. However, it is crucial to consider the temperature sensitivity of your biomolecule, as high temperatures can lead to denaturation. For temperature-sensitive molecules, choosing a chelator that labels efficiently at room temperature, such as some acyclic chelators or newer macrocyclic designs, is a better approach.

  • Concentration: The concentration of the bifunctional chelator-conjugate can impact the radiolabeling efficiency. At very dilute concentrations, the labeling efficiency of some chelators, including the widely-used DOTA, can drop significantly. If you are working with low concentrations of your conjugate, you may need to select a chelator with faster complex formation kinetics, such as NOTA or Sar-CO2H, which have been shown to be efficient even at nanomolar concentrations.

  • Chelator Type: Acyclic chelators generally exhibit faster complexation kinetics at milder conditions (e.g., lower temperatures) compared to macrocyclic chelators like DOTA. However, the resulting complexes with acyclic chelators may be less kinetically inert. If slow kinetics with a macrocyclic chelator is a persistent issue, consider switching to an appropriate acyclic chelator or a newer generation macrocycle designed for faster labeling.

Issue 2: Slow Reaction Time

Question: The radiolabeling reaction is taking too long, which is problematic for short-lived radionuclides. How can I speed up the reaction?

Answer: For radionuclides with short half-lives, such as Gallium-68 (t½ = 68 min), rapid and quantitative radiolabeling is essential. If your reaction is too slow, consider the following troubleshooting steps:

  • Optimize Temperature: As mentioned previously, increasing the temperature is a common method to accelerate the reaction, particularly for macrocyclic chelators. For DOTA-based radiopharmaceuticals, heating is often required to ensure adequate chelation within the short timeframe allowed by the radionuclide's half-life.

  • Adjust pH: The reaction rate is highly pH-dependent. Ensure you are using the optimal pH for your specific chelator-radionuclide pair. A deviation from the optimal pH can significantly slow down the reaction kinetics.

  • Select a Faster Chelator: If optimizing temperature and pH is not sufficient or feasible (e.g., due to biomolecule instability), the choice of chelator is the next critical factor. Acyclic chelators or certain macrocycles like NOTA are known for their faster labeling kinetics at room temperature. For example, 64Cu-NOTA-rituximab and 64Cu-Sar-CO2H-rituximab can be radiolabeled rapidly at room temperature under dilute conditions.

Issue 3: In vivo Instability of the Radiometal Complex

Question: I am observing high uptake of radioactivity in non-target tissues like the liver, suggesting in vivo instability of my radiolabeled conjugate. What could be the cause and how can I address it?

Answer: High uptake in non-target organs, particularly the liver, can be an indicator of the in vivo instability of the radiometal-chelator complex. This can be due to transchelation of the radionuclide to other biological molecules.

  • Chelator Choice: Macrocyclic chelators generally form more thermodynamically stable and kinetically inert complexes compared to their acyclic counterparts, which is crucial for preventing the in vivo release of the radiometal. If you are using an acyclic chelator and observing instability, switching to a macrocyclic chelator like DOTA or NOTA may improve the in vivo stability.

  • Incomplete Chelation: If the radiolabeling reaction has not gone to completion, the presence of unchelated radionuclide can lead to non-specific uptake. Ensure your radiolabeling efficiency is high (>95%) and consider purification steps to remove any free radiometal.

  • Conjugation Effects: The process of conjugating the chelator to the biomolecule can sometimes alter the properties of the chelator or the biomolecule, potentially affecting the stability of the final complex. It is important to use well-established conjugation chemistries and to characterize the conjugate to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between acyclic and macrocyclic chelators in terms of formation kinetics?

A1: Acyclic (linear) chelators are open-chain molecules that generally exhibit faster metal binding kinetics, allowing for radiolabeling under milder conditions such as lower temperatures. Macrocyclic chelators are cyclic molecules that form a pre-organized cavity for the metal ion. While they typically form more thermodynamically stable and kinetically inert complexes, their radiolabeling kinetics can be slower, often requiring heating to achieve efficient complexation.

Q2: How does pH affect the formation kinetics of bifunctional chelators?

A2: The pH of the reaction medium plays a crucial role in the kinetics of complex formation. It can influence the protonation state of the chelator's donor atoms and the hydrolysis of the metal ion. For many radiometals, an acidic pH is required to prevent the formation of insoluble metal hydroxides, which would compete with the chelation reaction. Each chelator-radionuclide pair has an optimal pH range for efficient labeling, and deviation from this range can lead to significantly slower kinetics.

Q3: Can the number of chelators conjugated to a biomolecule affect the radiolabeling efficiency?

A3: Yes, the number of chelators per biomolecule, often referred to as the conjugation ratio, can influence the radiolabeling efficiency. A higher number of chelators per molecule can improve the overall radiolabeling efficiency and allow for a higher specific activity to be achieved with a smaller amount of the immunoconjugate. However, a very high conjugation ratio can potentially alter the biological properties and immunoreactivity of the biomolecule.

Q4: Are there any chelators that can be radiolabeled efficiently at room temperature?

A4: Yes, several chelators are known for their ability to be radiolabeled efficiently at room temperature. Acyclic chelators often fall into this category. Among macrocyclic chelators, NOTA and its derivatives, as well as sarcophagine-based chelators like Sar-CO2H, have demonstrated rapid and efficient radiolabeling with certain radiometals, such as 64Cu, at room temperature. Newer chelators are continuously being developed to facilitate room temperature radiolabeling, which is particularly important for temperature-sensitive biomolecules.

Data Presentation

Table 1: Comparison of Radiolabeling Conditions for Different Bifunctional Chelators

ChelatorRadionuclideTypical TemperatureTypical pHTypical TimeRadiolabeling Efficiency (%)Reference
DOTA68Ga80-100°C3.5-4.55-15 min>95
DOTA64Cu37°C~5.590 minVariable, can be slow
NOTA64CuRoom Temperature~5.520 min>90
Sar-CO2H64CuRoom Temperature~5.520 min>90
DTPA derivatives64CuRoom Temperature~5.520 min>90 (initially)
HBED-CC68GaRoom Temperature~4.5<10 min>95

Table 2: Effect of Temperature on Radiolabeling Efficiency of DOTA-Rituximab with 64Cu

Incubation TemperatureIncubation TimeRadiolabeling Efficiency (%)
4-8°C20 minLower
Ambient (25°C)20 minModerate
37°C20 minHigher
Data synthesized from qualitative descriptions in reference.

Experimental Protocols

Protocol 1: General Method for Conjugation of a Bifunctional Chelator (NHS-ester) to a Monoclonal Antibody

This protocol outlines a general procedure for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into the reaction buffer (pH 8.5-9.0) to deprotonate the lysine amine groups. Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation: Dissolve the bifunctional chelator-NHS ester in a small amount of an organic solvent like DMSO.

  • Conjugation Reaction: Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 to 20:1 chelator to antibody).

  • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted chelator by passing the reaction mixture through a pre-equilibrated SEC column.

  • Collect the fractions containing the purified antibody-chelator conjugate.

  • Characterization: Determine the protein concentration of the conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm). The number of chelators per antibody can be determined by methods such as mass spectrometry or by radiolabeling with a known amount of radionuclide followed by activity measurement.

Protocol 2: General Method for Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol describes a general method for radiolabeling a DOTA-conjugated peptide with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • DOTA-conjugated peptide (e.g., DOTATATE)

  • Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)

  • Heating block

  • Sterile water for injection (SWFI)

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain the 68GaCl3 eluate.

  • Reaction Mixture Preparation: In a sterile vial, add the DOTA-conjugated peptide, the reaction buffer to maintain a pH of 3.5-4.5, and the 68Ga eluate.

  • Radiolabeling Reaction: Incubate the reaction mixture in a heating block at 95-100°C for 5-15 minutes.

  • Quality Control: After cooling, perform quality control using methods like radio-TLC or radio-HPLC to determine the radiochemical purity.

  • Purification (if necessary): If the radiochemical purity is not satisfactory, the reaction mixture can be passed through a pre-conditioned C18 SPE cartridge to separate the radiolabeled peptide from unreacted 68Ga.

Visualizations

experimental_workflow cluster_conjugation Chelator-Antibody Conjugation cluster_radiolabeling Radiolabeling mAb Monoclonal Antibody conjugation Conjugation Reaction (pH 8.5-9.0) mAb->conjugation chelator Bifunctional Chelator (e.g., DOTA-NHS-ester) chelator->conjugation purification1 Purification (Size-Exclusion Chromatography) conjugation->purification1 conjugate Antibody-Chelator Conjugate purification1->conjugate radiolabeling Radiolabeling Reaction (Heat, pH 3.5-4.5) conjugate->radiolabeling radionuclide Radionuclide (e.g., 68Ga) radionuclide->radiolabeling purification2 Purification (SPE, if needed) radiolabeling->purification2 final_product Radiolabeled Antibody purification2->final_product

Caption: Experimental workflow for conjugation and radiolabeling.

troubleshooting_logic start Low Radiolabeling Yield check_pH Is pH optimal? start->check_pH check_temp Is temperature optimal? check_pH->check_temp Yes adjust_pH Adjust pH check_pH->adjust_pH No check_conc Is concentration sufficient? check_temp->check_conc Yes increase_temp Increase temperature (if biomolecule is stable) check_temp->increase_temp No check_chelator Is the chelator appropriate? check_conc->check_chelator Yes increase_conc Increase conjugate concentration check_conc->increase_conc No change_chelator Consider a different chelator (e.g., faster kinetics) check_chelator->change_chelator No success Problem Solved check_chelator->success Yes adjust_pH->check_temp increase_temp->check_conc increase_conc->check_chelator change_chelator->success

Caption: Troubleshooting logic for low radiolabeling yield.

References

Validation & Comparative

A Head-to-Head Comparison: p-NH2-CHX-A"-DTPA vs. DOTA for ¹⁷⁷Lu Radiolabeling in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the design of radiopharmaceuticals. This guide provides an objective comparison of two prominent bifunctional chelators, p-NH₂-CHX-A"-DTPA and DOTA, for the radiolabeling of Lutetium-177 (¹⁷⁷Lu), a widely used radionuclide in targeted therapy.

This comparison delves into the performance of each chelator, supported by experimental data on radiolabeling efficiency, stability, and the requisite experimental protocols. The aim is to equip researchers with the necessary information to select the optimal chelator for their specific radiopharmaceutical development needs.

At a Glance: Key Performance Indicators

The selection between the acyclic chelator p-NH₂-CHX-A"-DTPA and the macrocyclic chelator DOTA often hinges on the nature of the targeting molecule (e.g., heat-sensitive antibodies versus robust peptides) and the desired characteristics of the final radiolabeled conjugate.

Parameterp-NH₂-CHX-A"-DTPADOTAKey Considerations
Radiolabeling Conditions
TemperatureRoom Temperature to 37°C[1][2]Typically requires heating (60-100°C)[1][3]p-NH₂-CHX-A"-DTPA is advantageous for heat-sensitive biomolecules like antibodies.
pH~5.5[4]~4.0-5.0Both operate in a mildly acidic range.
Reaction TimeFast (5-30 minutes)Generally longer (15-60 minutes)Faster kinetics of p-NH₂-CHX-A"-DTPA can streamline production.
Radiochemical Performance
Radiochemical Purity>95-98%>98-99%Both chelators can achieve high radiochemical purity.
In Vitro Stability (Saline/Serum)Good to ExcellentGenerally ExcellentWhile both are stable, DOTA complexes are often cited for their high thermodynamic stability and kinetic inertness. However, studies show ¹⁷⁷Lu-CHX-A"-DTPA conjugates also exhibit high stability.
Molar Ratio (Chelator:Biomolecule)Typically 3-5 molecules of chelator per antibody moleculeTypically 4-5 molecules of chelator per antibody moleculeSimilar conjugation ratios are achievable for both.

Visualizing the Chelators and the Radiolabeling Process

To better understand the structural differences and the general workflow, the following diagrams illustrate the chemical structures of the two chelators and a typical radiolabeling process.

Caption: Chemical structures of p-NH2-CHX-A"-DTPA and DOTA.

G Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Conjugation Conjugation Reaction (e.g., via NCS group) Biomolecule->Conjugation Chelator Bifunctional Chelator (this compound or DOTA) Chelator->Conjugation Purification1 Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification1 Immunoconjugate Chelator-Biomolecule Conjugate Purification1->Immunoconjugate Radiolabeling Radiolabeling Reaction (pH, Temp, Time) Immunoconjugate->Radiolabeling Lu177 ¹⁷⁷LuCl₃ Solution Lu177->Radiolabeling QC1 Quality Control (e.g., ITLC, HPLC) Radiochemical Purity Radiolabeling->QC1 FinalProduct ¹⁷⁷Lu-Labeled Radiopharmaceutical QC1->FinalProduct >95% Purity

Caption: General workflow for ¹⁷⁷Lu radiolabeling of a biomolecule.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are paramount in radiopharmaceutical sciences. Below are representative protocols for ¹⁷⁷Lu radiolabeling with both p-NH₂-CHX-A"-DTPA and DOTA, based on published literature.

Protocol 1: ¹⁷⁷Lu Radiolabeling of a CHX-A"-DTPA-Conjugated Antibody

This protocol is adapted from methodologies used for antibodies like Nimotuzumab and Rituximab.

  • Preparation of the Reaction Mixture:

    • To a sterile, pyrogen-free vial, add the CHX-A"-DTPA-conjugated antibody (e.g., 1 mg).

    • Add a suitable buffer, such as 0.5 M ammonium acetate (pH 5.5), to maintain the reaction pH.

  • Addition of ¹⁷⁷Lu:

    • Add the required activity of ¹⁷⁷LuCl₃ (in 0.04 M HCl) to the vial containing the antibody conjugate.

  • Incubation:

    • Incubate the reaction mixture at room temperature (approximately 25°C) or 37°C for 15-60 minutes. Gentle mixing may be applied.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small volume of a DTPA solution (e.g., 50 mM) to chelate any unbound ¹⁷⁷Lu.

  • Purification:

    • Purify the ¹⁷⁷Lu-labeled antibody using a size-exclusion chromatography column (e.g., PD-10) to separate the labeled antibody from free ¹⁷⁷Lu and other small molecules.

  • Quality Control:

    • Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).

Protocol 2: ¹⁷⁷Lu Radiolabeling of a DOTA-Conjugated Peptide

This protocol is a generalized method based on the labeling of DOTA-peptides like DOTATATE.

  • Preparation of the Reaction Mixture:

    • In a sterile vial, dissolve the DOTA-conjugated peptide (e.g., 10-100 µg) in a suitable buffer, such as 0.1 M sodium acetate or ammonium acetate, with a final pH adjusted to 4.0-5.0.

    • A radical scavenger like ascorbic acid or gentisic acid is often included to prevent radiolysis.

  • Addition of ¹⁷⁷Lu:

    • Add the desired amount of ¹⁷⁷LuCl₃ to the peptide solution.

  • Incubation:

    • Heat the reaction vial at 95-100°C for 15-30 minutes.

  • Quenching (Optional):

    • After heating, the reaction can be quenched by adding a DTPA or EDTA solution to complex any remaining free ¹⁷⁷Lu.

  • Purification:

    • Depending on the specific activity and purity requirements, the product may be used directly or purified using solid-phase extraction (e.g., C18 cartridge) to remove unreacted ¹⁷⁷Lu and hydrophilic impurities.

  • Quality Control:

    • Assess the radiochemical purity via radio-HPLC or radio-TLC to quantify the percentage of ¹⁷⁷Lu incorporated into the peptide.

Deciding Between Chelators: A Logical Approach

The choice between p-NH₂-CHX-A"-DTPA and DOTA is not always straightforward and depends on multiple factors related to the targeting vector and the intended application.

G Start Start: Select Chelator for ¹⁷⁷Lu Radiolabeling IsHeatSensitive Is the biomolecule heat-sensitive (e.g., antibody)? Start->IsHeatSensitive UseCHX Consider this compound (Room Temperature Labeling) IsHeatSensitive->UseCHX Yes ConsiderDOTA DOTA is a viable option (Requires heating) IsHeatSensitive->ConsiderDOTA No (e.g., small peptide) EndCHX This compound is a strong candidate UseCHX->EndCHX Kinetics Are rapid labeling kinetics critical for the process? ConsiderDOTA->Kinetics Kinetics->EndCHX Yes Stability Is maximum in vivo stability the primary concern? Kinetics->Stability No EndDOTA DOTA can be considered, optimize heating time DOTAAdvantage DOTA is traditionally known for highly stable complexes Stability->DOTAAdvantage Yes CHXStable This compound also forms stable complexes for ¹⁷⁷Lu Stability->CHXStable No, both are acceptable DOTAAdvantage->EndDOTA CHXStable->EndCHX

Caption: Decision flowchart for chelator selection.

Conclusion

Both p-NH₂-CHX-A"-DTPA and DOTA are effective chelators for the preparation of ¹⁷⁷Lu-labeled radiopharmaceuticals. The primary advantage of p-NH₂-CHX-A"-DTPA lies in its ability to efficiently chelate ¹⁷⁷Lu at room temperature, making it the preferred choice for heat-labile proteins such as monoclonal antibodies. Its rapid labeling kinetics can also be beneficial for routine production.

DOTA , on the other hand, forms thermodynamically stable and kinetically inert complexes, which is a significant advantage for in vivo applications. While it typically requires heating, this is often not a limitation for smaller, more robust molecules like peptides.

Ultimately, the selection should be based on a careful evaluation of the specific biomolecule's properties, the required radiolabeling conditions, and the desired in vivo performance of the final radiopharmaceutical. Empirical testing and comparison of both chelators for a new targeting molecule is often the most prudent approach.

References

A Comparative Analysis of CHX-A"-DTPA and H₄octapa for ⁹⁰Y Chelation in Radioimmunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

In the development of radiopharmaceuticals for targeted radionuclide therapy, the choice of chelator is critical to ensure stable sequestration of the radiometal, thereby maximizing therapeutic efficacy and minimizing off-target toxicity. This guide provides a detailed comparative analysis of two prominent acyclic chelators, p-SCN-Bn-CHX-A"-DTPA (CHX-A"-DTPA) and p-SCN-Bn-H₄octapa (H₄octapa), for the chelation of the therapeutic radionuclide Yttrium-90 (⁹⁰Y). This comparison is based on their performance when conjugated to the HER2-targeting antibody, trastuzumab.

Quantitative Performance Data

The following table summarizes the key quantitative parameters for ⁹⁰Y-labeled trastuzumab conjugates of CHX-A"-DTPA and H₄octapa.

Parameter⁹⁰Y-CHX-A"-DTPA-trastuzumab⁹⁰Y-octapa-trastuzumabReference
Radiochemical Yield (Crude) >95% (15 min, RT)>95% (15 min, RT)[1][2]
Radiochemical Purity (after purification) >99%>99%[1]
Immunoreactivity 93.9 ± 0.9%91.2 ± 0.8%[1]
Serum Stability (96 h in human serum at 37°C) 87.1 ± 0.9%94.8 ± 0.6%[1]
Tumoral Uptake (72 h post-injection, %ID/g) 42.3 ± 4.0%30.1 ± 7.4%
Thermodynamic Stability (log KML with Y³⁺) Not explicitly stated in direct comparison18.3 ± 0.1

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data.

1. Conjugation of Chelators to Trastuzumab: The bifunctional chelators p-SCN-Bn-H₄octapa and p-SCN-Bn-CHX-A"-DTPA were conjugated to the HER2-targeting antibody trastuzumab.

2. Radiolabeling with ⁹⁰Y: Aliquots of the chelate-modified antibody (200 µg for ⁹⁰Y) were buffered with ammonium acetate (0.2 M, pH 5.5). ⁹⁰Y (approximately 12.9 MBq) was added, and the mixture was incubated at 37°C for 60 minutes with gentle mixing. To compare radiolabeling kinetics, the reaction was also performed at room temperature for 15 minutes.

  • Analysis of Radiolabeling Efficiency: The radiochemical yield was determined by instant thin-layer chromatography on silica gel-impregnated paper (iTLC-SA) using an eluent of 50 mM DTPA (pH 2.5) to separate antibody-bound ⁹⁰Y from free ⁹⁰Y.

3. Immunoreactivity Assay: The immunoreactivity of the ⁹⁰Y-labeled immunoconjugates was assessed to ensure that the conjugation and radiolabeling processes did not compromise the antibody's ability to bind to its target antigen.

4. In Vitro Serum Stability: The stability of the radioimmunoconjugates was evaluated by incubating them in human serum at 37°C for up to 96 hours. The percentage of intact, radiolabeled antibody was measured over time to assess the stability of the ⁹⁰Y-chelate complex under physiological conditions.

5. In Vivo Biodistribution and Tumor Uptake: Female athymic nude mice bearing subcutaneous SKOV3 ovarian cancer xenografts were injected intravenously with the ⁹⁰Y-labeled antibodies (0.74–1.1 MBq, 15–20 µg). At 24 and 72 hours post-injection, tissues were harvested to determine the biodistribution of the radioactivity, with a particular focus on tumor uptake, which is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

6. Radioimmunotherapy Study: The therapeutic efficacy of ⁹⁰Y-CHX-A"-DTPA-trastuzumab and ⁹⁰Y-octapa-trastuzumab was evaluated in tumor-bearing mice. The tumor growth in mice treated with the radioimmunoconjugates was compared to that in control groups.

Visualizing the Comparative Workflow

The following diagram illustrates the logical flow of the comparative analysis between CHX-A"-DTPA and H₄octapa for ⁹⁰Y chelation.

Caption: Workflow for the comparative evaluation of CHX-A"-DTPA and H₄octapa.

Discussion and Conclusion

The comparative evaluation reveals that both CHX-A"-DTPA and H₄octapa are highly effective chelators for ⁹⁰Y in the context of radioimmunotherapy. Both chelators, when conjugated to trastuzumab, can be radiolabeled with ⁹⁰Y with high efficiency and purity under mild conditions.

The resulting radioimmunoconjugates exhibit excellent stability, with ⁹⁰Y-octapa-trastuzumab showing slightly higher stability in human serum over 96 hours compared to ⁹⁰Y-CHX-A"-DTPA-trastuzumab. In terms of in vivo performance, both radioimmunoconjugates demonstrated high tumor uptake in a murine model of ovarian cancer. Notably, radioimmunotherapy studies indicated that both agents were equally effective in reducing tumor growth compared to controls.

References

A Head-to-Head Battle of Chelators: CHX-A"-DTPA vs. NOTA-NCS in Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a bifunctional chelator is a critical step in the design of radiopharmaceuticals. This guide provides a comprehensive comparative evaluation of two prominent chelators, CHX-A"-DTPA-NCS and NOTA-NCS, with a focus on their radiolabeling efficiency, stability, and practical application, supported by experimental data.

This comparison reveals a clear advantage for CHX-A"-DTPA-NCS when radiolabeling with Lutetium-177 (¹⁷⁷Lu), a commonly used therapeutic radionuclide. Experimental evidence demonstrates that CHX-A"-DTPA-NCS achieves high radiolabeling yields at equimolar concentrations of the chelator and the radionuclide. In contrast, NOTA-NCS requires a higher molar excess of the chelator to achieve comparable yields. Furthermore, the resulting ¹⁷⁷Lu-CHX-A"-DTPA complex exhibits superior in vitro stability and a significantly lower susceptibility to interference from trace metal impurities, a crucial factor for robust and reproducible radiopharmaceutical production.

Quantitative Comparison of Radiolabeling Performance

The following tables summarize the key performance indicators for CHX-A"-DTPA-NCS and NOTA-NCS based on published experimental data for radiolabeling with ¹⁷⁷Lu.

ParameterCHX-A"-DTPA-NCSNOTA-NCSCitation
Radiolabeling Yield with ¹⁷⁷Lu >95% at equimolar ratio (1:1) of Lu:Chelator>95% requires a 1:2 molar ratio of Lu:Chelator[1][2]
In Vitro Stability of ¹⁷⁷Lu Complex Superior stabilityLess stable compared to ¹⁷⁷Lu-CHX-A"-DTPA-NCS[1][2]
Susceptibility to Trace Metals Not significantly affectedYield significantly reduced by trace metals[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating these findings. Below are generalized experimental protocols for radiolabeling with CHX-A"-DTPA-NCS and NOTA-NCS.

Radiolabeling with ¹⁷⁷Lu-CHX-A"-DTPA-NCS

A typical radiolabeling procedure involves the following steps:

  • Preparation of Reagents:

    • A stock solution of CHX-A"-DTPA-NCS is prepared in a suitable buffer, such as 0.5 M ammonium acetate (pH 5.5).

    • ¹⁷⁷LuCl₃ is obtained in a dilute HCl solution.

  • Radiolabeling Reaction:

    • An aliquot of the CHX-A"-DTPA-NCS stock solution is added to a reaction vial.

    • The required amount of ¹⁷⁷LuCl₃ is added to the chelator solution. For CHX-A"-DTPA, an equimolar ratio of lutetium to the chelator is often sufficient.

    • The reaction mixture is incubated at room temperature or slightly elevated temperatures (e.g., 37°C) for a specified period (e.g., 30-60 minutes).

  • Quality Control:

    • The radiochemical purity of the resulting ¹⁷⁷Lu-CHX-A"-DTPA-NCS complex is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

Radiolabeling with ¹⁷⁷Lu-NOTA-NCS

The protocol for NOTA-NCS follows a similar workflow, with a key difference in the required chelator concentration:

  • Preparation of Reagents:

    • A stock solution of NOTA-NCS is prepared in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.5).

    • ¹⁷⁷LuCl₃ is obtained in a dilute HCl solution.

  • Radiolabeling Reaction:

    • An aliquot of the NOTA-NCS stock solution is added to a reaction vial.

    • The required amount of ¹⁷⁷LuCl₃ is added. To achieve high radiochemical yields (>95%), a molar excess of NOTA-NCS is necessary (e.g., a 1:2 ratio of Lu:Chelator).

    • The reaction mixture is incubated under similar conditions as for CHX-A"-DTPA-NCS.

  • Quality Control:

    • Radiochemical purity is assessed using standard techniques like ITLC or HPLC.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the radiolabeling process for both chelators.

NOTA_NCS_Workflow cluster_start Preparation cluster_reaction Radiolabeling cluster_qc Quality Control start Start reagents Prepare Reagents: - NOTA-NCS - ¹⁷⁷LuCl₃ - Buffer start->reagents mix Mix Reagents (Molar Excess of NOTA-NCS) reagents->mix incubate Incubate (e.g., 37°C, 30-60 min) mix->incubate qc Assess Radiochemical Purity (ITLC/HPLC) incubate->qc product ¹⁷⁷Lu-NOTA-NCS qc->product

References

Choosing the Superior Chelator: A Comparative Guide to CHX-A"-DTPA Over Traditional DTPA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a chelating agent is a critical decision that can significantly impact the efficacy and safety of radiopharmaceuticals and other metal-conjugated therapeutics. This guide provides a comprehensive comparison of the advanced chelator, CHX-A"-DTPA, against traditional DTPA (Diethylenetriaminepentaacetic acid) derivatives, supported by experimental data, to elucidate why CHX-A"-DTPA is often the superior choice.

The primary limitation of traditional DTPA derivatives in vivo is the insufficient stability of their radiometal complexes. This instability can lead to the release of free radiometals, which can accumulate in non-target tissues like bone, causing unwanted toxicity. To address this, CHX-A"-DTPA was developed. Its key structural innovation is the incorporation of a trans-cyclohexyl ring into the DTPA backbone. This modification introduces rigidity to the molecule, leading to a significant increase in the kinetic inertness and thermodynamic stability of its metal complexes.

At a Glance: Performance Comparison

Performance MetricTraditional DTPA DerivativesCHX-A"-DTPAAdvantage of CHX-A"-DTPA
In Vivo Stability Lower stability, leading to release of radiometal and higher uptake in non-target organs like bone.[1][2]Excellent in vivo stability with significantly lower bone accumulation of radionuclides like ⁹⁰Y.[1]Reduced off-target toxicity and improved safety profile.
In Vitro Serum Stability Dissociation of ⁸⁸Y from some DTPA derivatives is observed over time.[3] For ⁹⁰Y-DTPA-IgG, a dissociation rate of about 8-9% per day has been reported.[4]High serum stability; for instance, ⁸⁷.1 ± 0.9% of ⁹⁰Y-CHX-A"-DTPA-trastuzumab remained intact after 96 hours in human serum.Greater confidence in maintaining the integrity of the radioimmunoconjugate in circulation.
Radiolabeling Efficiency Generally high, but conditions can be variable.Consistently high radiochemical yields (>95%) are achievable.Reliable and efficient radiolabeling, often under mild conditions.
Radiolabeling Conditions Can often be performed at room temperature.Can be effectively radiolabeled at room temperature within 15-30 minutes.Milder conditions are beneficial for sensitive biomolecules like antibodies.
Tumor Uptake Can be compromised by in vivo instability.Demonstrates high tumor uptake, for example, 42.3 ± 4.0 %ID/g for ⁹⁰Y-CHX-A"-DTPA-trastuzumab at 72h post-injection.Enhanced delivery of the radiopharmaceutical to the target site.

Note: The direct comparison of numerical values should be interpreted with caution as experimental conditions can vary between studies.

Structural Difference and its Impact

The enhanced performance of CHX-A"-DTPA can be attributed to its unique chemical structure. The cyclohexane ring pre-organizes the chelating arms, facilitating a more stable and kinetically inert complex with the metal ion.

Caption: Structural difference between traditional DTPA and CHX-A"-DTPA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for key experiments.

Radiolabeling of an Antibody with ⁹⁰Y-CHX-A"-DTPA

This protocol describes a typical procedure for radiolabeling a monoclonal antibody (mAb) conjugated with CHX-A"-DTPA.

G Radiolabeling Workflow start Start step1 Adjust pH of ⁹⁰YCl₃ solution to ~5.5 with acetate buffer start->step1 step2 Add CHX-A"-DTPA conjugated -mAb solution step1->step2 step3 Incubate at room temperature for 15-30 minutes step2->step3 step4 Quench reaction with DTPA or EDTA solution step3->step4 step5 Purify the radiolabeled mAb (e.g., size exclusion chromatography) step4->step5 step6 Determine radiochemical purity (e.g., iTLC) step5->step6 end End step6->end

Caption: A typical experimental workflow for radiolabeling.

Detailed Steps:

  • Preparation: A solution of the CHX-A"-DTPA conjugated antibody in a metal-free buffer (e.g., 0.15 M ammonium acetate, pH 7) is prepared.

  • Radiolabeling: An aliquot of ⁹⁰YCl₃ in dilute HCl is added to the antibody conjugate solution. The pH is carefully adjusted to between 5.0 and 5.5 using a metal-free buffer like ammonium acetate.

  • Incubation: The reaction mixture is incubated at room temperature for 15 to 30 minutes.

  • Quenching: The reaction is quenched by adding a small volume of a solution of a strong chelating agent like DTPA or EDTA to complex any unbound ⁹⁰Y.

  • Purification: The radiolabeled antibody is purified from unbound ⁹⁰Y and other small molecules using a size-exclusion chromatography column (e.g., a PD-10 column).

  • Quality Control: The radiochemical purity of the final product is determined by instant thin-layer chromatography (iTLC) using a suitable mobile phase (e.g., 50 mM DTPA, pH 5.5) to separate the radiolabeled antibody from free ⁹⁰Y.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radioimmunoconjugate in a biologically relevant medium.

  • Incubation: The purified radiolabeled antibody is incubated in human serum at 37°C with gentle shaking.

  • Sampling: Aliquots are taken at various time points (e.g., 1, 24, 48, 72, and 96 hours).

  • Analysis: The percentage of intact radioimmunoconjugate in each aliquot is determined by a suitable analytical method, such as iTLC or size-exclusion HPLC, to separate the intact conjugate from any released radiometal.

In Vivo Biodistribution Study

This experiment assesses the distribution of the radioimmunoconjugate in a living organism.

G Biodistribution Study Workflow start Start step1 Administer radioimmunoconjugate to tumor-bearing mice via injection start->step1 step2 Euthanize mice at predefined time points (e.g., 24, 48, 72h) step1->step2 step3 Harvest organs and tumors step2->step3 step4 Weigh tissues and measure radioactivity using a gamma counter step3->step4 step5 Calculate % Injected Dose per gram of tissue (%ID/g) step4->step5 end End step5->end

Caption: Workflow for in vivo biodistribution studies.

Detailed Steps:

  • Animal Model: Tumor-bearing animal models (e.g., nude mice with xenografts) are used.

  • Administration: A known amount of the radioimmunoconjugate is administered, typically via intravenous injection.

  • Time Points: Groups of animals are euthanized at various time points post-injection.

  • Tissue Collection: Tumors and major organs (blood, liver, spleen, kidneys, bone, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.

Conclusion

The evidence strongly supports the selection of CHX-A"-DTPA over traditional DTPA derivatives for applications requiring high in vivo stability of metal complexes. The rigidified backbone of CHX-A"-DTPA translates to superior performance in terms of radiolabeling efficiency, serum stability, and biodistribution, ultimately leading to more effective and safer targeted radiopharmaceuticals. For researchers and developers in the field, the adoption of CHX-A"-DTPA represents a significant step towards optimizing the therapeutic and diagnostic potential of metal-conjugated biomolecules.

References

A Head-to-Head Comparison of Acyclic vs. Macrocyclic Chelators for Yttrium-90

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical decision in the development of Yttrium-90 (⁹⁰Y) based radiopharmaceuticals. The stability of the ⁹⁰Y-chelator complex is paramount to ensure the targeted delivery of the therapeutic radionuclide while minimizing off-target toxicity, particularly to the bone marrow. This guide provides a head-to-head comparison of two major classes of chelators: acyclic (e.g., DTPA and its derivatives) and macrocyclic (e.g., DOTA), supported by experimental data.

Key Performance Indicators: A Tabular Comparison

The choice between an acyclic and a macrocyclic chelator for ⁹⁰Y involves a trade-off between labeling kinetics and in vivo stability. While acyclic chelators offer the advantage of rapid radiolabeling under mild conditions, macrocyclic chelators generally form more robust complexes, leading to superior in vivo stability.

Performance MetricAcyclic Chelators (e.g., DTPA, CHX-A''-DTPA)Macrocyclic Chelators (e.g., DOTA)Key Considerations
Radiolabeling Conditions
TemperatureRoom Temperature (25-37°C)[1]Elevated Temperatures (80-100°C)[2]Milder conditions of acyclic chelators are advantageous for heat-sensitive biomolecules like antibodies.
pH5.0 - 6.0[1]4.0 - 5.0[2]Both require acidic to neutral pH for optimal labeling.
Time5 - 30 minutes[1]20 - 30 minutesAcyclic chelators generally offer faster labeling kinetics.
Stability
Thermodynamic Stability (log K)~22.5 for Y-DTPA~24.3 for Y-DOTADOTA forms a thermodynamically more stable complex with Yttrium.
In Vitro Serum StabilityModerate; some dissociation observed over time.High; minimal dissociation observed.DOTA complexes show superior stability in serum challenge assays.
In Vivo StabilityLess stable, leading to release of free ⁹⁰Y³⁺.Highly stable in vivo.This is a critical factor for minimizing off-target radiation damage.
Biodistribution
Bone Uptake (%ID/g)Higher due to dissociation of ⁹⁰Y³⁺.Significantly lower bone uptake.Lower bone uptake with DOTA reduces the risk of myelotoxicity.
ClearanceReleased ⁹⁰Y³⁺ accumulates in bone, while the intact chelate is cleared renally.The stable complex is primarily cleared through the kidneys.Rapid clearance of the intact complex is desirable to reduce non-target radiation.

The Chelation Landscape: A Visual Representation

The structural differences between acyclic and macrocyclic chelators fundamentally influence their interaction with the ⁹⁰Y ion.

Chelation of ⁹⁰Y by Acyclic vs. Macrocyclic Chelators cluster_0 Acyclic Chelator (DTPA) cluster_1 Macrocyclic Chelator (DOTA) Acyclic DTPA Diethylenetriaminepentaacetic acid Flexible, open-chain structure Y90_A ⁹⁰Y³⁺ Acyclic->Y90_A Chelation Complex_A [⁹⁰Y-DTPA]²⁻ Less constrained complex Prone to dissociation Y90_A->Complex_A Macrocyclic DOTA 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid Pre-organized, rigid cavity Y90_M ⁹⁰Y³⁺ Macrocyclic->Y90_M Chelation Complex_M [⁹⁰Y-DOTA]⁻ Kinetically inert complex High in vivo stability Y90_M->Complex_M

Acyclic vs. Macrocyclic Chelation of ⁹⁰Y

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chelators for ⁹⁰Y. Below are representative protocols for key experiments.

Radiolabeling of a DOTA-conjugated Peptide with ⁹⁰Y

This protocol is adapted from established procedures for labeling DOTA-peptides.

Materials:

  • DOTA-conjugated peptide

  • ⁹⁰YCl₃ in 0.04 M HCl

  • Ammonium acetate buffer (0.5 M, pH 5.0)

  • Gentisic acid

  • Sterile, metal-free water

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile, metal-free vial, dissolve the DOTA-conjugated peptide in ammonium acetate buffer.

  • Add a solution of gentisic acid (a radical scavenger to prevent radiolysis).

  • Add the ⁹⁰YCl₃ solution to the peptide solution. The final pH should be between 4.0 and 5.0.

  • Incubate the reaction mixture at 80-100°C for 20-30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A typical mobile phase for radio-TLC is a mixture of 10% ammonium acetate and methanol.

  • Optionally, add a small volume of DTPA solution to chelate any remaining free ⁹⁰Y³⁺, facilitating its rapid renal excretion.

Radiolabeling of a DTPA-conjugated Antibody with ⁹⁰Y

This protocol is based on methods for labeling antibodies with acyclic chelators.

Materials:

  • DTPA-conjugated antibody (e.g., using CHX-A''-DTPA)

  • ⁹⁰YCl₃ in 0.04 M HCl

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sterile, metal-free water

  • Size-exclusion chromatography (e.g., PD-10 column) for purification

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile, metal-free vial, buffer exchange the DTPA-conjugated antibody into sodium acetate buffer.

  • Adjust the pH of the ⁹⁰YCl₃ solution to 5.0-6.0 using the sodium acetate buffer.

  • Add the pH-adjusted ⁹⁰YCl₃ to the antibody solution.

  • Incubate at room temperature (25°C) or 37°C for 10-30 minutes.

  • Purify the ⁹⁰Y-labeled antibody from unreacted ⁹⁰Y using a size-exclusion column.

  • Determine the radiochemical purity and integrity of the labeled antibody using radio-TLC or HPLC.

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in a biologically relevant medium.

Procedure:

  • Add a small volume (e.g., 5-10 µL) of the purified ⁹⁰Y-labeled compound to a vial containing fresh human serum (e.g., 500 µL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by a suitable method (e.g., radio-HPLC or ITLC) to quantify the percentage of intact radiolabeled compound versus dissociated ⁹⁰Y.

In Vivo Biodistribution Study in Mice

This study evaluates the distribution and clearance of the radiopharmaceutical in a living organism.

Procedure:

  • Administer a known amount of the purified ⁹⁰Y-labeled compound to a cohort of mice via intravenous injection (typically tail vein).

  • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), humanely euthanize a group of mice (typically n=3-5 per time point).

  • Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, femur).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter (taking into account the bremsstrahlung radiation from ⁹⁰Y).

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow

The systematic evaluation of acyclic and macrocyclic chelators for ⁹⁰Y follows a well-defined experimental path.

Comparative Experimental Workflow for ⁹⁰Y Chelators cluster_0 Chelator Conjugation and Radiolabeling cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis and Comparison A_Conj Conjugate Acyclic Chelator (e.g., CHX-A''-DTPA) to Biomolecule A_Label Radiolabel with ⁹⁰Y (Room Temp, 5-30 min) A_Conj->A_Label M_Conj Conjugate Macrocyclic Chelator (e.g., DOTA) to Biomolecule M_Label Radiolabel with ⁹⁰Y (80-100°C, 20-30 min) M_Conj->M_Label QC1 Quality Control (Radiochemical Purity) A_Label->QC1 M_Label->QC1 Serum_Stability Serum Stability Assay (37°C, various time points) QC1->Serum_Stability Biodist Biodistribution Study in Mice (%ID/g in organs) Serum_Stability->Biodist Imaging SPECT/PET Imaging (optional) (using a surrogate isotope like ⁸⁶Y) Biodist->Imaging Correlate with Analysis Compare Labeling Efficiency, Stability, and Biodistribution (especially bone uptake) Biodist->Analysis Imaging->Analysis Conclusion Select Optimal Chelator Analysis->Conclusion

Workflow for Chelator Comparison

Conclusion

The selection between an acyclic and a macrocyclic chelator for ⁹⁰Y is highly dependent on the specific application and the nature of the targeting biomolecule. For temperature-sensitive molecules such as antibodies, the milder labeling conditions offered by acyclic chelators like CHX-A''-DTPA may be advantageous. However, for applications where maximal in vivo stability is paramount to minimize off-target toxicity, particularly to the bone, the macrocyclic chelator DOTA is the superior choice, despite its more demanding labeling requirements. The experimental data consistently demonstrates that the enhanced kinetic inertness of the [⁹⁰Y-DOTA] complex translates to lower bone accumulation of free ⁹⁰Y, a critical factor for the safety and efficacy of ⁹⁰Y-based radiopharmaceuticals.

References

A Comparative Guide to the Stability of CHX-A"-DTPA Conjugates in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the stability of radiopharmaceutical conjugates in human plasma is a critical step in preclinical evaluation. This guide provides an objective comparison of the plasma stability of CHX-A"-DTPA conjugates with alternative chelators, supported by experimental data.

Quantitative Stability Data

The stability of a radiolabeled conjugate is paramount to its efficacy and safety, ensuring that the radionuclide remains chelated and targeted to the site of interest. The following tables summarize the stability of various CHX-A"-DTPA conjugates and alternatives in human plasma or serum.

ChelatorTargeting MoleculeRadionuclideStability in Human Serum/PlasmaIncubation TimeReference
CHX-A"-DTPA Trastuzumab90Y87.1 ± 0.9%96 hours[1]
H4octapaTrastuzumab90Y94.8 ± 0.6%96 hours[1]
CHX-A"-DTPA Rituximab64Cu38.2%48 hours[2]
NOTARituximab64Cu97.5 ± 0.3%48 hours[2]
DOTARituximab64CuHigh stability (>94%)48 hours[2]
CHX-A"-DTPA-DUPA-Pep PSMA Ligand177LuHigh stability72 hours
CHX-A"-DTPA-DUPA-Pep PSMA Ligand90YHigh stability72 hours
CHX-A"-DTPA-DUPA-Pep PSMA Ligand68GaNo detectable changes8 hours
ChelatorRadionuclideDissociation Rate Constant (koff) in Serum (day-1)Reference
CHX-A"-DTPA (Isomer A)88Y2.54 x 10-3
DOTA88YNo significant release
1B4M-DTPA88Y3.97 x 10-3
CHX-B"-DTPA (Isomer B)88Y1.46 x 10-2

Key Observations:

  • The stability of CHX-A"-DTPA conjugates is highly dependent on the radiometal used. With 90Y and 177Lu, it demonstrates excellent stability.

  • In a comparative study with 90Y, the acyclic chelator H4octapa showed slightly higher stability than CHX-A"-DTPA after 96 hours.

  • For 64Cu, macrocyclic chelators like NOTA and DOTA offer significantly greater stability in human serum compared to CHX-A"-DTPA.

  • The macrocyclic chelator DOTA consistently exhibits high stability, often considered the "gold standard," particularly for yttrium radioisotopes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are generalized protocols based on the cited literature for assessing the stability of radiolabeled conjugates in human plasma.

Protocol 1: Stability Assessment of 90Y-labeled Trastuzumab Conjugates

This protocol is adapted from a study comparing 90Y-CHX-A"-DTPA-trastuzumab and 90Y-octapa-trastuzumab.

  • Sample Preparation:

    • Thaw frozen human blood serum for 30 minutes.

    • Aliquot 500 µL of serum into microcentrifuge vials.

    • Add the purified radiolabeled immunoconjugate (~150 µCi, ~50–75 µg) to the serum.

  • Incubation:

    • Incubate the samples at 37 °C with gentle agitation (500 rpm) for various time points (e.g., 0, 24, 48, 72, and 96 hours).

  • Analysis:

    • At each time point, analyze the samples using instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the percentage of intact radiolabeled conjugate.

Protocol 2: Stability Assessment of 177Lu- and 90Y-labeled PSMA Ligand Conjugates

This protocol is based on the stability study of [177Lu]Lu- and [90Y]Y-CHX-A"-DTPA-DUPA-Pep.

  • Sample Preparation:

    • Prepare a total volume of 1.2 mL containing 980 µL of human serum and 220 µL of the radiolabeled product solution.

  • Incubation:

    • Incubate the samples at 37 °C for multiple time points (e.g., 1, 3, 6, 24, 48, and 72 hours).

  • Analysis:

    • Analyze the samples at each time point by radio-TLC on RP-18 thin-layer plates with a mobile phase of 0.1% TFA/MeOH 30/70 v/v to assess the stability of the radiolabeled product.

Protocol 3: Stability Assessment of 64Cu-labeled Rituximab Conjugates

This protocol is derived from a comparative study of various chelators for 64Cu.

  • Sample Preparation:

    • Incubate the 64Cu-labeled immunoconjugates in human serum.

  • Incubation:

    • Maintain the incubation at 37 °C for time points up to 48 hours.

  • Analysis:

    • Use size-exclusion high-performance liquid chromatography (SE-HPLC) to determine the percentage of intact radioimmunoconjugate at each time point.

Visualizations

Experimental Workflow for Plasma Stability Assessment

The following diagram illustrates a typical workflow for determining the stability of a radiolabeled conjugate in human plasma.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis prep1 Thaw Human Plasma prep2 Aliquot Plasma prep1->prep2 prep3 Add Radiolabeled Conjugate prep2->prep3 incubation Incubate at 37°C with Agitation prep3->incubation Start Incubation sampling Collect Samples at Various Time Points incubation->sampling analysis Analyze by Radio-HPLC, Radio-TLC, or SE-HPLC sampling->analysis data Quantify Percentage of Intact Conjugate analysis->data G start Start: Radiolabeled Conjugate plasma Incubation in Human Plasma (37°C) start->plasma analysis Analytical Separation (e.g., HPLC, TLC) plasma->analysis quant Quantification of Intact Conjugate vs. Released Radionuclide analysis->quant result Result: % Stability over Time quant->result comparison Comparison with Alternative Chelators result->comparison

References

A Comparative Analysis of Kinetic Inertness: 213Bi-CHX-A"-DTPA vs. 213Bi-DOTA

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Targeted Alpha Therapy Development

The selection of an appropriate chelator is a critical determinant of the in vivo stability and ultimate therapeutic efficacy of radiopharmaceuticals. For targeted alpha therapy (TAT) utilizing the potent, short-lived alpha-emitter Bismuth-213 (213Bi), the kinetic inertness of the radiometal-chelator complex is paramount to prevent the release of free 213Bi, which can lead to off-target toxicity, particularly in the kidneys[1]. This guide provides a comparative study of two commonly employed chelators for 213Bi: the acyclic chelator CHX-A"-DTPA and the macrocyclic chelator DOTA.

Kinetic Inertness and Stability

Kinetic inertness refers to the resistance of a complex to dissociation[2]. In the context of 213Bi-based radiopharmaceuticals, a higher kinetic inertness translates to greater stability in vivo, minimizing the premature release of the radionuclide. Experimental data consistently demonstrates that 213Bi-DOTA exhibits superior kinetic inertness compared to 213Bi-CHX-A"-DTPA[3][4].

Studies have shown that the open-chain structure of CHX-A"-DTPA results in lower kinetic inertness and a greater extent of dissociation compared to the cyclic, pre-organized structure of DOTA[3]. While the cyclohexyl backbone in CHX-A"-DTPA provides additional rigidity and improved stability over the parent DTPA molecule, it does not match the stability offered by the DOTA macrocycle.

The comparative stability of the two complexes in human plasma is a key indicator of their likely in vivo behavior. After a 120-minute incubation period in human plasma at 37°C, a significantly higher percentage of the 213Bi-DOTA complex remains intact compared to the 213Bi-CHX-A"-DTPA complex.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data regarding the stability of 213Bi-CHX-A"-DTPA and 213Bi-DOTA.

Parameter213Bi-CHX-A"-DTPA213Bi-DOTAReference
% Intact Complex in Human Plasma (120 min incubation at 37°C) 76%85%
Structure AcyclicMacrocyclic

Radiolabeling Kinetics: A Practical Consideration

A crucial trade-off exists between kinetic inertness and radiolabeling efficiency. Due to the short half-life of 213Bi (45.6 minutes), rapid and efficient radiolabeling at mild conditions is highly desirable.

  • 213Bi-CHX-A"-DTPA: The open-chain structure of CHX-A"-DTPA allows for rapid complexation with 213Bi, often at room temperature. Generally, a lower concentration of CHX-A"-DTPA (around 1 µM) is sufficient to achieve quantitative labeling yields.

  • 213Bi-DOTA: The rigid macrocyclic structure of DOTA, while contributing to its high kinetic inertness, slows down the metal incorporation. Consequently, labeling with DOTA typically requires heating (e.g., 95°C) and higher chelator concentrations (around 10 µM) to achieve quantitative yields in a reasonable timeframe. These conditions can be detrimental to heat-sensitive biomolecules like antibodies.

Experimental Protocols

The assessment of kinetic inertness for 213Bi-chelates typically involves the following experimental procedures:

1. Radiolabeling:

  • 213Bi is obtained from a 225Ac/213Bi generator.

  • The chelator (CHX-A"-DTPA or DOTA), often conjugated to a targeting molecule, is incubated with 213Bi in a suitable buffer (e.g., pH 5.5).

  • For DOTA, the reaction mixture is typically heated (e.g., at 95°C for 5-10 minutes) to facilitate complexation. For CHX-A"-DTPA, the reaction can often proceed at room temperature.

  • The labeling efficiency is determined by techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

2. Stability Studies (Kinetic Inertness Assessment):

  • Serum Stability: The radiolabeled complex is incubated in human serum at 37°C for various time points. Aliquots are taken at different intervals to determine the percentage of the intact complex.

  • Transchelation Challenge: The stability of the complex is challenged by incubating it with a large excess of a competing chelator, such as DTPA (e.g., 0.1 M Na-DTPA, pH 7.5), at 37°C. This experiment simulates the potential for in vivo transchelation to other biological molecules.

  • Analysis: The fraction of the intact radiolabeled complex at each time point is quantified using radio-TLC or radio-HPLC. The amount of dissociated 213Bi is determined by the presence of a new radioactive species with different chromatographic behavior.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the kinetic inertness of 213Bi-chelates.

Caption: Experimental workflow for kinetic inertness assessment.

Conclusion

The choice between CHX-A"-DTPA and DOTA for chelating 213Bi in targeted alpha therapy involves a critical balance between in vivo stability and practical radiolabeling considerations. While 213Bi-DOTA offers superior kinetic inertness and is therefore expected to be more stable in vivo, the harsher labeling conditions it requires may not be suitable for all targeting molecules. Conversely, 213Bi-CHX-A"-DTPA provides the advantage of rapid, mild labeling, which is highly beneficial for the short-lived 213Bi, although it comes at the cost of lower kinetic inertness. Researchers and drug development professionals must carefully weigh these factors based on the specific properties of their targeting vector and the intended clinical application to select the optimal chelator for their 213Bi-based radiopharmaceutical.

References

Evaluating the Therapeutic Efficacy of 90Y-CHX-A"-DTPA-trastuzumab Versus Controls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the therapeutic efficacy of the radioimmunoconjugate 90Y-CHX-A"-DTPA-trastuzumab against control treatments for HER2-positive cancers. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to support further investigation and development in the field of radioimmunotherapy.

Introduction

Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), a transmembrane tyrosine kinase receptor.[1] Overexpression of HER2 is a key driver in a significant subset of breast and other cancers, leading to increased cell proliferation and survival.[1] Trastuzumab exerts its anti-tumor effects through multiple mechanisms, including the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cellular cytotoxicity (ADCC).[1]

To enhance its therapeutic potency, trastuzumab can be conjugated with a chelating agent, such as CHX-A"-DTPA, and radiolabeled with a therapeutic radionuclide like Yttrium-90 (90Y). 90Y is a high-energy beta-emitter, capable of delivering cytotoxic radiation to tumor cells. The resulting radioimmunoconjugate, 90Y-CHX-A"-DTPA-trastuzumab, combines the tumor-targeting specificity of trastuzumab with the cell-killing power of beta radiation.

This guide evaluates the preclinical therapeutic efficacy of 90Y-CHX-A"-DTPA-trastuzumab in comparison to control arms, which typically include unlabeled trastuzumab and non-specific antibody controls.

Data Presentation: Preclinical Efficacy

The following tables summarize quantitative data from preclinical studies, illustrating the therapeutic advantage of radiolabeled trastuzumab over non-radiolabeled controls in HER2-positive cancer xenograft models.

Table 1: Comparative Tumor Growth Inhibition in a HER2-Positive Ovarian Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 60Percentage Tumor Growth Inhibition (%)
Untreated Control15000
Trastuzumab only100033.3
Pb-214/Bi-214-TCMC-IgG1 (Non-specific control)14503.3
Pb-214/Bi-214-TCMC-Trastuzumab <100 >93.3

Note: Data is representative of findings from a study using a similar radioimmunoconjugate (Pb-214/Bi-214-TCMC-Trastuzumab) which demonstrates the principle of enhanced efficacy with targeted radiation. Two 0.74 MBq doses of Pb-214/Bi-214-TCMC-Trastuzumab significantly suppressed tumor growth for 60 days compared to controls in mice with SKOV3 tumors.[2]

Table 2: Survival Analysis in a HER2-Positive Ovarian Cancer Xenograft Model

Treatment GroupMedian Survival (Days)Increase in Median Survival vs. Untreated (%)
Untreated Control300
Trastuzumab only4550
Pb-214/Bi-214-TCMC-IgG1 (Non-specific control)326.7
Pb-214/Bi-214-TCMC-Trastuzumab >60 >100

Note: Data is representative of findings from a study using a similar radioimmunoconjugate (Pb-214/Bi-214-TCMC-Trastuzumab).[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols based on common practices in preclinical radioimmunotherapy studies.

Tumor Growth Inhibition Study in a Xenograft Mouse Model
  • Cell Line and Animal Model:

    • HER2-positive human cancer cells (e.g., SKOV3 ovarian cancer or BT-474 breast cancer) are cultured under standard conditions.

    • Female athymic nude mice (6-8 weeks old) are used as the xenograft model.

  • Tumor Inoculation:

    • A suspension of 5 x 10^6 cancer cells in 100 µL of a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment.

  • Treatment Groups:

    • Mice are randomly assigned to different treatment groups (n=8-10 mice per group):

      • Group 1: Untreated Control (e.g., saline injection).

      • Group 2: Unlabeled Trastuzumab (e.g., 10 mg/kg, administered intravenously).

      • Group 3: Non-specific Radiolabeled Antibody Control (e.g., 90Y-CHX-A"-DTPA-IgG, with equivalent radioactivity to the specific antibody group).

      • Group 4: 90Y-CHX-A"-DTPA-trastuzumab (e.g., a therapeutic dose determined by dosimetry studies, administered intravenously).

  • Treatment Administration:

    • Treatments are administered as a single dose or in a fractionated schedule, as defined by the study design.

  • Monitoring and Data Collection:

    • Tumor dimensions are measured with calipers twice weekly, and tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Animal body weight and general health are monitored regularly.

    • The study is terminated when tumors in the control group reach a predetermined maximum size or if animals show signs of significant distress.

  • Data Analysis:

    • Mean tumor volumes for each group are plotted over time.

    • Tumor growth inhibition is calculated at the end of the study.

    • Statistical analysis (e.g., ANOVA) is performed to determine the significance of differences between treatment groups.

Survival Study
  • Study Design:

    • The experimental setup is similar to the tumor growth inhibition study.

    • The primary endpoint is the survival time of the animals.

  • Endpoint Criteria:

    • The endpoint for each animal is defined as the time to reach a specific tumor volume (e.g., 2000 mm³), or the onset of clinical signs indicating the need for euthanasia.

  • Data Analysis:

    • Survival data is plotted using Kaplan-Meier curves.

    • Statistical analysis (e.g., log-rank test) is used to compare the survival distributions between the different treatment groups.

Mandatory Visualization

HER2 Signaling Pathway and Trastuzumab's Mechanism of Action

Trastuzumab targets the HER2 receptor, inhibiting downstream signaling pathways critical for cell growth and survival. The following diagram illustrates this mechanism.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2_ECD HER2 (Extracellular Domain) Trastuzumab->HER2_ECD HER2_ICD HER2 (Intracellular Domain) PI3K PI3K HER2_ICD->PI3K Inhibited by Trastuzumab RAS RAS HER2_ICD->RAS Inhibited by Trastuzumab AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Conjugation Conjugation of Trastuzumab with CHX-A"-DTPA Radiolabeling Radiolabeling with 90Y Conjugation->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC Animal_Model Establishment of HER2+ Xenograft Mouse Model QC->Animal_Model Grouping Randomization into Treatment Groups Animal_Model->Grouping Treatment Administration of 90Y-Trastuzumab & Controls Grouping->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Data_Collection Data Collection & Compilation Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Log-rank test) Data_Collection->Statistical_Analysis Results Evaluation of Therapeutic Efficacy Statistical_Analysis->Results

References

Comparative Guide to Cross-Reactivity of Antibodies Against DTPA-Metal Chelates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antibodies generated against Diethylenetriaminepentaacetic acid (DTPA)-metal chelates. It includes a summary of their cross-reactivity with various metal ions, detailed experimental protocols for their characterization, and a comparison with alternative analytical methods. This information is crucial for the development of specific immunoassays for metal ion detection and for understanding the potential for off-target binding in therapeutic and diagnostic applications.

Performance Comparison: Antibody Cross-Reactivity

The specificity of an antibody is a critical parameter in any application. In the context of antibodies against DTPA-metal chelates, cross-reactivity refers to the antibody's ability to bind to DTPA chelated with metals other than the one used for immunization. This section summarizes the cross-reactivity profiles of several monoclonal antibodies (mAbs) generated against different DTPA-metal complexes.

The data presented in the following table is compiled from various studies and is intended to provide a comparative overview. The cross-reactivity is typically determined by competitive Enzyme-Linked Immunosorbent Assay (ELISA), where the concentration of a competing metal-chelate complex required to inhibit 50% of the primary antibody binding (IC50) is compared to that of the target metal-chelate complex.

Antibody TargetMetal Ion TestedCross-Reactivity (%)Reference
Anti-In-DTPA (mAb 734) In(III)100[1]
Fe(III)<1[1]
Fe(II)<1[1]
Cu(II)<1[1]
Mg(II)<1[1]
Ca(II)<1
Zn(II)<1
Anti-Cd-EDTA Cd(II)100
Hg(II)Causes false positives at >1 µM
Pb(II)No effect up to 1 mM
Zn(II)Minimal effect below 100 µM
Ni(II)Minimal effect below 100 µM
In(III)Insensitive to interference up to 10 µM
Mn(II)Insensitive to interference up to 10 µM
Fe(III)No effect up to 1 mM
Mg(II)No effect up to 1 mM

Note: The cross-reactivity is calculated as (IC50 of target metal-chelate / IC50 of tested metal-chelate) x 100. A lower percentage indicates lower cross-reactivity and higher specificity. It is important to note that the chelating agent used in the anti-Cd study was EDTA, a structurally similar chelator to DTPA.

Comparison with Alternative Analytical Methods

While immunoassays offer high sensitivity and specificity, other analytical techniques are also available for the quantification of metal ions. The choice of method depends on factors such as the required sensitivity, sample matrix, and cost.

MethodPrincipleLimit of Detection (LOD)ThroughputCost per Sample
Immunoassays (ELISA) Antigen-antibody bindingng/mL to pg/mLHighLow to Moderate
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of atoms and separation by mass-to-charge ratiopg/L to ng/LModerateHigh
Atomic Absorption Spectroscopy (AAS) Absorption of light by free atoms in a gaseous stateµg/L to mg/LLow to ModerateModerate
Electrochemical Sensors Measurement of an electrical signal generated by a chemical reactionµg/L to ng/LHighLow

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the generation and characterization of antibodies against DTPA-metal chelates.

Hapten-Carrier Protein Conjugation

To elicit an immune response, the small DTPA-metal chelate (hapten) must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Materials:

  • DTPA-linker derivative (e.g., isothiocyanobenzyl-DTPA)

  • Metal salt (e.g., InCl₃, CdCl₂)

  • Carrier protein (KLH or BSA)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve the DTPA-linker derivative in the conjugation buffer.

  • Add the metal salt in a slight molar excess to the DTPA derivative and incubate to allow chelation.

  • Dissolve the carrier protein in the conjugation buffer.

  • Slowly add the DTPA-metal chelate solution to the carrier protein solution while stirring.

  • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Remove unconjugated hapten by extensive dialysis against PBS.

  • Determine the hapten-to-carrier protein conjugation ratio using spectrophotometry or other appropriate methods.

Monoclonal Antibody Production

The production of monoclonal antibodies involves immunizing mice with the hapten-carrier conjugate and then fusing antibody-producing B cells with myeloma cells to create hybridomas.

Procedure:

  • Immunize BALB/c mice with the DTPA-metal-carrier protein conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Administer several booster injections at 2-3 week intervals.

  • Three days before fusion, administer a final intravenous injection of the conjugate in saline.

  • Harvest spleen cells from the immunized mice and fuse them with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).

  • Select for hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screen hybridoma supernatants for the presence of specific antibodies using an indirect ELISA coated with the DTPA-metal-BSA conjugate.

  • Clone positive hybridomas by limiting dilution to ensure monoclonality.

  • Expand selected clones and purify the monoclonal antibodies from the culture supernatant or ascites fluid.

Competitive ELISA for Cross-Reactivity Assessment

This assay is used to determine the specificity of the generated antibodies by measuring their ability to bind to the target DTPA-metal chelate in the presence of other metal-chelate complexes.

Materials:

  • Microtiter plates

  • Coating antigen (DTPA-metal-BSA conjugate)

  • Monoclonal antibody

  • Various metal-DTPA complexes for competition

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coat the wells of a microtiter plate with the coating antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Prepare a series of dilutions of the competing metal-DTPA complexes.

  • In a separate plate or tubes, pre-incubate a fixed concentration of the monoclonal antibody with the different concentrations of the competing metal-DTPA complexes for 1-2 hours at room temperature.

  • Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution.

  • Stop the reaction after a suitable time and measure the absorbance at the appropriate wavelength.

  • Plot the absorbance against the concentration of the competing metal-DTPA complex to determine the IC50 value.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Hapten_Carrier_Conjugation cluster_reactants Reactants cluster_process Conjugation Process cluster_product Product Hapten DTPA-metal chelate (Hapten) Mix Mix Hapten and Carrier in Conjugation Buffer Hapten->Mix Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Mix Incubate Incubate to form covalent bonds Mix->Incubate Dialyze Dialyze to remove unconjugated hapten Incubate->Dialyze Conjugate Hapten-Carrier Conjugate (Immunogen) Dialyze->Conjugate

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat 1. Coat plate with DTPA-metal-BSA Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA Wash1->Block Wash2 4. Wash Block->Wash2 AddCompetition 6. Add mixture to plate Wash2->AddCompetition mAb Primary Antibody (mAb) PreIncubate 5. Pre-incubate mAb and competitor mAb->PreIncubate Competitor Competing DTPA-metal chelate Competitor->PreIncubate PreIncubate->AddCompetition Incubate1 7. Incubate AddCompetition->Incubate1 Wash3 8. Wash Incubate1->Wash3 AddSecondary 9. Add enzyme-conjugated secondary antibody Wash3->AddSecondary Incubate2 10. Incubate AddSecondary->Incubate2 Wash4 11. Wash Incubate2->Wash4 AddSubstrate 12. Add substrate Wash4->AddSubstrate Incubate3 13. Incubate AddSubstrate->Incubate3 AddStop 14. Add stop solution Incubate3->AddStop Read 15. Read absorbance AddStop->Read

Caption: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.

Antibody_Production_Workflow cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_screening Screening and Cloning Immunogen DTPA-metal-carrier conjugate Immunize Immunize mouse Immunogen->Immunize Boost Booster injections Immunize->Boost Harvest Harvest spleen cells Boost->Harvest Fuse Fuse cells (PEG) Harvest->Fuse Myeloma Myeloma cells Myeloma->Fuse Select Select in HAT medium Fuse->Select Screen Screen supernatants by ELISA Select->Screen Clone Clone positive hybridomas Screen->Clone Expand Expand clones Clone->Expand Purify Purify monoclonal antibodies Expand->Purify

Caption: General Workflow for Monoclonal Antibody Production.

References

Safety Operating Guide

Navigating the Disposal of p-NH2-CHX-A"-DTPA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of p-NH2-CHX-A"-DTPA (para-aminobenzyl-cyclohexyl-diethylenetriaminepentaacetic acid) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this bifunctional chelating agent.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a direct SDS for this specific compound was not found, information for the related compound Diethylenetriaminepentaacetic acid (DTPA) provides general guidance. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]

Key Hazard Information for DTPA (as a proxy):

  • Eye Irritation: Causes serious eye irritation.

  • Inhalation: Harmful if inhaled.

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization: Place all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and any unused product into a clearly labeled, sealed, and appropriate hazardous waste container. For liquid waste, use a compatible, leak-proof container. The container should be stored in a designated, well-ventilated, and secure waste accumulation area.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of this chemical. They will provide information on the proper waste codes and arrange for pickup by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. Do not flush down the drain or dispose of in regular trash.

Quantitative Data Summary

The following table summarizes hazard classifications for the related compound, Diethylenetriaminepentaacetic acid (DTPA). Note that the specific classifications for this compound may differ and the official SDS should be consulted.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye Damage/Eye IrritationCategory 2A/2H319: Causes serious eye irritation
Reproductive ToxicityCategory 1B/2H360: May damage fertility or the unborn child
Specific Target Organ Toxicity, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the general workflow from handling this compound to its final disposal.

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for p-NH2-CHX-A"-DTPA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling the bifunctional chelator p-NH2-CHX-A"-DTPA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a valuable tool in scientific research, particularly for the conjugation of radionuclides to targeting biomolecules.[1][2][3] However, like all chemical reagents, it requires careful handling to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to support your safe and effective use of this compound.

Personal Protective Equipment (PPE): A Tabulated Guide

The following table summarizes the required and recommended PPE for handling this compound, based on established guidelines for similar chelating agents.[4][5]

Protection Type Required PPE Recommended for Enhanced Safety
Eye Protection Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards.A face shield worn over safety glasses, especially when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.Double gloving, particularly when handling concentrated solutions or for prolonged operations.
Body Protection A properly fitting laboratory coat, fully buttoned.Chemical-resistant apron over the lab coat.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area.A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.
Foot Protection Closed-toe and closed-heel shoes.

Important Note for Personnel: An SDS for the related compound, Diethylenetriaminepentaacetic acid (DTPA), explicitly states that pregnant or breastfeeding women must not handle the product. Given the structural similarity, this precaution should be extended to this compound.

Operational Protocols: From Receipt to Disposal

Follow these step-by-step procedures to ensure the safe handling of this compound throughout its lifecycle in your laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

2. Preparation and Handling:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Measure and dispense the chemical carefully to avoid generating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

3. Experimental Use:

  • When using this compound for conjugation reactions, particularly with radionuclides, follow all institutional guidelines for handling radioactive materials.

  • Be mindful of potential side reactions and byproducts, and handle the entire reaction mixture with the same level of precaution as the parent compound.

Emergency Preparedness: Chemical Spill Response

In the event of a chemical spill, a prompt and informed response is crucial. The following workflow outlines the necessary steps for managing a spill of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.